molecular formula C11H16ClNO2 B613040 N-Me-Phe-OMe HCl CAS No. 19460-86-7

N-Me-Phe-OMe HCl

Cat. No.: B613040
CAS No.: 19460-86-7
M. Wt: 193,25*36,45 g/mole
InChI Key: ZIFGLAQTUGRAAB-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-Phe-OMe HCl, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 193,25*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGLAQTUGRAAB-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718689
Record name Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19460-86-7
Record name Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-L-phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl): Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, its unique structural modifications—N-methylation and C-terminal esterification—confer valuable properties that are increasingly exploited in the design of novel therapeutics, particularly in the realm of peptides and peptidomimetics. This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, structural elucidation through spectroscopic analysis, synthetic methodologies, and key applications, with a focus on the rationale behind its use in modern drug discovery.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the N-methylated methyl ester of L-phenylalanine. The presence of the N-methyl group introduces steric hindrance and removes the hydrogen bond donor capability of the secondary amine, which can significantly influence the conformational preferences and proteolytic stability of peptides incorporating this residue. The methyl ester protects the C-terminus, rendering it suitable for various coupling chemistries in peptide synthesis.

Chemical Structure

Caption: Chemical structure of N-Methyl-L-phenylalanine methyl ester hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
CAS Number 19460-86-7,
Appearance White to off-white crystalline powder
Melting Point 139-143 °C
Solubility Soluble in water and methanol.
Optical Rotation Specific rotation values are reported for the related L-Phenylalanine methyl ester hydrochloride, typically around +37° to +39° (c=2 in Ethanol). The N-methylation is expected to have a minor effect on this value.,

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification, purity assessment, and quality control in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known spectra of L-Phenylalanine methyl ester hydrochloride and the expected electronic effects of N-methylation.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • δ 8.5-9.5 (br s, 2H): These broad singlets are attributed to the protons of the secondary ammonium group (-NH₂⁺-). The broadness is due to quadrupolar relaxation and exchange with trace water.

  • δ 7.2-7.4 (m, 5H): This multiplet corresponds to the five aromatic protons of the phenyl group.

  • δ 4.3-4.5 (m, 1H): This multiplet is assigned to the α-proton (Cα-H). It is expected to be a triplet or a doublet of doublets due to coupling with the β-protons.

  • δ 3.7-3.8 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH₃).

  • δ 3.1-3.3 (m, 2H): This multiplet is assigned to the two diastereotopic β-protons (Cβ-H₂).

  • δ 2.6-2.8 (s, 3H): This singlet is attributed to the three protons of the N-methyl group (-NCH₃).

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

  • δ ~170 ppm: Carbonyl carbon of the methyl ester (C=O).

  • δ ~135 ppm: Quaternary aromatic carbon (C-1 of the phenyl ring).

  • δ ~129.5 ppm: Aromatic methine carbons (C-2, C-6 of the phenyl ring).

  • δ ~128.5 ppm: Aromatic methine carbons (C-3, C-5 of the phenyl ring).

  • δ ~127 ppm: Aromatic methine carbon (C-4 of the phenyl ring).

  • δ ~60 ppm: α-carbon (Cα).

  • δ ~52 ppm: Methyl ester carbon (-OCH₃).

  • δ ~36 ppm: β-carbon (Cβ).

  • δ ~30 ppm: N-methyl carbon (-NCH₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • ~3000-2800 cm⁻¹: C-H stretching vibrations of the aromatic, aliphatic, and methyl groups.

  • ~2700-2400 cm⁻¹: Broad absorption due to the N-H stretching of the secondary ammonium salt.

  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

  • ~1600, 1495, 1455 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200 cm⁻¹: C-O stretching vibration of the ester group.

  • ~740 and 700 cm⁻¹: C-H out-of-plane bending vibrations characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation Pattern (ESI-MS):

In positive ion mode ESI-MS, the molecular ion will be observed as the free base at m/z 194.12 [M+H]⁺. Key fragment ions would arise from:

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 134.09, corresponding to the [M+H - 59]⁺ ion.

  • Formation of the tropylium ion: Cleavage of the bond between the α and β carbons can lead to the formation of the stable tropylium ion at m/z 91.05.

  • Iminium ion formation: A characteristic fragmentation for N-methylated amino acids is the formation of an iminium ion. For N-Me-Phe-OMe, this would be at m/z 148.09, resulting from the loss of the benzyl group.

MS_Fragmentation_Workflow cluster_workflow Mass Spectrometry Fragmentation parent N-Me-Phe-OMe (m/z 194.12) frag1 Loss of -COOCH₃ (m/z 134.09) parent->frag1 -59 Da frag2 Tropylium Ion (m/z 91.05) parent->frag2 β-cleavage frag3 Iminium Ion (m/z 148.09) parent->frag3 - C₇H₇

Caption: Predicted major fragmentation pathways for N-Me-Phe-OMe in ESI-MS.

Synthesis of this compound

Several synthetic routes to this compound have been established, generally involving two key transformations: esterification of the carboxylic acid and N-methylation of the amino group. The order of these steps can be varied, and the choice of methodology often depends on the desired scale, purity requirements, and the availability of starting materials.

General Synthetic Strategies

A common and efficient approach involves the initial esterification of L-phenylalanine to its methyl ester hydrochloride, followed by N-methylation.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start L-Phenylalanine step1 Esterification (e.g., SOCl₂ in MeOH) start->step1 intermediate L-Phenylalanine methyl ester hydrochloride step1->intermediate step2 N-Methylation (e.g., Reductive Amination) intermediate->step2 product This compound step2->product

Caption: A common synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Protocol 1: Esterification of L-Phenylalanine

This protocol describes the preparation of L-phenylalanine methyl ester hydrochloride, a key intermediate.

  • Reaction Setup: Suspend L-phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. The use of thionyl chloride in methanol generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, during which the solid L-phenylalanine will dissolve.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-phenylalanine methyl ester hydrochloride. It can be recrystallized from a mixture of ethanol and diethyl ether to improve purity.

Protocol 2: N-Methylation via Reductive Amination

This protocol details a method for the N-methylation of the amino acid ester.

  • Reaction Setup: Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution. The reaction of the primary amine with formaldehyde forms an intermediate imine or aminal.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. These mild reducing agents selectively reduce the imine to the secondary amine without affecting the ester functionality.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl). Remove the organic solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield N-Me-Phe-OMe. The hydrochloride salt is then formed by dissolving the free base in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.

An alternative route involves the deprotection of a Boc-protected N-methyl-L-phenylalanine methyl ester.[1] A solution of HCl in dioxane is commonly used for the efficient cleavage of the Boc group.[1]

Applications in Drug Development and Research

The incorporation of N-methylated amino acids, such as N-Me-Phe-OMe, into peptide sequences is a well-established strategy to enhance their therapeutic potential.

Enhanced Proteolytic Stability

The N-methyl group provides steric hindrance around the peptide bond, making it less susceptible to cleavage by proteases. This increased resistance to enzymatic degradation prolongs the half-life of peptide-based drugs in the body.

Conformational Control

N-methylation restricts the conformational freedom of the peptide backbone by favoring a trans conformation of the amide bond. This can help to lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.

Improved Membrane Permeability

The replacement of an N-H hydrogen with a methyl group reduces the hydrogen bonding capacity of the peptide, which can lead to increased lipophilicity and improved passive diffusion across cell membranes. This is a critical factor for the development of orally bioavailable peptide drugs.

Use in Neuropeptide Research

This compound is a valuable building block in the synthesis of neuropeptide analogs.[2] Neuropeptides are involved in a wide range of physiological processes, and their modification with N-methylated amino acids can lead to the development of potent and selective receptor agonists or antagonists for the treatment of various neurological and metabolic disorders.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methyl-L-phenylalanine methyl ester hydrochloride is a versatile and valuable building block for the synthesis of modified peptides and other bioactive molecules. Its unique structural features provide a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. A thorough understanding of its chemical properties, spectroscopic characteristics, and synthetic methodologies, as outlined in this guide, is essential for its effective application in modern drug discovery and development.

References

  • PubChem. (n.d.). Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-methyl-L-phenylalanine Methyl Ester Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation in Phenylalanine Derivatives

N-methyl-L-phenylalanine methyl ester hydrochloride (CAS 19460-86-7) is a chiral amino acid derivative that serves as a critical building block in the synthesis of advanced therapeutic agents and complex organic molecules. The strategic incorporation of a methyl group on the nitrogen atom of the L-phenylalanine backbone confers significant advantages, making it a highly valuable tool for medicinal chemists and drug developers. This modification can profoundly alter a peptide's characteristics, leading to increased resistance to enzymatic degradation, enhanced cell permeability and bioavailability, and constrained conformational flexibility, which can improve receptor binding affinity and selectivity.[1]

This technical guide provides a comprehensive overview of N-methyl-L-phenylalanine methyl ester hydrochloride, from its fundamental physicochemical properties to detailed synthetic and analytical methodologies. It is designed to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of N-methyl-L-phenylalanine methyl ester hydrochloride is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 19460-86-7[2]
Molecular Formula C₁₁H₁₆ClNO₂[2]
Molecular Weight 229.70 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 151-162 °C[4]
Solubility Soluble in water and alcoholsInferred from hydrochloride salt nature
Optical Rotation Specific rotation value not readily available for the N-methylated form. The non-methylated L-phenylalanine methyl ester hydrochloride has a specific rotation of +37° to +39° (c=2 in Ethanol).[4]

The Crucial Role in Peptide and Drug Design

The introduction of an N-methyl group into a peptide backbone is a well-established strategy to enhance the therapeutic potential of peptide-based drugs.[5] N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, which can lead to a more constrained conformation. This conformational rigidity can result in higher receptor binding affinity and selectivity.[6]

Furthermore, the N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[6] This enhanced stability is a critical factor in developing orally bioavailable peptide drugs. Peptides rich in N-methyl phenylalanine have also been shown to passively diffuse across the blood-brain barrier, opening avenues for the development of novel treatments for neurological disorders.[7]

Synthesis and Purification: A Validated Approach

The synthesis of N-methyl-L-phenylalanine methyl ester hydrochloride can be approached through a multi-step process, beginning with the readily available L-phenylalanine. The following protocol outlines a reliable method based on established chemical transformations.

Diagram of the Synthetic Workflow

Synthesis Workflow Synthesis of N-methyl-L-phenylalanine Methyl Ester Hydrochloride A L-Phenylalanine B L-Phenylalanine Methyl Ester Hydrochloride A->B Esterification (MeOH, SOCl₂) C N-Protected-L-phenylalanine Methyl Ester B->C N-Protection (e.g., Boc₂O or Fmoc-Cl) D N-Methyl-N-Protected-L-phenylalanine Methyl Ester C->D N-Methylation (e.g., CH₃I, NaH) E N-Methyl-L-phenylalanine Methyl Ester D->E Deprotection (e.g., TFA or Piperidine) F N-Methyl-L-phenylalanine Methyl Ester Hydrochloride E->F HCl Salt Formation (HCl in ether)

Caption: A multi-step synthetic route to the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This initial step converts the free amino acid into its methyl ester hydrochloride salt, which is a common and stable starting material.

  • Reaction Setup: Suspend L-phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[8]

  • Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The suspension will gradually dissolve to form a clear solution.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-phenylalanine methyl ester hydrochloride as a white solid.[8] This product is often of sufficient purity for the next step, or it can be recrystallized from an ethanol/ethyl acetate mixture.[9]

Part 2: N-Methylation and Hydrochloride Salt Formation

This part of the protocol involves the key N-methylation step, followed by deprotection and conversion to the final hydrochloride salt. A common strategy involves the use of a protecting group on the nitrogen atom to ensure selective methylation.

  • N-Protection: Dissolve the L-phenylalanine methyl ester hydrochloride from Part 1 in a suitable solvent (e.g., dichloromethane). Add a base, such as triethylamine, to neutralize the hydrochloride salt. Then, add a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the amino group.[10]

  • N-Methylation: The N-protected amino ester is then methylated. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the nitrogen, followed by the addition of methyl iodide.[11]

  • Deprotection: The protecting group is subsequently removed. For a Boc group, treatment with an acid like trifluoroacetic acid (TFA) is effective.[12] For an Fmoc group, a mild base such as piperidine is used.[5]

  • Purification of the Free Base: After deprotection, the resulting N-methyl-L-phenylalanine methyl ester (free base) is purified, typically by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt: Dissolve the purified free base in a dry, non-polar solvent such as diethyl ether or ethyl acetate.[13] Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Isolation: Collect the precipitated solid by filtration, wash with the dry solvent, and dry under vacuum to yield the final N-methyl-L-phenylalanine methyl ester hydrochloride.[13]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized N-methyl-L-phenylalanine methyl ester hydrochloride.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a singlet for the N-methyl protons (~2.4-2.8 ppm). The α-proton and β-protons will appear as multiplets. In the hydrochloride salt, the N-H proton will likely be a broad singlet.
¹³C NMR The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (~170-175 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55-60 ppm), the methyl ester carbon (~52 ppm), the N-methyl carbon (~30-35 ppm), and the β-carbon (~35-40 ppm).[14]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₁H₁₅NO₂) at m/z 193.11.[15] Fragmentation patterns would likely involve the loss of the methoxycarbonyl group.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine salt, the C=O stretch of the ester group (~1740 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.[16]
Chromatographic Purity

High-performance liquid chromatography (HPLC) is the method of choice for determining the chemical and enantiomeric purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like TFA is typically used for purity analysis.[8] Chiral HPLC methods can be employed to confirm the enantiomeric excess of the L-isomer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-methyl-L-phenylalanine methyl ester hydrochloride. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-methyl-L-phenylalanine methyl ester hydrochloride is a valuable and versatile building block in the field of drug discovery and organic synthesis. Its unique structural feature of N-methylation provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their pursuit of novel and effective therapeutic agents.

References

  • Jones, S. et al. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Electronic Supplementary Information for N-Alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Available at: [Link]

  • Organic Syntheses Procedure. L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4390–4401. Available at: [Link]

  • ResearchGate. Process-for-the-preparation-of-melphalan-hydrochloride.pdf. Available at: [Link]

  • U.S. National Library of Medicine. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • Google Patents. EP0221878A2 - Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester.
  • PubChem. Methyl L-phenylalaninate hydrochloride. Available at: [Link]

  • Google Patents. Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]

  • Fredi, G. et al. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available at: [Link]

  • PubChem. N-Methylphenylalanine. Available at: [Link]

  • Google Patents. CA1298434C - Process for the preparation of alpha-l-aspartyl-l- phenylalanine methyl ester.
  • PubChem. L-Phenylalanine, methyl ester. Available at: [Link]

  • NMR Spectra and Molecular Structure. Available at: [Link]

  • SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. Structure of L-phenylalanine methyl ester hydrochloride. Available at: [Link]

Sources

Spectroscopic Data of N-Me-Phe-OMe HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group on the alpha-amino nitrogen and a methyl ester at the carboxyl terminus. This modification has significant implications in peptide and medicinal chemistry, often imparting increased metabolic stability, altered conformational preferences, and modified biological activity to parent peptides. As a crucial building block in the synthesis of peptidomimetics and other pharmacologically active compounds, a thorough understanding of its structural and electronic properties is paramount. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the precise characterization of this compound.

This document is designed to serve as a practical reference for researchers, offering not only representative data but also detailed experimental protocols and insights into the interpretation of the spectral features. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of its covalent framework and insights into its conformational dynamics.

The Rationale Behind NMR Analysis

The primary objective of NMR analysis for this compound is to confirm the presence and connectivity of all constituent atoms. Specifically, we aim to:

  • Verify the N-methylation: Distinguish the N-methyl protons and carbon from the parent amino group.

  • Confirm the methyl ester: Identify the methoxy protons and carbon.

  • Elucidate the phenylalanine backbone: Assign the signals corresponding to the aromatic ring, the alpha-carbon, and the beta-carbons.

  • Assess purity: Detect the presence of residual solvents or starting materials.

The choice of a deuterated solvent is critical. Due to the hydrochloride salt form, solvents capable of dissolving ionic species are preferred. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not overlap with key analyte signals. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) could also be employed, though the latter would lead to the exchange of the N-H proton.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube. This step is crucial to remove any suspended impurities that can degrade spectral resolution.[1]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (¹H NMR):

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: A 100 MHz or higher field spectrometer.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • Relaxation Delay: A 2-second delay is a good starting point.

Diagram of the NMR Workflow:

Caption: Workflow for ATR-FTIR sample analysis.

Spectroscopic Data and Interpretation

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2700Strong, BroadN-H⁺ stretch (secondary amine salt)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1600, ~1495Medium-WeakAromatic C=C stretch
~1580-1560MediumN-H⁺ bend (secondary amine salt)
~1220StrongC-O stretch (ester)
~750, ~700StrongAromatic C-H out-of-plane bend

Interpretation of IR Spectrum:

  • N-H⁺ Stretching (3000-2700 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a secondary amine salt. [2]This broadness is due to strong hydrogen bonding in the solid state.

  • C=O Stretching (~1740 cm⁻¹): A strong, sharp peak around 1740 cm⁻¹ is indicative of the carbonyl group of the methyl ester.

  • Aromatic Vibrations: The peaks around 1600 and 1495 cm⁻¹ are due to the C=C stretching vibrations within the phenyl ring. The strong absorptions around 750 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring (C-H out-of-plane bending).

  • N-H⁺ Bending (~1580-1560 cm⁻¹): A medium intensity band in this region is expected for the bending vibration of the secondary ammonium group. [2]* C-O Stretching (~1220 cm⁻¹): A strong band in this region is characteristic of the C-O single bond stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

The Rationale Behind MS Analysis

For this compound, the primary goals of MS analysis are to:

  • Confirm the molecular weight: By observing the molecular ion or a related species (e.g., [M+H]⁺).

  • Elucidate the structure through fragmentation: By analyzing the fragmentation pattern, the connectivity of the molecule can be confirmed.

Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule as it is a soft ionization method that typically produces an abundant protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.

Experimental Protocol: Acquiring the Mass Spectrum

Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile/water at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the same solvent, often with the addition of 0.1% formic acid to promote protonation. [3] Data Acquisition (Direct Infusion ESI-MS):

Direct infusion is a simple method for introducing a purified sample into the mass spectrometer. [3][4]

  • Syringe Loading: Load the working solution into a syringe.

  • Infusion: Place the syringe in a syringe pump and infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI.

  • Mass Analysis: Scan a mass range that includes the expected m/z of the protonated molecule (for C₁₁H₁₅NO₂, the neutral mass is 193.11 g/mol ; the [M+H]⁺ ion would be at m/z 194.12).

Diagram of the Direct Infusion ESI-MS Workflow:

Caption: Workflow for direct infusion ESI-MS analysis.

Spectroscopic Data and Interpretation

Predicted Mass Spectrum (ESI, Positive Ion Mode):

  • Molecular Ion: The base peak in the spectrum is expected to be the protonated molecular ion, [M+H]⁺, at m/z 194.12.

  • Fragmentation: In tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, characteristic losses are expected.

Predicted Fragmentation Pattern:

A likely fragmentation pathway for the [M+H]⁺ ion of this compound involves the neutral loss of the methyl formate group (HCOOCH₃), which has a mass of 60.02 Da. This would result in a fragment ion at m/z 134.10. Another possible fragmentation is the loss of the benzyl group (C₇H₇), with a mass of 91.05 Da, leading to a fragment at m/z 103.07. The loss of the entire side chain would result in an immonium ion.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive framework for understanding and obtaining the NMR, IR, and MS data for this important amino acid derivative. By following the detailed protocols and utilizing the provided interpretation guidelines, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent scientific endeavors. The combination of these three spectroscopic techniques provides a self-validating system for the unambiguous identification of this compound.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Electrospray Direct Injection. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Gjelstrup, A., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Gjelstrup, A., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ACS Publications. Retrieved from [Link]

  • Gjelstrup, A., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC. Retrieved from [Link]

  • Jones, S. et al. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Reading. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Kamal, A., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). L-Phenylalanine, methyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Synthesis and purification of N-Me-Phe-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of N-Methyl-L-phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl)

Abstract

N-methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a crucial chiral building block in the synthesis of pharmaceuticals and peptidomimetics. The incorporation of an N-methyl group into a peptide backbone imparts significant properties, including enhanced metabolic stability, increased membrane permeability, and conformational rigidity, which are highly desirable in drug design. This guide provides a comprehensive overview of the prevalent synthetic and purification strategies for this compound, grounded in mechanistic principles and practical laboratory insights. We will explore key synthetic routes, including direct N-methylation and reductive amination, and detail robust purification protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of N-Methylation in Peptide Chemistry

The strategic N-methylation of amino acids is a cornerstone of modern medicinal chemistry. The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, profoundly influencing the conformational landscape of a peptide. This modification can disrupt the formation of secondary structures like β-sheets, which are often associated with proteolytic degradation, thereby enhancing the compound's biological half-life. Furthermore, the increased lipophilicity resulting from N-methylation can improve oral bioavailability. This compound serves as a readily available precursor for incorporating this valuable N-methyl-phenylalanine moiety into complex target molecules.

Strategic Approaches to Synthesis

The synthesis of this compound fundamentally requires two key transformations: the esterification of the L-phenylalanine carboxyl group and the methylation of the primary amine. These steps can be performed in different sequences, often involving the use of protecting groups to ensure selectivity. The overall workflow typically begins with the commercially available and inexpensive amino acid, L-phenylalanine.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_methylation Step 2: N-Methylation cluster_salt_formation Step 3: Salt Formation & Purification L_Phe L-Phenylalanine Phe_OMe L-Phenylalanine Methyl Ester HCl (Phe-OMe HCl) L_Phe->Phe_OMe SOCl₂/MeOH or TMSCl/MeOH NMe_Phe_OMe N-Me-Phe-OMe (Free Base) Phe_OMe->NMe_Phe_OMe Reductive Amination or Direct Alkylation Target This compound NMe_Phe_OMe->Target HCl Workup & Recrystallization

Caption: Overall synthetic workflow for this compound.

Foundational Step: Esterification of L-Phenylalanine

The initial and critical step in many synthetic routes is the protection of the carboxylic acid as a methyl ester. This prevents self-polymerization during subsequent steps and activates the amino group for the methylation reaction.

Fischer-Speier Esterification with Thionyl Chloride

This classical method is highly effective and widely used for its high yields and straightforward procedure.

Mechanism: Thionyl chloride (SOCl₂) reacts with methanol (MeOH) in situ to generate hydrogen chloride (HCl) gas and methyl sulfite. The anhydrous HCl protonates the carbonyl oxygen of the amino acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol:

  • Suspend L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a gas outlet.

  • Slowly add thionyl chloride dropwise to the stirred suspension.[1] The reaction is exothermic and generates HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude L-phenylalanine methyl ester hydrochloride as a white solid.[1] This product is often of sufficient purity for the next step, or it can be further purified by recrystallization.[1]

Trimethylchlorosilane (TMSCl) Mediated Esterification

An alternative, milder method involves the use of trimethylchlorosilane in methanol.[2] This system generates HCl in situ under less harsh conditions than thionyl chloride.

Protocol:

  • To a suspension of the amino acid in methanol, slowly add trimethylchlorosilane at room temperature.[2]

  • Stir the resulting solution until the reaction is complete (typically monitored by TLC).

  • The workup is similar to the thionyl chloride method, involving the evaporation of the solvent to obtain the hydrochloride salt.[2]

Core Transformation: N-Methylation Methodologies

With L-phenylalanine methyl ester hydrochloride (Phe-OMe·HCl) in hand, the next stage is the crucial N-methylation. The choice of method depends on factors like available reagents, scale, and desired purity profile.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a powerful and reliable one-pot method for methylating primary amines to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3]

Eschweiler_Clarke Amine R-NH₂ Imine [R-N=CH₂] Amine->Imine + CH₂O, -H₂O Formaldehyde CH₂O Iminium [R-NH=CH₂]⁺ Imine->Iminium + H⁺ Secondary_Amine R-NHCH₃ Iminium->Secondary_Amine + HCOO⁻, -CO₂ Formic_Acid HCOOH Tertiary_Amine R-N(CH₃)₂ Secondary_Amine->Tertiary_Amine Repeats once

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Mechanism: The reaction begins with the formation of an imine between the primary amine of Phe-OMe and formaldehyde.[5] The formic acid then protonates the imine to form an iminium ion. Subsequently, a hydride is transferred from the formate anion to the iminium ion, reducing it to the N-methylated amine and releasing carbon dioxide, which drives the reaction to completion.[6][7] For a primary amine, this process occurs twice to yield the dimethylated product; however, for our purpose, we are targeting the mono-methylated product. Careful control of stoichiometry is therefore important, although the second methylation is often slower. For the specific synthesis of N-Me-Phe-OMe, the reaction is typically performed on the free base of Phe-OMe.

Protocol:

  • Neutralize L-phenylalanine methyl ester hydrochloride with a base (e.g., NaHCO₃) in an aqueous solution and extract the free base into an organic solvent (e.g., dichloromethane).

  • To the solution of the free amine, add an excess of formaldehyde and formic acid.[3][5]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture, make it basic with an aqueous base (e.g., NaOH), and extract the N-methylated product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Direct Alkylation with Dimethyl Sulfate

Direct alkylation using a powerful methylating agent like dimethyl sulfate is a highly efficient alternative.[8][9] This method requires a non-nucleophilic base to deprotonate the amine.

Causality and Control: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective. A fascinating and practical variant involves using NaH with a catalytic amount of water. The water reacts with NaH to generate highly reactive, finely dispersed sodium hydroxide, which accelerates the reaction significantly compared to using powdered NaOH directly.[8][9]

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[10]

Protocol:

  • Dissolve the starting amino acid ester in a suitable aprotic solvent (e.g., dry DMF or THF).

  • Add sodium hydride portion-wise at 0 °C.

  • Add a catalytic amount of water.[8]

  • Add dimethyl sulfate dropwise at 0 °C, then allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water or a saturated solution of ammonium chloride.

  • Extract the product into an organic solvent, wash, dry, and concentrate.

Parameter Eschweiler-Clarke Reaction Direct Alkylation (Dimethyl Sulfate)
Methylating Agent Formaldehyde / Formic AcidDimethyl Sulfate
Key Advantages No over-alkylation to quaternary salt[3], common reagentsHigh efficiency, rapid reaction rates[8]
Key Disadvantages Requires heating, potential for side productsHigh toxicity of reagent[10], risk of O-methylation
Typical Yield Good to ExcellentExcellent
Safety Concerns Standard handling of acids/aldehydesExtreme Toxicity of dimethyl sulfate[10]

Purification and Isolation of the Final Product

The final step involves the purification of the N-methylated free base and its conversion to the stable, crystalline hydrochloride salt.

Workup and Salt Formation

After the N-methylation reaction, the crude product is typically an oil (the free base). This crude material is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) is then added.[11] This protonates the tertiary amine, causing the hydrochloride salt to precipitate.

Recrystallization

Recrystallization is the most effective method for purifying the final this compound salt, yielding a high-purity crystalline solid.

Protocol:

  • Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent mixture, such as ethanol/ethyl acetate[1] or methanol/diethyl ether.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., cold diethyl ether) to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum.

Chromatographic Purification

If the product fails to crystallize or contains impurities with similar solubility, silica gel column chromatography may be necessary.[11][12] This is more commonly applied to protected intermediates or the free base before salt formation.

Protocol:

  • Prepare a silica gel column using a suitable eluent system, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[12]

Conclusion

The synthesis of this compound is a well-established process that is fundamental to peptide and medicinal chemistry. The choice between synthetic routes, particularly between reductive amination and direct alkylation for the N-methylation step, depends on the specific laboratory capabilities, safety considerations, and scale of the reaction. The Eschweiler-Clarke reaction offers a classic, robust, and safe approach, while direct alkylation with dimethyl sulfate provides a highly efficient but more hazardous alternative. In all cases, a carefully executed purification, typically involving precipitation and recrystallization of the final hydrochloride salt, is paramount to obtaining a product of high purity suitable for demanding applications in drug development and scientific research.

References

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride . University of Sheffield. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E . Dejun Sun, et al. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters . National Institutes of Health (NIH). [Link]

  • Eschweiler–Clarke reaction . Wikipedia. [Link]

  • Eschweiler-Clarke Reaction . J&K Scientific LLC. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal . Organic Syntheses. [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride . Organic Syntheses. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities . CHIMIA. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction . MDPI. [Link]

  • An efficient and practical N-methylation of amino acid derivatives . PubMed. [Link]

  • Eschweiler-Clarke reaction . Name-Reaction.com. [Link]

  • methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride . PubChem - NIH. [Link]

  • An Efficient and Practical N-Methylation of Amino Acid Derivatives . ResearchGate. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds . National Institutes of Health (NIH). [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to N-Me-Phe-OMe HCl: Sourcing, Purity Verification, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Me-Phe-OMe HCl in Advanced Research

N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a cornerstone building block for chemists and pharmacologists engaged in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance crucial pharmacokinetic properties, including metabolic stability against proteolytic degradation, membrane permeability, and conformational rigidity, which can lead to improved receptor selectivity and bioavailability[1]. Given that the integrity of the final therapeutic or research compound is fundamentally dependent on the quality of its constituent parts, a rigorous approach to sourcing and verifying the purity of this compound is not merely a procedural step but a prerequisite for reproducible and meaningful scientific outcomes.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound. It offers field-proven insights into evaluating suppliers, understanding purity specifications, and implementing a robust, self-validating analytical workflow to qualify this critical reagent for use in sensitive applications.

Section 1: The Landscape of Commercial Suppliers

The procurement of this compound begins with identifying and evaluating potential suppliers. While a multitude of vendors exist, they can be broadly categorized into primary manufacturers, specialized peptide reagent suppliers, and general chemical distributors. High-purity reagents suitable for drug development are often available from suppliers who provide extensive documentation and characterization data.

Key suppliers in the research and pharmaceutical space include:

  • Chem-Impex: A supplier known for a wide range of amino acid derivatives and building blocks[2].

  • Sigma-Aldrich (Merck): A large, well-documented supplier providing various grades of chemical reagents, including those for peptide synthesis.

  • Bachem: A company specializing in the production of peptides and complex organic molecules for research and pharmaceutical applications[3].

  • Advanced ChemBlocks: A provider of building blocks for drug discovery[4].

When evaluating a supplier, the Certificate of Analysis (CoA) is the primary document to scrutinize. However, reliance on the CoA alone is insufficient. The most trustworthy approach involves a combination of documentation review and in-house analytical verification.

Below is a table summarizing typical specifications a researcher might encounter from a high-quality supplier.

Table 1: Representative Supplier Specifications for this compound

ParameterTypical SpecificationMethodPurpose
Appearance White to off-white powder or crystalsVisual InspectionConfirms basic identity and absence of gross contamination.
Chemical Purity ≥98.0%HPLCQuantifies the main component relative to detectable impurities.
Identity Conforms to structure¹H NMR, FTIRConfirms the molecular structure and functional groups.
Molecular Weight 229.71 g/mol Mass Spectrometry (MS)Verifies the mass of the molecule, confirming identity.
Enantiomeric Purity ≥99.0% L-isomer (≤1.0% D-isomer)Chiral HPLCCritical for biological activity; ensures stereochemical integrity.
Optical Rotation Specific range (e.g., +37° to +39° for parent)PolarimetryA macroscopic measure of chiral purity.[5]
Solvent/Water Content Specified limit (e.g., ≤1.0%)Karl Fischer (KF)Water can affect reaction stoichiometry and promote hydrolysis.

Section 2: Defining and Verifying Purity: A Multi-Technique Approach

The term "purity" is multifaceted. For a chiral molecule like this compound, it encompasses chemical purity (the percentage of the desired molecule) and enantiomeric purity (the percentage of the desired stereoisomer). A comprehensive assessment requires orthogonal analytical methods, each providing a unique piece of the quality puzzle.

Common Impurities and Their Origins

Understanding potential impurities is key to selecting the right analytical methods. Common impurities in this compound can arise from the synthetic route:

  • Unreacted Starting Materials: The most common precursor, L-phenylalanine methyl ester hydrochloride, may be present if the N-methylation reaction is incomplete[6].

  • Over-Methylation Products: Although less common, quaternary ammonium salts could form under harsh methylation conditions.

  • Racemized Diastereomers: The D-enantiomer can be introduced if the chiral center is compromised during synthesis, often due to excessive heat or base[6].

  • Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid (N-Methyl-L-phenylalanine) if exposed to moisture, particularly at non-neutral pH[7].

  • Solvent Residues: Residual solvents from purification (e.g., ethyl acetate, dichloromethane) may be present.

Key Analytical Techniques for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the workhorse for determining the chemical purity of this compound. It separates compounds based on their hydrophobicity.

Causality Behind the Protocol: A C18 column is used as it provides excellent retention for the aromatic phenylalanine side chain. The mobile phase consists of an aqueous component and an organic component (acetonitrile). Trifluoroacetic acid (TFA) is added as an ion-pairing agent; it forms a neutral ion pair with the protonated amine of the analyte, which prevents peak tailing and results in sharp, symmetrical peaks, crucial for accurate quantification.

Protocol 1: RP-HPLC for Chemical Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-22 min: Linear gradient from 10% to 90% B

    • 22-25 min: Hold at 90% B

    • 25.1-30 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (for the peptide backbone) and 254 nm (for the phenyl ring).

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of Mobile Phase A.

  • Analysis: Purity is calculated by the area normalization method, expressing the main peak's area as a percentage of the total area of all observed peaks.

¹H NMR confirms the chemical structure of the molecule. For this compound, the spectrum should contain distinct signals corresponding to each unique proton environment.

  • Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Alpha-Proton (-CH): A multiplet (typically a triplet or doublet of doublets) around 4.3 ppm.

  • Ester Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm.

  • Beta-Protons (-CH₂): Two signals (a doublet of doublets each) around 3.1-3.3 ppm, which are diastereotopic.

  • N-Methyl Protons (-NCH₃): The key signal confirming methylation. This will be a singlet appearing around 2.5-2.8 ppm. The presence of this singlet and the disappearance of the broad NH₃⁺ signal seen in the parent compound confirm the N-methylation.

  • Amine Proton (-NH₂⁺): A broad singlet that can exchange with D₂O, typically appearing downfield (>9 ppm).

The integration of these peaks should correspond to the number of protons (e.g., 5H for the aromatic ring, 3H for the ester methyl, 3H for the N-methyl).

Ensuring enantiomeric purity is critical, as the biological activity often resides in only one enantiomer. Chiral HPLC separates the L- and D-enantiomers.

Causality Behind the Protocol: This method uses a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating amino acid derivatives[9]. Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase, can offer faster and higher-resolution separations than traditional normal-phase HPLC for chiral compounds[10].

Protocol 2: Chiral UPC² for Enantiomeric Purity Analysis [10]

  • System: An ACQUITY UPC² system with a photodiode array (PDA) detector.

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol with 0.1% NH₄OH.

  • Conditions: Isocratic, 90% A and 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of isopropanol.

  • Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers: % ee = ([L] - [D]) / ([L] + [D]) * 100.

Section 3: A Practical Workflow for Qualifying a New Supplier

A self-validating system for qualifying a new lot or new supplier of this compound is essential for maintaining experimental integrity. This workflow ensures that the material meets the required standards before it is introduced into critical experiments.

Supplier_Qualification_Workflow cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: In-House Analytical Verification cluster_2 Phase 3: Data Comparison & Decision start Receive Sample & CoA from New Supplier review_coa Review CoA Specifications start->review_coa analysis Perform In-House Analysis review_coa->analysis CoA Acceptable? hplc RP-HPLC (Chemical Purity) analysis->hplc nmr 1H NMR (Structure ID) analysis->nmr chiral Chiral HPLC/UPC2 (Enantiomeric Purity) analysis->chiral compare Compare In-House Data to CoA and Required Specs hplc->compare nmr->compare chiral->compare decision Decision compare->decision accept Accept Lot decision->accept  Meets Specs   reject Reject Lot decision->reject  Fails Specs  

Caption: Workflow for qualifying a new supplier of this compound.

This workflow provides a closed-loop, evidence-based system. The process begins with a paperwork review but culminates in an objective, data-driven decision based on in-house analytical results. This approach mitigates the risk of using substandard material that could compromise months of research.

Conclusion

This compound is more than just a chemical on a shelf; it is a precision tool for molecular engineering. The success of research and development programs hinges on the quality of such reagents. By adopting a scientifically rigorous approach to supplier selection and implementing a multi-technique, in-house verification process, researchers can ensure the chemical and stereochemical integrity of their starting materials. This diligence forms the foundation of robust, reproducible science and accelerates the path from discovery to innovation.

References

  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available at: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
  • Krstenansky, J. L., & Baran, J. S. (1987). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Drug Development and Industrial Pharmacy, 13(9-11), 1743-1765.
  • Wang, S. S., Zou, F., Meng, W. Q., Zhang, J. Z., Feng, Y., Zhang, L., & Liu, Y. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 159-161.
  • Mindt, T. L., & Schibli, R. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 9, 652920.
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 7(4), 1255-1259.

Sources

N-Me-Phe-OMe HCl as a Chiral Building Block: An In-depth Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of N-Methylation in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of therapeutic agents with enhanced efficacy, stability, and bioavailability is a paramount objective. Chiral building blocks, enantiomerically pure compounds that serve as starting materials for more complex molecules, are fundamental to this endeavor.[] The inherent chirality of most biological targets necessitates a stereochemically precise approach to drug design to ensure optimal drug-receptor interactions.[2] Among the vast arsenal of chiral building blocks, N-methylated amino acids have emerged as a particularly powerful tool, especially in the realm of peptide-based therapeutics.[3]

Natural peptides, despite their high potency and selectivity, are often hampered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and limited oral availability, which curtails their therapeutic potential.[4] N-methylation of the peptide backbone, a subtle yet profound modification, offers a robust strategy to surmount these limitations.[4][5] This modification can significantly enhance resistance to enzymatic cleavage, thereby prolonging the peptide's in-vivo half-life.[3][6] Furthermore, the introduction of a methyl group on the amide nitrogen can modulate the conformational flexibility of the peptide backbone, which can lead to improved binding affinity and selectivity for its target receptor.[7]

This guide focuses on a key exemplar of this class of compounds: N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl). As a derivative of the essential amino acid L-phenylalanine, this chiral building block is instrumental in the synthesis of peptidomimetics and other complex organic molecules.[8][9] We will provide a comprehensive exploration of its properties, synthesis, and application, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline powder that is soluble in water.[8] The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of reaction conditions.[8] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
IUPAC Name methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride[10]
CAS Number 19460-86-7[10]
Molecular Formula C11H16ClNO2[10]
Molecular Weight 229.70 g/mol [10]
Appearance White to off-white crystalline powder[8]
Solubility Soluble in water[8]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through several routes, often starting from L-phenylalanine. A common and efficient method involves the esterification of L-phenylalanine followed by N-methylation. The protocol detailed below is a robust and scalable approach.

Experimental Protocol: Two-Step Synthesis of this compound

Part 1: Esterification of L-Phenylalanine

This step converts L-phenylalanine to its methyl ester hydrochloride. The use of thionyl chloride in methanol is a classic and effective method.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend L-phenylalanine (1 equivalent) in anhydrous methanol.

  • Reaction: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[11]

  • Workup: Remove the solvent under reduced pressure. The resulting crude product, L-phenylalanine methyl ester hydrochloride, can be recrystallized from a mixture of ethyl acetate and ethanol to yield a white solid.[11]

Part 2: N-Methylation of L-Phenylalanine Methyl Ester Hydrochloride

This protocol utilizes a reductive amination approach, which is a reliable method for N-methylation.

  • Preparation: Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.

  • Reaction: Add an aqueous solution of formaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride (1.5 equivalents). The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Once the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired N-Me-Phe-OMe, which is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent like dioxane or ether.

Causality Behind Experimental Choices:

  • Esterification: The use of thionyl chloride in methanol is advantageous as it generates HCl in situ, which catalyzes the esterification and also ensures the final product is the stable hydrochloride salt.[11]

  • N-Methylation: Reductive amination is a mild and selective method for N-methylation that avoids over-methylation. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion intermediate and is stable in protic solvents.

Synthesis Workflow Diagram

G A L-Phenylalanine B L-Phenylalanine Methyl Ester HCl A->B  Thionyl Chloride,  Methanol, 0°C to RT C This compound B->C  Formaldehyde,  Sodium Cyanoborohydride,  Methanol, RT G A N-Protected Amino Acid (e.g., Boc-Xaa-OH) C Activated Ester Intermediate A->C  HATU, DIPEA B This compound D Neutralized N-Me-Phe-OMe B->D  DIPEA E Protected Dipeptide (Boc-Xaa-NMePhe-OMe) C->E D->E G cluster_0 Unmodified Peptide Backbone cluster_1 N-Methylated Peptide Backbone a Flexible Conformation (Multiple Rotational States) b Restricted Conformation (Pre-organized for Binding) a->b  N-Methylation

Sources

A Comprehensive Technical Guide to Investigating the Potential Biological Activity of Peptides Containing N-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into peptide sequences represents a powerful strategy in modern drug discovery, offering a route to overcome the inherent pharmacokinetic limitations of native peptides. This guide provides an in-depth technical framework for designing and evaluating peptides containing N-Methyl-L-phenylalanine (N-Me-Phe), a modification known to enhance proteolytic stability and modulate conformational flexibility. We delve into the core principles of designing peptide libraries incorporating this moiety and present detailed, field-proven protocols for assessing their biological activity. Methodologies covered include cytotoxicity screening, receptor binding assays, enzyme inhibition analysis, and antimicrobial susceptibility testing. Each section is grounded in established scientific principles, providing not only step-by-step instructions but also the causal logic behind experimental choices to ensure robust and reproducible outcomes. This whitepaper is intended to serve as a comprehensive resource for researchers aiming to unlock the therapeutic potential of N-methylated peptides.

The Strategic Imperative of N-Methylation in Peptide Therapeutics

Peptides are highly valued as therapeutic candidates due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability.[1] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a minimalist modification that profoundly enhances a peptide's drug-like properties.[2][3]

Core Advantages of Incorporating N-Me-Phe

The introduction of an N-methyl group, particularly on an aromatic residue like phenylalanine, confers several key advantages:

  • Enhanced Proteolytic Resistance: The methyl group provides steric hindrance that disrupts the hydrogen bonding patterns recognized by proteases, effectively shielding the adjacent peptide bond from enzymatic cleavage.[4] A single N-methylation can confer resistance across a multi-residue window, significantly increasing the peptide's in vivo half-life.[4][5]

  • Increased Lipophilicity and Bioavailability: By removing a hydrogen bond donor, N-methylation increases the peptide's lipophilicity.[6][7] This can facilitate passage across cellular membranes, improving access to intracellular targets and potentially enabling oral bioavailability.[1][8]

  • Conformational Control: The steric bulk of the methyl group restricts the rotational freedom around the peptide bond, reducing the number of accessible conformations.[1][9] This "conformational constraint" can lock the peptide into a bioactive state that is optimal for receptor binding, thereby enhancing affinity and selectivity.[9][10]

The Role of N-Me-Phe-OMe HCl as a Synthetic Building Block

N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a readily available and commonly used building block in solid-phase peptide synthesis (SPPS).[11][12] Its ester and hydrochloride forms are suitable for standard coupling chemistries, such as those employing Fmoc or Boc protection strategies, allowing for its precise incorporation at desired positions within a peptide sequence.[1][13]

Designing for Success: Structure-Activity Relationship (SAR) Considerations

While N-methylation offers significant benefits, its impact on biological activity is highly context-dependent. A systematic approach, such as an "N-methyl scan," where each residue in a parent peptide is sequentially replaced with its N-methylated counterpart, is a powerful strategy to probe structure-activity relationships.[5]

Key Considerations for Design:

  • Impact on Hydrogen Bonding: The loss of the amide proton prevents the formation of crucial intramolecular hydrogen bonds (e.g., in α-helices or β-sheets). This can disrupt the secondary structure required for activity. Therefore, positions critical for maintaining the bioactive conformation through hydrogen bonding should be avoided.

  • Receptor-Ligand Interactions: If the amide proton of a specific residue acts as a hydrogen bond donor in the ligand-receptor binding interface, its methylation will be detrimental to affinity.

  • Balancing Potency and Stability: In some cases, N-methylation can lead to a reduction in biological activity, even while it enhances stability.[8][14] The goal is to identify positions where methylation maintains or improves potency while conferring the desired pharmacokinetic benefits.

A Systematic Workflow for Biological Evaluation

A structured, multi-tiered screening approach is essential for efficiently characterizing the biological potential of novel N-Me-Phe containing peptides. The workflow should begin with broad cytotoxicity screening, followed by more specific functional assays based on the peptide's therapeutic hypothesis.

screening_workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Specific Functional Assays cluster_2 Tier 3: Advanced Characterization synthesis Peptide Synthesis & Purification (N-Me-Phe Incorporation) cytotoxicity Cytotoxicity Assessment (e.g., MTT/XTT Assay) synthesis->cytotoxicity Test for general toxicity receptor Receptor Binding (Competition Assay) cytotoxicity->receptor If non-toxic & GPCR target enzyme Enzyme Inhibition (Kinetic Assay) cytotoxicity->enzyme If non-toxic & enzyme target antimicrobial Antimicrobial Activity (MIC Determination) cytotoxicity->antimicrobial If non-toxic & AMP hypothesis stability Proteolytic Stability Assay receptor->stability enzyme->stability antimicrobial->stability sar Structure-Activity Relationship Analysis stability->sar Correlate data

Caption: A tiered workflow for evaluating N-Me-Phe peptides.

Core Experimental Protocols

The following protocols are foundational for assessing the biological activity of newly synthesized peptides. It is critical that each assay includes appropriate controls: a vehicle control (the solvent the peptide is dissolved in), a positive control (a known active compound), and a negative control (an inactive peptide or no treatment).

Protocol: Cytotoxicity Assessment (MTT/XTT Assay)

Principle of the Assay: These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[15] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple or orange, respectively).[16] The amount of formazan produced is directly proportional to the number of viable cells.[17] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293, HeLa, or a cancer cell line relevant to the therapeutic target) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]

  • Peptide Treatment: Prepare serial dilutions of the N-Me-Phe peptide in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL to each well and incubate for 3-4 hours.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL to each well and incubate for 2-4 hours.

  • Signal Measurement:

    • For MTT: After incubation, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight to dissolve the formazan crystals.

    • For XTT: No solubilization step is needed.

  • Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For XTT, read at ~450 nm with a reference wavelength of ~650 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the peptide concentration to determine the CC₅₀ (50% cytotoxic concentration).

Example Data Presentation:

Peptide IDParent SequenceN-Me-Phe PositionCC₅₀ (µM) on A549 cells
P-001G-L-F-R-W-G-> 100
P-002G-L-(NMe)F-R-W-G3> 100
P-003G-L-F-(NMe)R-W-G485.2
Positive CtrlDoxorubicinN/A0.8
Protocol: Receptor Binding Affinity (Competitive Radioligand Assay)

Principle of the Assay: This assay quantifies the ability of a test peptide to compete with a known, radioactively labeled ligand for binding to a specific receptor. The assay is typically performed using cell membranes expressing the target receptor. A decrease in radioactivity indicates that the test peptide has displaced the radioligand, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is a measure of the peptide's binding affinity.[19][20]

Detailed Step-by-Step Methodology:

  • Membrane Preparation: Prepare a membrane fraction from cells overexpressing the target receptor (e.g., a GPCR). Homogenize cells in a lysis buffer and separate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well filter plate (e.g., glass fiber), add the following components in binding buffer:

    • Cell membranes (a predetermined optimal amount).

    • A fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) at or below its dissociation constant (K_d).

    • Serial dilutions of the unlabeled N-Me-Phe peptide (the competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. The membranes and bound radioligand are retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Signal Measurement: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor peptide concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation.[19]

Example Data Presentation:

Peptide IDTarget ReceptorRadioligandIC₅₀ (nM)K_i (nM)
P-001MC4R[¹²⁵I]-NDP-MSH15.67.8
P-002MC4R[¹²⁵I]-NDP-MSH8.24.1
Positive CtrlNDP-MSHMC4R[¹²⁵I]-NDP-MSH2.1
Protocol: Enzyme Inhibition Assay (Generic Protease Example)

Principle of the Assay: This assay measures the ability of a peptide to inhibit the activity of a target enzyme.[21] A common method involves using a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. A reduction in the fluorescent signal in the presence of the test peptide indicates inhibition.[22][23]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme (e.g., trypsin, pepsin, or a specific disease-related protease) and its corresponding fluorogenic substrate in an appropriate assay buffer.

  • Assay Setup: In a black, flat-bottom 96-well plate, add:

    • Serial dilutions of the N-Me-Phe peptide.

    • A fixed concentration of the enzyme.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the peptide to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the peptide by calculating the slope of the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the peptide concentration to determine the IC₅₀ value.[24]

Example Data Presentation:

Peptide IDTarget EnzymeSubstrateIC₅₀ (µM)
P-001TrypsinBoc-Gln-Ala-Arg-AMC55.4
P-002TrypsinBoc-Gln-Ala-Arg-AMC12.1
Positive CtrlAprotininTrypsinBoc-Gln-Ala-Arg-AMC
Protocol: Antimicrobial Activity (Broth Microdilution for MIC)

Principle of the Assay: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25] The broth microdilution method, standardized by bodies like CLSI and EUCAST, is the reference method for determining MIC values.[26][27][28]

Detailed Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Grow the target bacterial strain (e.g., E. coli, S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Peptide Preparation: Prepare serial two-fold dilutions of the N-Me-Phe peptide in a 96-well polypropylene plate (note: cationic peptides can bind to polystyrene, so polypropylene is recommended).[29]

  • Inoculation: Transfer the diluted bacterial inoculum to the wells containing the peptide dilutions. The final volume in each well is typically 100-200 µL.

  • Controls: Include a sterility control (broth only) and a growth control (bacteria in broth with no peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined by visual inspection as the lowest peptide concentration in which there is no visible turbidity (i.e., no bacterial growth). Absorbance readings can also be used for a quantitative assessment.

Example Data Presentation:

Peptide IDEscherichia coli ATCC 25922 MIC (µg/mL)Staphylococcus aureus ATCC 29213 MIC (µg/mL)
P-001> 12864
P-0023216
Positive CtrlColistin1
Positive CtrlVancomycinN/A

Advanced Characterization: Assessing Proteolytic Stability

A primary motivation for incorporating N-Me-Phe is to enhance stability. It is crucial to experimentally validate this property.

stability_workflow start Incubate Peptide with Protease (e.g., Trypsin, Chymotrypsin, Serum) sampling Take Aliquots at Time Points (T0, T1, T2...) start->sampling quench Quench Reaction (e.g., add acid) sampling->quench analysis Analyze by RP-HPLC quench->analysis quantify Quantify Peak Area of Intact Peptide analysis->quantify plot Plot % Peptide Remaining vs. Time quantify->plot halflife Calculate Half-Life (t½) plot->halflife

Caption: Workflow for determining peptide proteolytic stability.

Protocol Outline: Proteolytic Stability Assay

  • Reaction Setup: Incubate a known concentration of the peptide in a buffer with a specific protease (e.g., trypsin) or in a complex biological matrix like human serum.[4]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA).

  • Analysis: Analyze each time point sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Quantification: Measure the peak area of the intact, undegraded peptide at each time point.

  • Data Analysis: Calculate the percentage of intact peptide remaining relative to the T=0 time point. Plot this percentage against time to determine the degradation rate and calculate the peptide's half-life (t½) in the presence of the protease.

Conclusion

The incorporation of N-Me-Phe is a validated and powerful strategy for improving the pharmacokinetic profile of therapeutic peptides. However, its success is not guaranteed and requires a methodical and empirical approach. The systematic design of peptide analogues, coupled with a rigorous and multi-tiered biological evaluation as outlined in this guide, provides a robust framework for identifying candidates with an optimal balance of potency, selectivity, and stability. By understanding the principles behind each assay and executing them with precision, researchers can effectively navigate the complexities of peptide drug development and unlock the full potential of N-methylated peptidomimetics.

References

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N-Methylated Amino Acids in Peptide Chemistry: A Technical Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of these biological molecules, such as poor metabolic stability and low cell permeability.[1] Among the arsenal of chemical modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone—has emerged as a powerful and versatile tool to enhance the therapeutic properties of peptides.[1] This in-depth technical guide explores the core principles of N-methylation, its profound impact on peptide structure and function, and provides detailed experimental protocols for its implementation and characterization, tailored for researchers, scientists, and drug development professionals.

The Rationale for N-Methylation: A Paradigm Shift in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by their susceptibility to proteolytic degradation and poor membrane permeability, limiting their oral bioavailability.[2][3][4][5] N-methylation directly addresses these challenges by introducing subtle yet significant changes to the peptide backbone.

  • Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1][2][3] The steric hindrance provided by the N-methyl group can prevent or slow down the cleavage of the peptide backbone by proteases, leading to a longer plasma half-life.[2][3] This steric shield disrupts the hydrogen-bonding patterns that proteases recognize and utilize for binding and subsequent cleavage.[2]

  • Improved Membrane Permeability: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor, reducing the desolvation energy penalty required for the peptide to transition from an aqueous environment into the lipid bilayer of cell membranes.[1] This can lead to improved cell permeability and oral bioavailability.[4][6]

  • Conformational Control: The introduction of an N-methyl group restricts the rotation around the Cα-C bond (ψ torsion angle) and can favor a cis amide bond conformation, which is energetically disfavored in non-methylated peptides.[7][8] This conformational constraint can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[9]

The strategic placement of N-methyl groups can, therefore, transform a promising peptide lead into a viable drug candidate with significantly improved pharmacokinetic and pharmacodynamic profiles.[10][11]

The Chemistry of N-Methylation: Synthesis and Incorporation

The synthesis of N-methylated peptides can be broadly approached through two strategies: the incorporation of pre-synthesized Fmoc-N-methyl-amino acid building blocks or by performing the N-methylation reaction directly on the resin-bound peptide.

Synthesis of Fmoc-N-Methyl-Amino Acid Building Blocks

While a variety of Fmoc-N-methyl-amino acids are commercially available, they can be costly and the selection is often limited.[12] In-house synthesis provides greater flexibility and can be more economical. A robust method involves a solid-phase approach using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[12]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH [12][13]

  • Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add 3 equivalents of the desired Fmoc-amino acid and 9 equivalents of N,N-diisopropylethylamine (DIPEA). Agitate the mixture for 2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Sulfonylation: To protect the secondary amine, dissolve 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 2,4,6-collidine in N-methylpyrrolidone (NMP). Add this solution to the resin and shake for 1-2 hours.

  • Methylation: Treat the resin with a solution of dimethyl sulfate or methyl iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 0°C for 15 minutes.[14]

  • Desulfonylation: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in NMP.

  • Cleavage: Cleave the Fmoc-N-methyl-amino acid from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.[12] The product is collected in water to prevent cleavage of acid-labile side-chain protecting groups.[12]

On-Resin N-Methylation

Performing N-methylation directly on the solid support after the desired amino acid has been incorporated into the peptide sequence is an efficient alternative.[1]

Experimental Protocol: On-Resin N-Methylation [3]

  • Peptide Synthesis: Assemble the peptide chain on a suitable resin (e.g., Rink Amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid to be methylated.

  • Sulfonylation: React the exposed amine with o-NBS-Cl and collidine in NMP.

  • Mitsunobu Reaction or Methylation with Methyl Iodide/Sulfate:

    • Mitsunobu: Treat the sulfonated peptide-resin with triphenylphosphine (PPh3), methanol (MeOH), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Methyl Iodide/Sulfate: Alternatively, use dimethyl sulfate or methyl iodide with DBU.

  • Desulfonylation: Remove the o-NBS protecting group with 2-mercaptoethanol and DBU in NMP.

  • Continue Peptide Synthesis: Resume standard SPPS to complete the peptide sequence.

On_Resin_N_Methylation_Workflow

Structural and Functional Consequences of N-Methylation

The introduction of an N-methyl group has profound effects on the local and global properties of a peptide.

Conformational Dynamics: The Cis/Trans Isomerism

A key consequence of N-methylation is the lowering of the energy barrier for cis-trans isomerization of the amide bond. This can lead to the presence of multiple conformers in solution, which can complicate purification and analysis.[13]

Cis_Trans_Isomerism

Impact on Secondary Structure

N-methylation can act as a "helix breaker" but can also promote the formation of β-turns.[9] The specific effect is context-dependent, relying on the position of the methylation and the surrounding amino acid sequence. This ability to modulate secondary structure is a powerful tool in rational peptide design.

Quantitative Comparison of Proteolytic Stability

The enhanced resistance to proteolysis is a hallmark of N-methylated peptides. The following table provides a comparative overview of the stability of N-methylated versus non-methylated peptides in the presence of trypsin.

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-
(DKLYWWEFL)N-Me-Asp (at P2 position)Trypsin3 h72
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[2]

Characterization of N-Methylated Peptides: Analytical Challenges and Solutions

The unique properties of N-methylated peptides necessitate specialized analytical approaches.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for the purification and purity assessment of synthetic peptides.[13] N-methylated peptides often exhibit peak broadening or the appearance of multiple peaks due to the slow interconversion of cis/trans isomers.[13] Running the analysis at an elevated temperature (e.g., 40-60 °C) can often coalesce these conformer peaks into a single, sharper peak.[13]

Experimental Protocol: Analytical RP-HPLC [13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Temperature: 40-60 °C to mitigate conformational isomer peaks.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of the synthesized peptide.[13] High-resolution mass spectrometry is crucial for unambiguous identification. Fragmentation techniques like Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are used for sequence verification.[15]

Experimental Protocol: LC-MS/MS Analysis [13][15]

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the peptide of interest.

  • Mass Spectrometry: Acquire data in a data-dependent acquisition (DDA) mode on a high-resolution instrument (e.g., Orbitrap or Q-TOF).

Applications in Drug Discovery: A Case Study

The principles of N-methylation are being actively applied to develop novel therapeutics. A prominent example is the development of inhibitors for the p53-MDM2 protein-protein interaction, a critical target in oncology.[3] N-methylated peptides are designed to mimic the helical region of p53 that binds to MDM2, but with enhanced stability and cell permeability to disrupt this interaction and reactivate the tumor-suppressive functions of p53.[3]

p53_MDM2_Inhibition

Conclusion

N-methylation is a potent and widely applicable strategy in peptide drug discovery.[1] By judiciously introducing methyl groups into the peptide backbone, researchers can systematically enhance proteolytic stability, improve cell permeability, and modulate conformation to optimize biological activity.[1][11] While the synthesis and characterization of N-methylated peptides present unique challenges, the development of robust synthetic methodologies and advanced analytical techniques has made this powerful modification more accessible. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug developers to leverage the full potential of N-methylated amino acids in creating the next generation of peptide therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)-OH). BenchChem.
  • BenchChem. (2025). N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation. BenchChem.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. Retrieved from [Link]

  • BenchChem. (2025). N-Methylation in Peptide Synthesis: A Technical Guide to Enhancing Therapeutic Potential. BenchChem.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16, 683-690.
  • BenchChem. (2025). Introduction to N-methylated peptides in drug discovery. BenchChem.
  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189. Retrieved from [Link]

  • Gisbert, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1741. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of N-methylated Peptides. BenchChem.
  • BenchChem. (2025). Assessing the Impact of N-Methylation on Peptide Conformation: A Comparative Guide. BenchChem.
  • Brik, A., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature protocols, 7(3), 434–443. Retrieved from [Link]

  • Singh, Y., et al. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC medicinal chemistry, 8(3), 262–295. Retrieved from [Link]

  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 434–443. Retrieved from [Link]

  • Barda, O., et al. (2009). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of medicinal chemistry, 52(14), 4201–4211. Retrieved from [Link]

  • Toniolo, C. (1990). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International journal of peptide and protein research, 35(4), 287–300. Retrieved from [Link]

  • Garcı́a-Ramos, Y., et al. (2018). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of N-Methyl-L-phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl)

Abstract

N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a pivotal amino acid derivative utilized as a building block in advanced peptide synthesis and pharmaceutical drug development.[1][2] Its structural characteristics—an N-methylated amine, a methyl-esterified carboxyl group, and a hydrochloride salt form—contribute to its utility but also present specific stability challenges. The integrity of this reagent is paramount for achieving desired reaction outcomes, purity, and yield in multi-step syntheses. This guide provides a comprehensive analysis of the core stability liabilities of this compound, including ester hydrolysis and hygroscopicity, and delineates field-proven protocols for its optimal storage and handling to ensure its long-term viability and performance in research and development settings.

Introduction

In the landscape of medicinal chemistry and peptide science, the purity and stability of starting materials are foundational to experimental success. This compound is a valuable synthon, prized for its role in creating peptides with modified backbones that can confer enhanced metabolic stability or altered conformational properties.[2] However, the molecule's ester and salt functionalities render it susceptible to environmental factors, primarily moisture and temperature. An inadequate storage or handling protocol can lead to the insidious degradation of the compound, resulting in the introduction of impurities such as N-Methyl-L-phenylalanine, which can complicate subsequent reactions and purifications. This document, authored from the perspective of a Senior Application Scientist, aims to equip researchers with the technical understanding and practical methodologies required to preserve the chemical integrity of this compound.

Physicochemical Properties

A baseline understanding of the compound's properties is essential before delving into its stability profile. These characteristics dictate its handling requirements and analytical detection methods.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Name methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride [3]
Synonyms H-MePhe-OMe·HCl, this compound [3]
CAS Number 19460-86-7 [1][3]
Molecular Formula C₁₁H₁₅NO₂·HCl [1]
Molecular Weight 229.71 g/mol [1]
Appearance White to off-white powder or crystals [1]
Melting Point 158-162 °C [4]

| Purity | Typically ≥98% (HPLC) |[1] |

Core Stability Challenges and Degradation Pathways

The stability of this compound is primarily threatened by two interconnected chemical vulnerabilities: its susceptibility to hydrolysis and the hygroscopic nature of its salt form.

Primary Degradation Pathway: Ester Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of its methyl ester bond.[5] This reaction cleaves the ester to yield N-methyl-L-phenylalanine and methanol. Technically, hydrolysis is a reaction with water, and its rate is significantly influenced by pH.[6][7]

  • Acid-Catalyzed Hydrolysis : In the presence of water and an acid catalyst, the ester can be hydrolyzed. While the compound is a hydrochloride salt and thus inherently acidic, the introduction of excess water can drive this reversible reaction forward.[6][8] To achieve complete hydrolysis for analytical purposes, an excess of dilute acid and heat are often employed.[6]

  • Base-Catalyzed Hydrolysis (Saponification) : This pathway is generally faster and irreversible compared to acid hydrolysis.[6] The presence of even trace amounts of basic contaminants can rapidly degrade the ester. The hydrochloride salt form provides a crucial protective measure by ensuring the compound remains in an acidic state, thereby preventing base-catalyzed degradation.[9]

The critical insight for researchers is that the primary reactant in this degradation is water. Therefore, mitigating exposure to moisture is the most effective strategy for preventing ester hydrolysis.

cluster_main Ester Hydrolysis Pathway NMePheOMe This compound (Stable Parent Compound) DegradationProducts N-Me-Phe-OH + Methanol (Degradation Products) NMePheOMe->DegradationProducts Hydrolysis (catalyzed by H⁺ or OH⁻) Water H₂O (from atmosphere/solvents) Water->NMePheOMe initiates degradation cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of this compound Stress Aliquot and Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizer) Start->Stress Sampling Sample at Timepoints (e.g., 0, 4, 8, 24 hrs) Stress->Sampling Analysis Analyze via HPLC or LC-MS Sampling->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data End Determine Degradation Rate and Pathway Data->End

Sources

An In-Depth Technical Guide to the Degradation Pathways of N-Methyl-L-phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl) under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Me-Phe-OMe HCl in Pharmaceutical Development

N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a chiral building block of considerable interest in medicinal chemistry and pharmaceutical development. As a derivative of the essential amino acid L-phenylalanine, its N-methylated backbone and esterified C-terminus offer unique structural modifications. The introduction of an N-methyl group can significantly enhance the pharmacokinetic properties of peptides and small molecules by providing steric hindrance that increases resistance to enzymatic degradation by proteases. This modification can also improve membrane permeability and modulate the conformational flexibility of parent molecules, which is often crucial for optimizing biological activity and bioavailability.

However, the very features that make this compound a valuable synthetic intermediate—the ester and the chiral center—also render it susceptible to chemical degradation, primarily through hydrolysis and racemization. A thorough understanding of its stability and degradation pathways under various pH conditions is paramount for drug development professionals. This knowledge is critical for ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) derived from this building block, as well as for developing stable formulations and establishing appropriate storage conditions.

This in-depth technical guide provides a comprehensive analysis of the degradation pathways of this compound under both acidic and basic conditions. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for conducting forced degradation studies, and discuss the analytical methodologies required to identify and quantify the resulting degradants.

Part 1: Degradation Under Acidic Conditions

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the methyl ester to yield N-methyl-L-phenylalanine (N-Me-Phe-OH) and methanol. While generally more stable to racemization in acidic media compared to basic conditions, the potential for loss of stereochemical integrity, especially under harsh acidic and thermal stress, cannot be entirely dismissed.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of the methyl ester in this compound is a reversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The presence of a strong acid, such as hydrochloric acid (HCl), protonates the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule, a relatively weak nucleophile.

The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (methanol), which is eliminated to regenerate a carbonyl group, yielding the carboxylic acid product, N-methyl-L-phenylalanine. The overall process is catalytic in acid.

cluster_acid Acid-Catalyzed Ester Hydrolysis NMePheOMe This compound ProtonatedEster Protonated Ester NMePheOMe->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O - H+ ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate + H+ NMePheOH N-Me-Phe-OH ProtonatedIntermediate->NMePheOH - CH3OH - H+ Methanol Methanol

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis of N-Me-Phe-OMe.

Racemization under Acidic Conditions

Racemization of amino acid derivatives is generally less pronounced in acidic conditions compared to basic conditions. However, prolonged exposure to strong acids and elevated temperatures can still lead to a loss of stereochemical integrity at the α-carbon. The mechanism in acidic media is thought to involve the reversible enolization of the carboxylic acid group of the degradation product, N-Me-Phe-OH, or potentially the protonated ester itself, leading to a planar enol intermediate that can be protonated from either face to yield a mixture of L- and D-isomers. Studies on related N-methylated amino acid derivatives have shown that significant racemization can occur with strong acids like hydrogen bromide in acetic acid over extended periods.[1]

Part 2: Degradation Under Basic Conditions

Basic conditions present a more aggressive environment for the degradation of this compound, leading to both rapid hydrolysis of the methyl ester and a significantly higher propensity for racemization.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of the ester under basic conditions, also known as saponification, is an irreversible process that is typically much faster than acid-catalyzed hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate.

The tetrahedral intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group and forming the carboxylic acid, N-methyl-L-phenylalanine. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide ion or another hydroxide ion to form the carboxylate salt. This acid-base reaction is thermodynamically very favorable and drives the overall hydrolysis reaction to completion.[2][3]

cluster_base Base-Catalyzed Ester Hydrolysis (Saponification) NMePheOMe N-Me-Phe-OMe TetrahedralIntermediate Tetrahedral Intermediate NMePheOMe->TetrahedralIntermediate + OH- NMePheOH N-Me-Phe-OH TetrahedralIntermediate->NMePheOH - OCH3- Methanol Methanol Carboxylate N-Me-Phe-O- NMePheOH->Carboxylate + OH- / -OCH3- - H2O / CH3OH

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis of N-Me-Phe-OMe.

Racemization under Basic Conditions

Racemization is a significant concern for N-methylated amino acid derivatives under basic conditions.[1] The absence of a proton on the nitrogen atom (unlike in non-methylated amino acids) makes the α-proton more susceptible to abstraction by a base. The electron-withdrawing effect of the ester group further increases the acidity of the α-proton.

The primary mechanism involves the abstraction of the α-proton by a base to form a planar, achiral enolate intermediate. This enolate can then be reprotonated by a proton source (like water) from either face, leading to the formation of a racemic mixture of the L- and D-enantiomers of N-Me-Phe-OMe. This process can occur concurrently with hydrolysis.

cluster_racemization Base-Catalyzed Racemization L_NMePheOMe L-N-Me-Phe-OMe Enolate Planar Enolate Intermediate L_NMePheOMe->Enolate + OH- - H2O Enolate->L_NMePheOMe + H2O - OH- D_NMePheOMe D-N-Me-Phe-OMe Enolate->D_NMePheOMe + H2O - OH-

Caption: Mechanism of Base-Catalyzed Racemization of N-Me-Phe-OMe.

Part 3: Experimental Design for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[4] The following protocols provide a framework for investigating the degradation of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20%.[5]

General Experimental Workflow

cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of this compound Stress Subject Aliquots to Stress Conditions Prep->Stress Neutralize Neutralize (if necessary) and Dilute Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Neutralize->Analyze Characterize Characterize Degradants (LC-MS/MS, Chiral HPLC) Analyze->Characterize

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

Protocol 1: Acidic Hydrolysis

  • Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[5]

  • Incubation: Heat the solution in a water bath at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24, and 48 hours).

  • Sample Quenching: Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Basic Hydrolysis

  • Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[5]

  • Incubation: Maintain the solution at room temperature. Due to the higher reactivity, withdraw aliquots at shorter time intervals (e.g., 15 min, 1, 4, and 8 hours).

  • Sample Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation

  • Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[5]

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 8, 24, and 48 hours).

  • Analysis: Dilute the samples directly with the mobile phase for HPLC analysis.

Protocol 4: Thermal Degradation

  • Preparation: Place the solid this compound powder in a controlled temperature and humidity chamber.

  • Stress Condition: Expose the solid sample to a temperature of 80°C.[5] A parallel study at 80°C with 75% relative humidity can also be conducted.

  • Incubation: Sample at appropriate time intervals (e.g., 1, 3, 7, and 14 days).

  • Sample Preparation for Analysis: Dissolve the solid samples in the mobile phase to a known concentration for HPLC analysis.

Protocol 5: Photolytic Degradation

  • Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Place the solution in a photostability chamber. A parallel study on the solid powder should also be conducted.

  • Stress Condition: Expose the samples to a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dilute the solution samples with the mobile phase and dissolve the solid samples to a known concentration for HPLC analysis.

Part 4: Analytical Methodology for Degradation Product Analysis

A robust, stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the method of choice.

Stability-Indicating HPLC-UV/MS Method
ParameterRecommended ConditionsRationale
Column C18, 4.6 mm x 150 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC, MS-compatible.
Gradient Elution 10-90% B over 20 minutesTo effectively separate the parent compound from more polar (hydrolysis product) and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at 210 nm and 254 nm; ESI-MSPhenylalanine has UV absorbance. MS provides mass information for peak identification and confirmation.
Injection Volume 10 µLStandard injection volume.
Chiral HPLC Method for Racemization Analysis

To quantify the extent of racemization, a chiral HPLC method is required to separate the L- and D-enantiomers of N-Me-Phe-OMe and its hydrolysis product, N-Me-Phe-OH.

ParameterRecommended ConditionsRationale
Column Chiral Stationary Phase (e.g., LARIHC™ CF6-P, 4.6 mm x 250 mm, 5 µm)Specifically designed to separate enantiomers of primary and secondary amines.[6]
Mobile Phase Methanol:Acetonitrile:Acetic Acid:Triethylamine (e.g., 70:30:0.3:0.2 v/v/v/v)A common mobile phase for chiral separations on this type of column.[6]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 20°CLower temperatures often improve chiral resolution.[6]
Detection UV at 254 nmFor sensitive detection of the aromatic ring.
Injection Volume 5 µL
Identification of Degradation Products by LC-MS/MS

The primary degradation products expected are N-methyl-L-phenylalanine (from hydrolysis) and D-N-methyl-phenylalanine methyl ester (from racemization). LC-MS/MS is a powerful tool for the structural elucidation of these and any other unexpected degradants. By selecting the molecular ion of a suspected degradation product and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which can be used to confirm its structure.

Expected Degradation Products and Their Masses:

CompoundMolecular Formula[M+H]⁺ (m/z)Degradation Pathway
N-Me-Phe-OMeC₁₁H₁₅NO₂194.12Parent Compound
N-Me-Phe-OHC₁₀H₁₃NO₂180.10Hydrolysis Product
D-N-Me-Phe-OMeC₁₁H₁₅NO₂194.12Racemization Product

Part 5: Summary of Degradation Pathways and Data Presentation

The stability of this compound is highly dependent on pH and temperature. The primary degradation pathways are ester hydrolysis and racemization of the chiral center.

Summary of Degradation Behavior:

ConditionPrimary Degradation Pathway(s)Key Degradation Product(s)
Acidic (e.g., 0.1 M HCl, 60°C) Ester HydrolysisN-Me-Phe-OH
Basic (e.g., 0.1 M NaOH, RT) Ester Hydrolysis (Saponification), RacemizationN-Me-Phe-O⁻, D-N-Me-Phe-OMe
Oxidative (e.g., 3% H₂O₂, RT) Potential for oxidation of the aromatic ring or other minor pathways.To be determined experimentally.
Thermal (e.g., 80°C, solid) Potential for hydrolysis if moisture is present, other thermal decompositions.To be determined experimentally.
Photolytic (ICH Q1B) Potential for photodegradation.To be determined experimentally.

Illustrative Quantitative Degradation Data:

The following table presents hypothetical data to illustrate the expected degradation trends. Actual degradation rates should be determined experimentally.

Stress ConditionTime (hours)% this compound Remaining% N-Me-Phe-OH Formed% D-N-Me-Phe-OMe Formed
0.1 M HCl, 60°C2492.57.3<0.1
0.1 M NaOH, 25°C485.212.12.5

Conclusion

As a Senior Application Scientist, it is my experience that a proactive and thorough understanding of a molecule's stability is fundamental to successful and efficient drug development. For a key chiral building block like this compound, a comprehensive knowledge of its degradation pathways under acidic and basic conditions is not merely an academic exercise but a critical component of risk mitigation and quality control.

The primary degradation pathways identified—ester hydrolysis and racemization—are predictable based on the functional groups present in the molecule. However, the rate and extent of these degradation reactions are highly dependent on the specific conditions of pH, temperature, and time. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to systematically investigate the stability of this compound, identify and characterize its degradation products, and develop validated, stability-indicating analytical methods.

By implementing these strategies, drug development professionals can ensure the chemical and stereochemical integrity of their intermediates and final APIs, ultimately leading to safer and more efficacious medicines.

References

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  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies. Medical & Clinical Research, 1(1), 1-8. Available at: [Link]

  • Ozturk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2). Available at: [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 85-94. Available at: [Link]

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available at: [Link]

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N-Me-Phe-OMe HCl mechanism of incorporation in peptide chains

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Incorporation of N-Methyl-Phenylalanine in Peptide Chains

Abstract

N-methylation of peptides is a cornerstone strategy in medicinal chemistry to enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and oral bioavailability.[1] The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl), presents unique synthetic challenges compared to their primary amine counterparts. This guide provides an in-depth analysis of the mechanistic hurdles inherent in coupling N-methylated residues, evaluates the efficacy of various coupling strategies, and presents a validated, step-by-step protocol for their successful incorporation into peptide chains. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring, to equip researchers and drug development professionals with the expertise to navigate these difficult couplings and ensure the integrity of the final peptide product.

Part 1: The Mechanistic Hurdles of N-Methyl Amino Acid Incorporation

The successful formation of a peptide bond relies on the nucleophilic attack of a deprotected N-terminal amine on an activated C-terminal carboxylic acid. The introduction of a methyl group on the backbone nitrogen atom fundamentally alters this reaction's landscape, introducing two primary mechanistic challenges: steric hindrance and reduced nucleophilicity.

1.1 Steric Hindrance

The N-methyl group adds significant steric bulk to the peptide backbone.[2] During the coupling step, this methyl group physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[3] This steric clash raises the activation energy of the transition state, dramatically slowing the rate of peptide bond formation.[2][4] Consequently, standard coupling conditions that are efficient for primary amino acids often result in incomplete reactions and low yields when an N-methylated residue is at the N-terminus of the peptide-resin.[2]

1.2 Reduced Nucleophilicity and Basicity

The secondary amine of an N-methylated residue is inherently less nucleophilic than the primary amine of a standard amino acid.[2] This electronic effect, combined with the steric hindrance, further diminishes the amine's ability to effectively attack the activated carboxyl group. Furthermore, the pKa of the N-methylated amine is lower, meaning it is more readily protonated and rendered non-nucleophilic, which can be a factor depending on the reaction conditions.

1.3 The Compounding Challenge: Epimerization

To overcome the high activation energy of these "difficult couplings," chemists must employ highly reactive reagents, stronger bases, and often longer reaction times or elevated temperatures (e.g., microwave synthesis).[2][5] These forcing conditions significantly increase the risk of a critical side reaction: epimerization.[6]

Epimerization, or racemization, at the chiral α-carbon of the activated amino acid can occur via two primary mechanisms, with the formation of a 5(4H)-oxazolone intermediate being the most common during peptide synthesis.[7][8] The strong base required for the activation of the incoming amino acid can also abstract the α-proton of the activated ester, leading to a loss of stereochemical integrity.[6][9] This is particularly problematic as the resulting diastereomeric peptide impurities are often difficult to separate from the desired product.[8][10]

Caption: Validated workflow for incorporating Fmoc-N-Me-Phe-OH using HATU.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling Insufficient reagent reactivity; Steric hindrance too high; Peptide aggregation on resin.Use a more powerful reagent (e.g., switch from HCTU to HATU or PyAOP). Perform a double coupling. [2]Use microwave assistance to increase reaction energy. [4]Switch solvent from DMF to NMP or a DMF/NMP mixture. [2]
Epimerization Over-activation of amino acid; Excess base; Prolonged reaction time/high temperature.Minimize pre-activation time to 2-5 minutes. Use a base like DIPEA or Collidine instead of more nucleophilic bases. Reduce temperature or coupling time if possible. Use additives like HOAt or OxymaPure which are known to suppress racemization. [11][12]
Chain Termination Guanidinylation of the N-terminal amine by uronium/aminium reagents (e.g., HBTU, HATU).Avoid a large excess of the coupling reagent. [2]Ensure proper pre-activation of the amino acid before adding it to the resin; this consumes the reagent so it cannot react with the peptide's N-terminus. [11]

References

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Jadhav, Y. B., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Loffet, A. (2019). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Semantic Scholar. [Link]

  • Bock, J. E., & Goth, C. K. (2019). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • AAPPTec (n.d.). Coupling Reagents. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Sagher, O., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Naôm, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Vapourtec (2021). Liquid phase peptide synthesis (LPPS) in flow. [Link]

  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Utamaprakorn, P., et al. (2023). Epimerisation in Peptide Synthesis. OUCI. [Link]

  • Molecules (2023). Epimerisation in Peptide Synthesis. [Link]

  • University of Tokyo (n.d.). Epimerization of Peptide. [Link]

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Methodological & Application

Application Note & Protocols: Strategic Incorporation of N-Methylphenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylated amino acids are a cornerstone of modern peptidomimetic design, conferring enhanced proteolytic stability, improved pharmacokinetic profiles, and valuable conformational constraints.[1][2][3] N-Methyl-L-phenylalanine (N-Me-Phe) is particularly significant for its ability to modulate peptide structure and receptor affinity. However, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge due to steric hindrance at the secondary amine. This guide provides a comprehensive overview of the chemical principles, optimized protocols, and troubleshooting strategies necessary for the successful and efficient incorporation of N-Me-Phe into synthetic peptides, ensuring high-yield and high-purity outcomes for research and drug development professionals.

Foundational Concepts: Understanding the Building Block

While the topic specifies N-Me-Phe-OMe HCl (the methyl ester hydrochloride salt), it is critical to clarify that for standard solid-phase peptide synthesis using the ubiquitous Fmoc/tBu strategy, the required building block is Fmoc-N-Me-Phe-OH .

  • The Fmoc Group (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group on the α-nitrogen.[1] It remains stable during the coupling reaction but is readily removed by a mild base (typically piperidine) to expose the amine for the next coupling cycle.[4][]

  • The Free Carboxylic Acid (-OH): A free carboxyl group is essential for activation. During the coupling step, this group is converted into a highly reactive intermediate (e.g., an active ester or acyluronium species) by a coupling reagent, enabling it to form a peptide bond with the free amine of the resin-bound peptide chain.[6]

The methyl ester (N-Me-Phe-OMe) would first need to be hydrolyzed (saponified) to the free carboxylic acid and then protected with an Fmoc group before it could be used in SPPS.[7]

The primary obstacle in using Fmoc-N-Me-Phe-OH is the steric hindrance imposed by the methyl group on the amide nitrogen. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing the rate of peptide bond formation compared to a primary amine.[8][9] This can lead to incomplete reactions, resulting in deletion sequences and significantly reduced overall yield.[10]

cluster_0 Standard Coupling (Primary Amine) cluster_1 Hindered Coupling (Secondary N-Methyl Amine) Resin1 Resin-Peptide-NH₂ Product1 Successful Coupling Resin1->Product1 AA1 Activated Fmoc-AA-OH AA1->Resin1 Unhindered Approach Resin2 Resin-Peptide-N(Me)H Product2 Slow / Incomplete Coupling Resin2->Product2 AA2 Activated Fmoc-AA-OH AA2->Resin2 Steric Hindrance!

Diagram 1: Steric hindrance at the N-methyl secondary amine.

The Synthetic Solution: Optimized Reagents and Protocols

Overcoming the challenge of steric hindrance requires a multi-faceted approach, focusing on highly efficient coupling reagents, optimized reaction conditions, and appropriate monitoring techniques.

Selecting High-Potency Coupling Reagents

Standard carbodiimide reagents (like DCC) or even common uronium salts like HBTU and HCTU can be inefficient for coupling to N-methylated residues.[9][11] Success relies on reagents that generate more potent activated species.

Reagent NameClassKey Advantages & Rationale
HATU Uronium SaltForms a highly reactive HOAt-ester. The presence of the nitrogen in the azabenzotriazole ring acts as an internal base catalyst, accelerating the reaction. It is the most widely recommended reagent for hindered couplings.[10][11][12]
COMU Uronium SaltEfficacy is comparable to HATU. Its OxymaPure-based structure avoids the potentially explosive byproducts of HOBt/HOAt and offers better solubility and reduced allergenic potential.[12]
PyAOP / PyBOP Phosphonium SaltExcellent for sterically demanding couplings, including N-methyl to N-methyl linkages. PyAOP is often considered one of the most effective reagents available for these challenging steps.[11][13]
PyBrOP Phosphonium SaltA highly reactive bromophosphonium reagent used for particularly stubborn couplings where other reagents may fail.[11]
TFFH / BTFFH -Generates Fmoc-amino acid fluorides in situ. Acyl fluorides are small, highly reactive species that are particularly effective for coupling sterically hindered amino acids.[12][14]
Reaction Monitoring: The Bromophenol Blue Test

A critical point of failure in N-methylated peptide synthesis is relying on the wrong monitoring test.

The Kaiser Test (Ninhydrin) will give a false negative. The test requires a primary amine to form the characteristic "Ruhemann's purple" color. The secondary amine of a deprotected N-Me-Phe residue will not react, leading researchers to mistakenly believe a coupling was successful when it was not.

The correct qualitative method is the Bromophenol Blue (BPB) Test .[8][11] Unreacted secondary amines are basic and will deprotonate the yellow BPB indicator, turning the resin beads blue or green. A completed coupling results in no free base, and the beads remain yellow.

Protocol 2.2.1: Bromophenol Blue Test

  • After the coupling step, remove a small sample of resin beads (~5-10 mg) into a small test tube.

  • Wash the beads thoroughly with fresh DMF (3x) and then Methanol (2x) to remove residual base (e.g., DIEA).

  • Add 2-3 drops of Bromophenol Blue solution (0.25 mg/mL in DMF).

  • Observe the color of the beads against a white background.

    • Blue/Green Beads: Incomplete coupling. Free secondary amine is present. Proceed to recouple.

    • Yellow/Orange Beads: Complete coupling. No free amine detected. Proceed to the next deprotection step.

Optimized Workflow and Step-by-Step Coupling Protocol

Success requires meticulous execution of each step in the SPPS cycle. The following workflow and protocol are designed for a 0.1 mmol scale synthesis.

cluster_coupling Optimized N-Me-Phe Coupling Cycle start Start with Resin-Bound Peptide (Free N-terminal Amine) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Thorough DMF Wash (5-7 times) deprotection->wash1 activation Pre-activate Fmoc-N-Me-Phe-OH (4 eq. AA, 4 eq. HATU, 8 eq. DIEA) for 5 minutes wash1->activation coupling Add activated mixture to resin. Couple for 1-4 hours. activation->coupling wash2 DMF Wash coupling->wash2 monitoring Bromophenol Blue Test wash2->monitoring recouple Incomplete: Recouple (Repeat Activation & Coupling) monitoring->recouple Beads Blue/Green continue_synthesis Complete: Proceed to Next Cycle or Final Cleavage monitoring->continue_synthesis Beads Yellow recouple->coupling

Diagram 2: Optimized SPPS workflow for incorporating N-Me-Phe.

Protocol 2.3.1: Optimized Coupling of Fmoc-N-Me-Phe-OH (0.1 mmol Scale)

  • Resin Preparation: Start with 0.1 mmol of peptide-resin (with the N-terminal Fmoc group removed) that has been thoroughly washed with DMF. The resin should be swelled in DMF in the reaction vessel.

  • Reagent Preparation: In a separate glass vial, dissolve:

    • Fmoc-N-Me-Phe-OH: 4 equivalents (e.g., 4 x 0.1 mmol = 0.4 mmol)

    • HATU: 4 equivalents (e.g., 0.4 mmol) in a minimal amount of DMF (approx. 2 mL for 0.1 mmol scale).

  • Activation: To the vial from Step 2, add:

    • N,N-Diisopropylethylamine (DIEA): 8 equivalents (e.g., 0.8 mmol). Mix or vortex the solution for 5 minutes at room temperature.[11] This is the pre-activation step.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Shake or agitate the resin suspension at room temperature for a minimum of 1 hour. For N-Me-Phe, extending this to 2-4 hours is highly recommended.

  • Monitoring: After the initial coupling time, perform the Bromophenol Blue test (Protocol 2.2.1).

  • Decision & Recoupling:

    • If the test is yellow, the coupling is complete. Filter the resin and wash thoroughly with DMF (3-5 times) to remove excess reagents.[8] Proceed with the synthesis.

    • If the test is blue or green, the coupling is incomplete. Filter the resin, wash with DMF (2x), and repeat steps 3-6 for a second coupling (double coupling).[10]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.

start Problem Detected: Low Yield or Purity in Crude HPLC check1 Major peak is [M - NMePhe]? start->check1 cause1 Cause: Incomplete Coupling of N-Me-Phe check1->cause1 Yes check2 Broad or multiple peaks around target mass? check1->check2 No solution1 Solution: • Use HATU/COMU/PyAOP • Double couple for 2-4 hours • Confirm completion with BPB test cause1->solution1 cause2 Cause: Cis/Trans Isomers check2->cause2 Yes check3 Chain terminated at dipeptide stage? check2->check3 No solution2 Solution: • This is often inherent to N-Me peptides • Try altering HPLC gradient/temp • Confirm identity by MS cause2->solution2 cause3 Cause: Diketopiperazine (DKP) Formation (if N-Me-Phe is residue #2) check3->cause3 Yes solution3 Solution: • Use sterically bulky 2-Cl-Trt resin • Couple an Fmoc-dipeptide instead cause3->solution3

Diagram 3: Troubleshooting logic for N-Me-Phe synthesis.

Key Troubleshooting Points:

  • Low Yield after Cleavage: This almost always points to incomplete coupling at the N-methylated residue or the residue immediately following it. The steric hindrance of the N-Me-Phe residue can also impede the subsequent coupling. Always consider a double coupling for both the N-Me-Phe residue and the amino acid that follows it.[10]

  • Diketopiperazine (DKP) Formation: If N-Me-Phe is the second amino acid in the sequence (from the resin), the free N-methyl amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[14][15] To mitigate this, use a sterically bulky resin like 2-Chlorotrityl Chloride (2-CTC) resin, which shields the linkage.[16]

  • Multiple HPLC Peaks: N-methylated peptide bonds can exist as slowly interconverting cis and trans conformers, which may appear as separate peaks in the HPLC chromatogram.[13] Confirm that these peaks have the same mass via LC-MS.

Final Cleavage and Deprotection Protocol

Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed.

Protocol 4.1: Standard TFA Cleavage

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is Reagent K:

    • Trifluoroacetic acid (TFA): 94%

    • Phenol: 2%

    • Water: 2%

    • Thioanisole: 1%

    • 1,2-Ethanedithiol (EDT): 1% (Scavengers like phenol, water, thioanisole, and EDT are crucial to trap the reactive carbocations generated from the cleavage of side-chain protecting groups, preventing re-attachment to sensitive residues like Trp or Met).

  • Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).

  • Purification: Centrifuge the suspension to pellet the crude peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

References

  • Vertex AI Search. (2024). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8882. ACS Publications. Available at: [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Purification of Peptides with N-Methylated Residues. BenchChem Technical Support.
  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. PubMed. Available at: [Link]

  • BenchChem. (2025). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. BenchChem Technical Support.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. PubMed. Available at: [Link]

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Sani, M., et al. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 18(1), 1-20. Bentham Science.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3189-3199.

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Application Notes & Protocols: Strategic Use of N-Me-Phe-OMe HCl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Backbone N-methylation is a critical modification in medicinal chemistry, enhancing peptide drug candidates' metabolic stability, membrane permeability, and conformational rigidity.[1][2] N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) is a key building block for introducing this modification. However, its application in solution-phase peptide synthesis (SPPS) presents unique challenges, primarily due to increased steric hindrance and a higher propensity for racemization.[3] This guide provides a comprehensive technical overview, field-proven protocols, and mechanistic insights for the effective utilization of this compound, ensuring high-yield, epimer-free synthesis for researchers and drug development professionals.

Introduction: The N-Methylation Advantage and its Synthetic Challenges

N-methylation of the peptide backbone introduces a methyl group to an amide nitrogen, profoundly influencing the peptide's pharmacological properties. This modification restricts conformational flexibility, can favor specific bioactive conformations, and shields the adjacent peptide bond from enzymatic cleavage by proteases, thereby improving in vivo half-life.[1][2][4]

Despite these advantages, the synthetic incorporation of N-methylated amino acids like N-Me-Phe-OMe is notoriously difficult. The secondary amine of N-Me-Phe is a weaker nucleophile than a primary amine, and the methyl group imposes significant steric hindrance. These factors lead to slower coupling reactions, which, when combined with basic conditions, dramatically increase the risk of racemization at the α-carbon of the activated amino acid.[3][5]

The primary mechanism for this racemization is the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated N-protected amino acid.[3] The α-proton of this intermediate is acidic and can be easily abstracted by base, leading to a loss of stereochemical integrity. The prolonged reaction times required for sterically hindered couplings exacerbate this issue.[3] Therefore, the selection of coupling reagents, additives, and reaction conditions is paramount for success.

Properties of H-N-Me-Phe-OMe HCl
PropertyValueReference
Chemical Name methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride[6]
Synonyms N-Methyl-L-phenylalanine methyl ester HCl, H-MePhe-OMe·HCl[6]
CAS Number 19460-86-7[6]
Molecular Formula C₁₁H₁₆ClNO₂[6]
Molecular Weight 229.70 g/mol [6]
Appearance White to off-white solidGeneral
Storage Store at -15°C[7]

Core Experimental Workflow: Dipeptide Synthesis

The synthesis of a dipeptide using this compound is a representative workflow that highlights the key considerations for solution-phase synthesis. The general scheme involves the coupling of an N-terminally protected amino acid (e.g., Boc-L-Ala-OH) with H-N-Me-Phe-OMe, followed by optional deprotection steps.

G cluster_prep Step 1: Preparation cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Deprotection (Optional) BocAA Boc-AA-OH Coupling Coupling Reagent + Additive (e.g., HATU/HOAt) BocAA->Coupling NMePhe H-N-Me-Phe-OMe HCl Base Tertiary Base (e.g., DIPEA, NMM) NMePhe->Base Neutralization Base->Coupling Reaction Protected Dipeptide Boc-AA-NMe-Phe-OMe Coupling->Reaction Peptide Bond Formation N_deprotect N-Terminus Deprotection (e.g., HCl/Dioxane) Reaction->N_deprotect C_deprotect C-Terminus Deprotection (e.g., LiOH/THF-H2O) Reaction->C_deprotect Final_N H-AA-NMe-Phe-OMe N_deprotect->Final_N Final_C Boc-AA-NMe-Phe-OH C_deprotect->Final_C

Caption: General workflow for dipeptide synthesis using this compound.

Protocol 1: Boc-L-Ala-(N-Me)-L-Phe-OMe Synthesis

This protocol details the coupling of a standard N-Boc protected amino acid to N-Me-Phe-OMe, employing HATU, a highly efficient coupling reagent known to minimize racemization.[8][9]

Materials
  • Boc-L-Alanine (Boc-L-Ala-OH)

  • N-Methyl-L-phenylalanine methyl ester hydrochloride (H-N-Me-Phe-OMe HCl)

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (Optional, as HATU contains the HOAt moiety)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Amine Salt Neutralization:

    • In a round-bottom flask, dissolve H-N-Me-Phe-OMe HCl (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and form the free secondary amine. Stir for 15-20 minutes at 0 °C.[10][11]

  • Carboxylic Acid Activation (Pre-activation):

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[11][12]

    • Add DIPEA (2.0 eq) to this mixture.

    • Stir at room temperature for 5-10 minutes. The solution will typically change color, indicating activation. Do not exceed 10 minutes to minimize potential side reactions, including oxazolone formation.[3]

  • Coupling Reaction:

    • Add the activated Boc-L-Ala-OH solution (from step 2) to the neutralized H-N-Me-Phe-OMe solution (from step 1) at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed. Due to steric hindrance, these reactions are slower than couplings to primary amines.[3]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11][13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-L-Ala-(N-Me)-L-Phe-OMe.[10]

Causality and Optimization Insights
  • Choice of Coupling Reagent: Standard carbodiimides like DCC or EDC can be used, but often result in lower yields and higher racemization for N-methylated couplings.[8][14] Uronium/aminium salts like HATU or phosphonium salts like PyAOP and PyBroP are highly recommended as they are more reactive and effective at suppressing racemization, especially when paired with additives like HOAt.[3][5][8][9][15]

  • Base Selection: DIPEA and NMM are preferred tertiary bases. Stronger, more nucleophilic bases should be avoided as they can promote racemization and other side reactions.[9]

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and minimize racemization.[12] The prolonged reaction time is necessary to overcome the steric barrier.

  • Monitoring: The standard ninhydrin test for reaction completion does not work for secondary amines. The Bromophenol Blue test is a suitable alternative for qualitative monitoring in solid-phase synthesis and can be adapted for solution-phase checks.[3][5]

Caption: Comparison of common coupling reagents for N-methylated amino acids.

Protocol 2: Deprotection Strategies

Once the protected dipeptide is synthesized and purified, the N-terminal Boc group or the C-terminal methyl ester can be selectively removed.

N-Terminal Boc Group Deprotection

This procedure yields the dipeptide amine salt, ready for further elongation.

  • Procedure:

    • Dissolve the purified Boc-L-Ala-(N-Me)-L-Phe-OMe (1 eq) in a minimal amount of Dichloromethane (DCM).

    • At 0 °C, slowly add a solution of 3-4 M HCl in 1,4-dioxane (5-10 eq).[16]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Add anhydrous diethyl ether to the residue and stir to induce precipitation of the crystalline product, H-L-Ala-(N-Me)-L-Phe-OMe HCl.[16]

    • Filter the solid and dry under vacuum.

  • Trustworthiness Note: The use of HCl in dioxane is a standard, robust method for Boc deprotection that is orthogonal to the methyl ester, ensuring the C-terminus remains protected.[17][18]

C-Terminal Methyl Ester Deprotection (Saponification)

This procedure yields the dipeptide with a free C-terminal carboxylic acid.

  • Procedure:

    • Dissolve the purified Boc-L-Ala-(N-Me)-L-Phe-OMe (1 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M aqueous solution of Lithium Hydroxide (LiOH) (1.2-1.5 eq) dropwise.[19]

    • Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, cool the mixture back to 0 °C and carefully acidify to pH ~3 with 1 M HCl.

    • Extract the product into Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-L-Ala-(N-Me)-L-Phe-OH.[13][19]

  • Expertise Note: Saponification must be carefully controlled (low temperature, limited excess base) to minimize the risk of racemization at the adjacent α-carbon, although this risk is generally low for this specific step.[19] LiOH is often preferred over NaOH for its cleaner reaction profiles.[19]

Purification and Characterization

Purification of N-methylated peptides typically relies on chromatographic techniques.

  • Flash Chromatography: Effective for purifying protected intermediates, using silica gel with solvent systems like Hexane/Ethyl Acetate or DCM/Methanol.[10]

  • Reverse-Phase HPLC (RP-HPLC): The gold standard for final peptide purification. A C18 column is commonly used with a gradient of acetonitrile in water, typically containing 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent.[20] For challenging separations, orthogonal methods like ion-exchange chromatography may be required.[20][21]

  • Characterization: Final products should be characterized by:

    • Mass Spectrometry (MS): To confirm the correct molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and the presence of the N-methyl group (typically a singlet around 2.7-3.1 ppm in ¹H NMR).[22]

    • Chiral HPLC: To confirm enantiomeric purity by comparing the product to a racemic standard or by using chiral columns.[3]

Conclusion

The successful incorporation of this compound in solution-phase peptide synthesis is a balance between overcoming steric hindrance and suppressing racemization. By leveraging highly efficient coupling reagents like HATU or PyAOP, maintaining careful control over reaction conditions, and employing robust purification strategies, researchers can effectively synthesize N-methylated peptides. These application notes provide a validated framework to navigate the complexities of this powerful modification, enabling the development of next-generation peptide therapeutics.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lin, Y.-A., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Chatterjee, J., et al. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Nafis, A., et al. (2007). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Retrieved from [Link]

  • Bolarinwa, O., et al. (2016). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. Retrieved from [Link]

  • Krzciuk-Gula, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

  • The Nest Group, Inc. (2009). Peptide Purification Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dipeptide N-Boc-Asp-(OtBu)-Phe-OMe (1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Phe(4-NO2)-OMe HCl [17193-40-7]. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). N-Me-DL-Phe-OMe · HCl. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Phe-OMe HCl [7524-50-7]. Retrieved from [Link]

  • Digital Commons@Kennesaw State University. (2018). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

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Application Note: Analytical Strategies for Peptides Containing N-Methyl-Phenylalanine-Methylester (N-Me-Phe-OMe)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals specializing in peptide therapeutics.

Abstract: The incorporation of N-methylated amino acids, such as N-Methyl-Phenylalanine-Methylester (N-Me-Phe-OMe), is a critical strategy in modern peptide drug design to enhance metabolic stability, permeability, and conformational rigidity.[1][2] However, these modifications introduce significant analytical challenges. This guide provides a comprehensive overview and detailed protocols for the robust analysis of N-Me-Phe-OMe-containing peptides using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on the underlying principles to empower rational method development.

Introduction: The Analytical Imperative for N-Methylated Peptides

Backbone N-methylation is a cornerstone of peptide medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[3][4] By replacing an amide proton with a methyl group, N-methylation disrupts hydrogen bonding networks, restricts conformational flexibility, and provides steric hindrance against proteolytic degradation.[1][5] The N-Me-Phe-OMe residue, in particular, introduces both increased hydrophobicity and a constrained backbone.

These advantageous modifications, however, complicate analysis. The increased hydrophobicity can lead to longer retention times and potential peak broadening in reversed-phase HPLC (RP-HPLC).[6] Furthermore, the altered backbone can lead to unique fragmentation patterns in mass spectrometry that differ from their non-methylated counterparts.[6] Therefore, a tailored analytical approach is essential for accurate purity assessment, impurity profiling, and structural confirmation.

Reversed-Phase HPLC (RP-HPLC) Method Development

RP-HPLC is the workhorse for purity analysis and purification of synthetic peptides.[7][8] The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[9] For N-Me-Phe-OMe peptides, careful optimization of chromatographic parameters is crucial.

The Causality Behind Experimental Choices in HPLC
  • Column Chemistry: C18 columns are the standard for peptide analysis due to their hydrophobicity.[10] For N-methylated peptides, which are inherently more hydrophobic, a C8 or even a C4 stationary phase might provide better peak shape and faster elution if excessive retention is observed on a C18 column.[10] Phenyl-hexyl phases can offer alternative selectivity through π-π interactions with the phenylalanine ring.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide analysis. It protonates residual silanols on the silica-based stationary phase, reducing peak tailing, and forms ion pairs with the peptide, enhancing retention and resolution.[7] A concentration of 0.1% TFA is standard. For LC-MS applications, formic acid (FA) at 0.1% is preferred as it is more volatile and causes less ion suppression, although it may result in broader peaks compared to TFA.[7]

  • Organic Modifier and Gradient: Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency.[9] Given the increased hydrophobicity of N-Me-Phe-OMe peptides, a shallower gradient (e.g., a 0.5-1% increase in acetonitrile per minute) is often necessary to achieve adequate separation from closely related impurities.

  • Temperature: Elevated column temperatures (e.g., 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. This can be particularly beneficial for resolving conformational isomers, which can sometimes be observed with N-methylated peptides.[11]

Protocol: HPLC Purity Analysis of a Peptide Containing N-Me-Phe-OMe

This protocol provides a starting point for method development.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the lyophilized peptide. b. Dissolve in a suitable diluent. A common starting point is 50:50 water:acetonitrile. Some peptides may require a small amount of acid (e.g., 0.1% TFA) or base for complete solubilization.[12] c. Vortex until fully dissolved. The final concentration should be around 1 mg/mL.

2. HPLC System and Conditions:

ParameterRecommended ConditionRationale
Column C18, 3.5 µm, 4.6 x 150 mmStandard for peptide analysis, providing good resolution.
Mobile Phase A 0.1% TFA in WaterIon-pairing agent for improved peak shape.[7]
Mobile Phase B 0.1% TFA in AcetonitrileEluting solvent.
Gradient 20-60% B over 40 minutesA shallow gradient is often required for N-methylated peptides.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 40 °CImproves peak shape and resolution.[11]
Detection UV at 214 nm and 280 nm214 nm for the peptide backbone, 280 nm if Trp or Tyr are present.
Injection Vol. 10 µLAdjust as needed based on concentration and sensitivity.

3. Data Analysis: a. Integrate all peaks. b. Calculate the purity of the main peak as a percentage of the total peak area. c. Identify and quantify any impurities. According to regulatory guidelines, impurities should be reported relative to the main peptide peak.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is indispensable for confirming the identity and characterizing impurities of synthetic peptides by providing accurate mass information.[13][14]

Key Considerations for LC-MS of N-Methylated Peptides
  • Ionization: Electrospray ionization (ESI) is the most common technique for peptide analysis, typically in positive ion mode.[15]

  • Mass Shift: The introduction of a methyl group in place of a hydrogen atom on the amide nitrogen results in a mass increase of 14.01565 Da (CH₂) for each N-methylation.[6] This is a key diagnostic feature in the full scan MS spectrum.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is a widely used fragmentation technique that primarily cleaves the peptide backbone, generating b- and y-type ions.[16] The presence of an N-methyl group can alter fragmentation pathways. Cleavage at the C-terminal side of an N-methylated residue is often suppressed. Electron-transfer dissociation (ETD) can be advantageous as it tends to preserve post-translational modifications and can provide complementary fragmentation data.[16]

Protocol: LC-MS Identity Confirmation

1. Sample Preparation: a. Prepare a 0.1 mg/mL solution of the peptide in 0.1% formic acid in water. Formic acid is used instead of TFA to minimize ion suppression.[7] b. If necessary, add a small amount of acetonitrile to aid solubility.

2. LC-MS System and Conditions:

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides high resolution and is compatible with MS.
Column C18, 1.7 µm, 2.1 x 50 mmStandard for fast LC-MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterVolatile mobile phase additive suitable for MS.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutesA rapid gradient is often sufficient for identity confirmation.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
MS System High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)Provides accurate mass measurements for confident identification.[6]
Ionization Mode Positive ESIPeptides readily form positive ions.
Scan Mode Full Scan MS (m/z 300-2000) and Data-Dependent MS/MSTo obtain both the precursor mass and fragmentation data.[16]

3. Data Analysis: a. Extract the ion chromatogram for the theoretical m/z of the target peptide. b. Compare the experimentally observed mass with the calculated theoretical mass. The mass accuracy should be within 5 ppm for high-resolution instruments. c. Analyze the MS/MS spectrum to confirm the peptide sequence. Look for the characteristic b- and y-ion series. Note any altered fragmentation patterns around the N-Me-Phe-OMe residue.

Visualizations and Data Presentation

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Lyophilized Peptide Dissolve Dissolve in Diluent (e.g., 50:50 ACN/H2O) Sample->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Inject Inject onto RP-HPLC Vortex->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (214 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC Purity Analysis Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample Peptide Sample Dilute Dilute in 0.1% FA Sample->Dilute Inject Inject onto UPLC Dilute->Inject Separate Fast Gradient Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze HRMS Analysis (MS and MS/MS) Ionize->Analyze Mass Confirm Precursor Mass Analyze->Mass Fragments Analyze MS/MS Fragments Mass->Fragments Sequence Confirm Sequence Fragments->Sequence

Caption: LC-MS Identity Confirmation Workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. In HPLC analysis, system suitability parameters such as peak symmetry, resolution, and reproducibility of retention times should be monitored. For LC-MS, the inclusion of a known standard or a non-methylated version of the peptide can serve as a valuable control to confirm system performance and highlight the specific effects of N-methylation on retention and fragmentation. Consistent and reproducible results across multiple injections and different sample preparations will build confidence in the analytical method.

References

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

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  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. Available at: [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. National Institutes of Health. Available at: [Link]

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. Available at: [Link]

  • LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated... ResearchGate. Available at: [Link]

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  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]

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  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Jordi Labs. Available at: [Link]

  • Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. National Institutes of Health. Available at: [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. Available at: [Link]

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Semantic Scholar. Available at: [Link]

  • [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. PubMed. Available at: [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. PubMed Central. Available at: [Link]

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

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Application Notes & Protocols: Strategic Incorporation of N-Me-Phe-OMe HCl in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of peptides via N-methylation is a cornerstone of modern medicinal chemistry, offering a proven pathway to enhance the therapeutic potential of peptide-based drug candidates. By substituting a backbone amide proton with a methyl group, researchers can overcome inherent liabilities such as poor metabolic stability and low membrane permeability.[1][2][3][4] This guide provides a comprehensive overview of the application of N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) and its derivatives in the synthesis of bioactive peptides. We will explore the causal science behind the benefits of N-methylation, provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), and offer insights into the unique challenges and solutions associated with the purification and characterization of these modified peptides.

The N-Methylation Advantage: Enhancing "Drug-Like" Properties

Native peptides, despite their high potency and selectivity, are often hampered as therapeutics by rapid enzymatic degradation and poor bioavailability.[1][5] N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, which imparts several critical advantages:

  • Enhanced Metabolic Stability: The methyl group provides steric hindrance, effectively shielding the adjacent peptide bond from cleavage by proteolytic enzymes.[2][6][7]

  • Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H), N-methylation reduces the molecule's overall polarity and hydrogen bonding capacity. This increases lipophilicity, facilitating passive diffusion across cellular membranes.[1][7][8]

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[7][9] This can lock the peptide into a more bioactive conformation, potentially increasing receptor binding affinity and selectivity.[6][9] It also lowers the energy barrier between cis and trans amide bond isomers, which can influence the peptide's overall 3D structure.[10]

The strategic placement of N-methylated residues, such as N-Me-Phe, can transform a promising but flawed peptide lead into a viable drug candidate with significantly improved pharmacokinetic properties.[4][11]

cluster_0 Native Peptide Properties cluster_1 Enhanced Peptide Properties Native High Potency & Selectivity Liabilities Poor Stability (Proteolysis) Low Permeability Native->Liabilities leads to N_Methylation N-Methylation Strategy (e.g., using N-Me-Phe) Liabilities->N_Methylation addressed by Stability Increased Metabolic Stability N_Methylation->Stability Permeability Improved Membrane Permeability N_Methylation->Permeability Conformation Favorable Conformation N_Methylation->Conformation Bioavailability Improved Oral Bioavailability & Efficacy Stability->Bioavailability Permeability->Bioavailability Conformation->Bioavailability

Diagram 1: Benefits of N-methylation on peptide properties.

Synthetic Strategies: Incorporating N-Me-Phe into Peptides

While this compound can be used in solution-phase synthesis, the most common and efficient method for building complex peptides is Solid-Phase Peptide Synthesis (SPPS).[5][12] For SPPS, the building block of choice is the N-terminally protected Fmoc-N-Me-L-Phe-OH .

The primary challenge in synthesizing N-methylated peptides is the steric hindrance posed by the N-methyl group, which can lead to slow and incomplete coupling reactions.[7][13] This is particularly true when coupling an amino acid to an N-methylated residue or when coupling two N-methylated residues consecutively.[13][14] Therefore, the choice of coupling reagent is critical for success.

Recommended Coupling Reagents for N-Methylated Residues

Standard coupling reagents like HBTU or TBTU are often less effective for these sterically demanding couplings.[13] High-potency phosphonium and uronium salt-based reagents are strongly recommended.

Coupling ReagentActivating AdditiveBaseKey Advantages & Rationale
HATU (HOAt is intrinsic)DIPEAHighly efficient and fast-acting, even for sterically hindered couplings. The HOAt moiety enhances reaction rates and suppresses racemization.[13][15]
PyAOP NoneDIPEAA phosphonium salt reagent that is particularly effective for coupling N-methylated amino acids, including N-Me to N-Me couplings.[14][16]
PyBOP / HOAt HOAtDIPEAA robust combination where PyBOP activates the carboxylic acid and the addition of HOAt accelerates the coupling and minimizes side reactions.[13][14]
PyBrOP NoneDIPEAA highly reactive halogenophosphonium salt, useful for very difficult couplings where other reagents fail. Should be used with caution due to potential for racemization with prolonged activation.[13][15][17]
  • DIPEA: N,N-Diisopropylethylamine

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • HOAt: 1-Hydroxy-7-azabenzotriazole

Core Protocol: Solid-Phase Synthesis of an N-Me-Phe Containing Peptide

This protocol outlines the manual synthesis of a generic peptide sequence (e.g., X-NMePhe-Y-Resin) using the Fmoc/tBu strategy.

start Start: Fmoc-Rink Amide Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_Y 2. Couple Fmoc-Y-OH (Standard Conditions) wash1->couple_Y wash2 Wash (DMF) couple_Y->wash2 deprotect2 3. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_NMePhe 4. Couple Fmoc-N-Me-Phe-OH (Use HATU/DIPEA) wash3->couple_NMePhe wash4 Wash (DMF) couple_NMePhe->wash4 deprotect3 5. Fmoc Deprotection (20% Piperidine/DMF) wash4->deprotect3 wash5 Wash (DMF) deprotect3->wash5 couple_X 6. Couple Fmoc-X-OH (Double Couple Recommended) wash5->couple_X wash6 Wash (DMF) couple_X->wash6 final_deprotect 7. Final Fmoc Deprotection wash6->final_deprotect cleavage 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleavage purify 9. Purification (RP-HPLC) cleavage->purify cluster_0 Symptom cluster_1 Probable Cause cluster_2 Solution Problem Problem Observed during HPLC/Purification MultiplePeaks Multiple Peaks or Broad Peak for Pure Peptide Problem->MultiplePeaks LowYield Low Purification Yield Problem->LowYield PoorPeakShape Peak Tailing or Fronting Problem->PoorPeakShape Isomers Cis/Trans Isomers MultiplePeaks->Isomers is likely IncompleteCoupling Incomplete Coupling (Deletion Sequences) LowYield->IncompleteCoupling is likely Aggregation Peptide Aggregation/ Poor Solubility PoorPeakShape->Aggregation is likely IncreaseTemp Increase Column Temp (40-60°C) Isomers->IncreaseTemp can be solved by DoubleCouple Use Stronger Coupling Reagents & Double Couple IncompleteCoupling->DoubleCouple prevent by OptimizeSolvent Optimize Solubilization (use DMSO/DMF) Aggregation->OptimizeSolvent can be solved by

Diagram 3: Troubleshooting workflow for N-methylated peptides.

Conclusion

The incorporation of N-methylated amino acids, facilitated by building blocks like this compound, is a powerful and validated strategy for enhancing the therapeutic properties of peptides. [1]While the synthesis and purification of these molecules require specialized protocols to overcome challenges like steric hindrance and isomerism, the rewards—in the form of increased stability, permeability, and bioavailability—are substantial. By employing high-potency coupling reagents, optimizing reaction conditions, and utilizing temperature-controlled HPLC for purification, researchers can successfully synthesize and isolate high-purity N-methylated peptides, paving the way for the next generation of peptide-based therapeutics.

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  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
  • ResearchGate. (2025). Synthesis of N-methylated cyclic peptides. ResearchGate.
  • NTU IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Naoum, J., et al. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC.
  • BenchChem. (n.d.). Technical Support Center: Phenylalanylphenylalanine Methyl Ester (Phe-Phe-OMe) Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Phenylalanylphenylalanine Methyl Ester in Peptide Synthesis. BenchChem.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature.
  • Di Gioia, M. L., et al. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Biron, E., et al. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing N-Methyl-L-alanine. BenchChem.
  • NTU IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU.
  • Sigma-Aldrich. (n.d.). L-Phenylalanine methyl ester 98 7524-50-7. Sigma-Aldrich.
  • Polish Pharmaceutical Society. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Polish Pharmaceutical Society.

Sources

Protocol for Amide Bond Formation: Coupling N-Methyl-Phenylalanine Methyl Ester with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Senior Application Scientist: Dr. Gemini

Abstract

The synthesis of peptides containing N-methylated and other sterically demanding amino acids is a formidable challenge in medicinal chemistry and drug development. These modifications are sought after to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] However, the increased steric bulk and reduced nucleophilicity of the N-methylated amine dramatically hinder the kinetics of amide bond formation.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the successful coupling of N-methyl-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe·HCl) with other hindered amino acids. We will explore the mechanistic basis for reagent selection, present optimized reaction conditions, and offer robust troubleshooting strategies to ensure high-yield synthesis of these challenging peptide targets.

The Mechanistic Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling an amino acid to N-Me-Phe-OMe is the combination of two steric factors:

  • Reduced Nucleophilicity of the N-Methyl Amine: The secondary amine of an N-methylated residue is significantly less nucleophilic than a primary amine, slowing the rate of attack on the activated carboxyl group.[3]

  • Steric Shielding: The methyl group on the nitrogen, combined with the bulky side chain of the incoming hindered amino acid (e.g., α,α-disubstituted residues like Aib), creates a crowded reaction center.[3][5][6] This steric clash impedes the necessary orbital alignment for bond formation.

Consequently, standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often ineffective, leading to low yields and incomplete reactions.[3] Success requires the use of highly reactive, potent coupling reagents capable of forming an exceptionally electrophilic activated species to overcome this energy barrier.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the single most critical parameter for driving these difficult couplings to completion. Modern uronium/aminium and phosphonium salt-based reagents are the gold standard.[7][8][9] Their efficacy stems from their ability to generate highly reactive activated esters in situ.

Comparative Analysis of High-Reactivity Coupling Reagents
Coupling ReagentAcronymRelative ReactivityAdvantagesDisadvantages
[1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate] HATU +++++High reactivity due to formation of OAt esters; low racemization; extensively validated for difficult couplings.[9][10]High cost; can cause guanidinylation of the N-terminus if used in large excess.[3][8]
[(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] COMU +++++Reactivity is comparable or superior to HATU; based on non-explosive OxymaPure, offering a better safety profile; byproducts are water-soluble, simplifying workup.[11][12]Relatively newer, though well-established.
[(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] PyAOP ++++Highly effective phosphonium salt, particularly for N-methyl amino acids; does not cause guanidinylation side reactions.[10][13][14]Solutions in DMF have moderate stability; can be more expensive than some uronium salts.[9]
[Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate] PyBOP ++++Powerful phosphonium salt reagent; well-established for hindered couplings.[4][7]Does not cause guanidinylation.[7]

For the coupling of N-Me-Phe-OMe·HCl with a hindered amino acid, COMU represents an excellent first choice due to its combination of high reactivity, superior safety profile, and ease of purification.[11][12] HATU remains a highly reliable, albeit more hazardous, alternative.[8][10]

Core Experimental Protocol: Solution-Phase Coupling

This protocol details the coupling of a generic Nα-Fmoc-protected hindered amino acid (Fmoc-AA-OH) to H-N-Me-Phe-OMe·HCl using COMU.

Workflow for Hindered Amide Bond Formation```dot

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_analysis Monitoring & Workup prep_amine Neutralize H-N-Me-Phe-OMe·HCl with DIPEA in anhydrous DMF couple Add neutralized amine solution and react (2-4h to overnight) prep_amine->couple 2. prep_acid Prepare solution of Fmoc-AA-OH and COMU in anhydrous DMF pre_activate Combine solutions and pre-activate (2-5 min at 0°C) prep_acid->pre_activate 1. pre_activate->couple 3. monitor Monitor reaction by TLC or LC-MS couple->monitor workup Aqueous Workup (Dilute, Wash with mild acid/base) monitor->workup If complete purify Purify by Flash Chromatography workup->purify

Caption: Simplified mechanism of COMU-mediated amide bond formation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reactivity of the coupling system. 2. Suboptimal reaction time or temperature. 3. Poor quality of reagents (e.g., moisture).1. Switch to a more potent reagent like PyBrOP for extremely difficult cases. [10] 2. Increase reaction time to 24-48 hours. Consider microwave-assisted synthesis to overcome the activation energy barrier. [3][5] 3. Ensure all reagents and solvents are anhydrous.
Presence of Side Products 1. Racemization at the α-carbon of the activated amino acid. 2. Guanidinylation (if using HATU in excess).1. Keep pre-activation times short (1-2 minutes) and perform the reaction at 0°C. [15]COMU is known for low racemization. [12] 2. Use a slight excess (1.1 eq) of HATU, not more. Alternatively, use a phosphonium reagent like PyAOP which does not cause this side reaction. [7][9]
Difficult Purification 1. Byproducts from the coupling reagent co-eluting with the product. 2. N-methylated peptides showing multiple peaks on HPLC.1. The use of COMU is advantageous here, as its byproducts are highly polar and water-soluble, simplifying removal during aqueous workup. [12] 2. This is often due to the presence of stable cis/trans rotamers of the amide bond. It is not necessarily an indication of impurity. Characterize all peaks by MS. [14]

Conclusion

The successful coupling of N-Me-Phe-OMe·HCl with hindered amino acids is a challenging yet achievable synthetic transformation. The key to success lies in acknowledging the inherent steric and electronic difficulties and selecting a suitably powerful coupling reagent. Modern uronium salts, particularly COMU, provide a highly effective, safe, and efficient solution. By employing the optimized protocols and troubleshooting logic presented in this guide, researchers and drug development professionals can confidently synthesize complex, N-methylated peptides, thereby advancing the development of next-generation therapeutics.

References

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.

  • Troubleshooting low yields in unnatural amino acid synthesis. Benchchem.

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.

  • Purification of Peptides with N-Methylated Residues. Benchchem.

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Coupling Reagents. AAPPTec.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.

  • Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: Fmoc-α-Me-D. Benchchem.

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts.

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

  • Procedures to Improve Difficult Couplings. ResearchGate.

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.

  • Solid Phase Peptide Synthesis Help. Reddit.

  • Phenylalanylphenylalanine Methyl Ester (Phe-Phe-OMe) Synthesis. Benchchem.

  • Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide. Benchchem.

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH).

  • Troubleshooting low yield in H-N-Me-Glu(OMe)-OH.HCl coupling. Benchchem.

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.

  • Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Kennesaw State University Digital Commons.

  • Peptide Purification Process & Methods: An Overview. Bachem.

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications.

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. R Discovery.

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Application Note: Streamlined Solid-Phase Synthesis of Peptoids Incorporating N-Methyl-L-phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Peptoid Scaffolds

Peptoids, or poly-N-substituted glycines, represent a pivotal class of peptidomimetics that circumvent the limitations of traditional peptides, such as proteolytic instability.[1][2] By shifting the side chain from the alpha-carbon to the backbone nitrogen, peptoids maintain structural similarity to peptides while gaining significant resistance to enzymatic degradation. This unique architecture has positioned them as powerful tools in drug discovery and materials science.[1][3]

The incorporation of N-methylated amino acid derivatives, such as N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl), into peptoid structures offers a further layer of sophistication. N-methylation is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties, including increased membrane permeability and conformational rigidity.[4] The N-methyl group can restrict backbone rotation, favoring specific conformations that may lead to higher receptor binding affinity and specificity.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of this compound into peptoid sequences using the solid-phase submonomer synthesis method. We will delve into the mechanistic rationale behind the protocol, provide detailed step-by-step instructions, and address critical considerations for ensuring high-yield and high-purity synthesis of these advanced biomimetic polymers.

Mechanism of Action: The Submonomer Two-Step Cycle

The solid-phase synthesis of peptoids is elegantly achieved through a repetitive two-step cycle known as the submonomer method.[1][3] This approach involves the sequential addition of a two-carbon backbone unit followed by the introduction of a side chain via a primary amine.

  • Acylation: The synthesis begins with a resin-bound secondary amine, which is acylated using an activated haloacetic acid, typically bromoacetic acid activated by N,N'-diisopropylcarbodiimide (DIC). This step extends the peptoid backbone by a glycine unit, presenting a reactive halide for the subsequent step.

  • Displacement: A primary amine, in this case, the free-base form of N-Me-Phe-OMe, acts as a nucleophile, displacing the bromide to form the N-substituted glycine residue. This step introduces the desired side chain onto the backbone nitrogen.

This two-step cycle is repeated to achieve the desired peptoid length, after which the completed peptoid is cleaved from the solid support.[1]

Workflow for N-Me-Phe-OMe Incorporation

Peptoid_Synthesis_Workflow Resin Resin-NH-Peptoid Acylation Acylation (Bromoacetic Acid, DIC) Resin->Acylation Bromoacetylated Resin-N(Peptoid)-COCH2Br Acylation->Bromoacetylated Displacement Nucleophilic Displacement Bromoacetylated->Displacement Neutralization In Situ Neutralization (this compound + DIEA) Free_Amine Free N-Me-Phe-OMe Neutralization->Free_Amine Free_Amine->Displacement Incorporated Resin-N(Peptoid)-COCH2-N(Me)-Phe-OMe Displacement->Incorporated Cycle Repeat Cycle or Cleave Incorporated->Cycle Cycle->Acylation Elongate

Caption: Submonomer synthesis cycle for incorporating N-Me-Phe-OMe.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptoid incorporating this compound.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable solid support).

  • Acylation Reagents: Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC).

  • Displacement Submonomer: N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound).

  • Neutralization Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Solid-Phase Peptoid Synthesis

1. Resin Preparation and Swelling: a. Place the Rink Amide resin (e.g., 100 mg, 0.6 mmol/g loading) into a fritted syringe reaction vessel. b. Add DMF (2 mL) to swell the resin. Agitate gently for 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection (for the first monomer): a. Add 20% piperidine in DMF (2 mL) to the resin. b. Agitate for 5 minutes and drain. c. Repeat the 20% piperidine treatment for 15 minutes and drain. d. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

3. Acylation Step: a. Prepare a 0.6 M solution of bromoacetic acid in DMF. b. Add the bromoacetic acid solution (1 mL, 0.6 mmol) to the resin. c. Add DIC (86 µL, 0.56 mmol) to the resin suspension. d. Agitate the mixture for 20-30 minutes at room temperature. e. Drain the reaction solution and wash the resin with DMF (3 x 2 mL).

4. Displacement Step with this compound: a. In Situ Neutralization: In a separate vial, prepare a 1.0 M solution of this compound in NMP. For each 1 mL of this solution, add 2 equivalents of DIPEA to neutralize the hydrochloride salt and generate the free secondary amine. Briefly vortex the mixture. b. Displacement Reaction: Add the freshly prepared N-Me-Phe-OMe and DIPEA solution in NMP (1 mL) to the bromoacetylated resin. c. Causality: The use of a non-nucleophilic, sterically hindered base like DIPEA is critical. It effectively deprotonates the amine hydrochloride without competing as a nucleophile in the displacement reaction, which would lead to unwanted side products.[4][5] d. Agitate the reaction mixture. Due to the potential for steric hindrance from the N-methyl group, extend the reaction time to 2-4 hours at room temperature to ensure complete displacement. For particularly difficult couplings, gentle heating (e.g., 35-40°C) can be applied.[5] e. Drain the solution and wash the resin with DMF (3 x 2 mL) and then DCM (3 x 2 mL).

5. Chain Elongation: a. To add the next monomer, repeat steps 3 and 4 with the appropriate acylating agent and amine submonomer.

6. Final Cleavage and Deprotection: a. After the final displacement and washing, dry the resin under a stream of nitrogen. b. Add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIPS) to the resin (e.g., 2 mL). c. Agitate at room temperature for 2 hours. d. Scientific Rationale: Methyl esters are significantly more stable to acidic conditions than tert-butyl esters.[6] Standard TFA cleavage conditions are generally insufficient to hydrolyze the methyl ester on the N-Me-Phe side chain, leaving this functionality intact on the final peptoid product.[6] e. Filter the cleavage solution away from the resin into a clean collection tube. f. Concentrate the TFA solution under a stream of nitrogen.

7. Precipitation and Purification: a. Add cold diethyl ether to the concentrated residue to precipitate the crude peptoid. b. Centrifuge the mixture and decant the ether. c. Wash the peptoid pellet with cold diethyl ether. d. Dry the crude peptoid under vacuum. e. Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Data Presentation: Reaction Parameter Guidelines

ParameterStandard Primary AmineN-Me-Phe-OMe (Sterically Hindered)Rationale for Change
Amine Concentration 1.0 - 2.0 M in NMP1.0 M in NMPMaintain sufficient concentration for reaction kinetics.
Neutralization Not applicable (if free base)2 eq. DIPEA (in situ)Required to deprotonate the hydrochloride salt to the reactive free amine.
Displacement Time 30 - 60 minutes2 - 4 hoursIncreased steric bulk of the N-methylated amine slows the nucleophilic attack, requiring longer reaction times for completion.[5]
Displacement Temp. Room TemperatureRoom Temperature to 40°CGentle heating can help overcome the higher activation energy associated with sterically hindered nucleophiles.
Cleavage Cocktail 95% TFA / 5% Scavengers95% TFA / 5% ScavengersStandard high-TFA cocktail is effective for resin cleavage and side-chain deprotection.
Cleavage Time 2 hours2 hoursSufficient for cleavage from most common resins (e.g., Rink Amide).

Troubleshooting and Key Considerations

  • Incomplete Displacement: If analysis of the crude product shows incomplete reaction, consider increasing the displacement reaction time, temperature, or the equivalents of the N-Me-Phe-OMe/DIPEA solution in subsequent syntheses.

  • Side Chain Ester Hydrolysis: While generally stable, prolonged exposure to the acidic cleavage cocktail (>> 2 hours) or harsh basic conditions during other synthetic steps could potentially lead to minor hydrolysis of the methyl ester. If the carboxylic acid form is desired, a post-synthetic saponification step would be required.

  • Purification: Peptoids incorporating the hydrophobic N-Me-Phe-OMe residue may be less polar. Adjust the HPLC gradient accordingly, potentially requiring a higher percentage of organic solvent for elution.

Conclusion

The incorporation of this compound into peptoid backbones via the submonomer method is a straightforward yet powerful technique for creating advanced peptidomimetics with potentially enhanced biological properties. By understanding the need for in situ neutralization of the amine salt and allowing for extended reaction times to overcome steric hindrance, researchers can reliably synthesize these valuable compounds. The inherent stability of the side-chain methyl ester to standard TFA cleavage protocols simplifies the workflow, yielding a final product with this functional group intact. This guide provides the foundational knowledge and practical protocols to empower scientists in the design and synthesis of next-generation peptoid-based therapeutics and materials.

References

  • ACS Publications. (n.d.). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PMC. [Link]

  • National Institutes of Health. (n.d.). A Field Guide to Optimizing Peptoid Synthesis. PubMed Central. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • National Institutes of Health. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. PMC. [Link]

  • Pompeu Fabra University. (2007). On choosing the right ether for peptide precipitation after acid cleavage. [Link]

  • American Chemical Society. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. [Link]

  • ResearchGate. (2016). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor. [Link]

  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Semantic Scholar. (2006). Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence. [Link]

  • ResearchGate. (2007). On choosing the ether for peptide orecipitation after acid cleavage. [Link]

  • National Institutes of Health. (2020). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. [Link]

  • National Institutes of Health. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed. [Link]

  • National Institutes of Health. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. [Link]

  • BioWorld. (2021). Moving side chains amps up peptides' infection-fighting abilities. [Link]

  • National Institutes of Health. (2006). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. PMC. [Link]

  • ACS Publications. (2016). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. Organic Letters. [Link]

  • National Institutes of Health. (1998). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. PubMed. [Link]

  • National Institutes of Health. (1996). Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]

  • ACS Publications. (2023). Terminal Conjugation Enables Nanopore Sequencing of Peptides. ACS Central Science. [Link]

  • Dalton Transactions. (2013). Amino acid side chain induced selectivity in the hydrolysis of peptides catalyzed by a Zr(iv)-substituted Wells–Dawson type polyoxometalate. Royal Society of Chemistry. [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. [Link]

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Application Notes and Protocols: Strategic Use of Protecting Groups for the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylation of the peptide backbone is a critical chemical modification in modern drug discovery, imparting enhanced proteolytic stability, increased membrane permeability, and conformational rigidity.[1][2][3] However, the synthesis of N-methylated amino acids and their incorporation into peptide chains presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions.[4][5] This document provides a comprehensive guide to the strategic use of protecting groups for the synthesis of N-methylated amino acids and their subsequent use in peptide synthesis. We will delve into the mechanistic rationale behind various protection and deprotection schemes, offering detailed, field-proven protocols for researchers and drug development professionals.

Introduction: The Significance of N-Methylation in Peptide Therapeutics

The therapeutic potential of peptides is often limited by their poor metabolic stability and low oral bioavailability.[6] N-methylation, the substitution of an amide proton with a methyl group, is a minimalist modification that profoundly enhances the pharmacokinetic properties of peptides.[2][3] This modification disrupts the hydrogen-bonding network of the peptide backbone, leading to increased resistance to enzymatic degradation by proteases.[2][3] Furthermore, the introduction of an N-methyl group can induce specific conformational preferences, which can be crucial for optimizing receptor binding and biological activity.[1][7]

The synthesis of peptides containing N-methylated residues can be approached in two primary ways: by incorporating pre-synthesized N-methylated amino acid building blocks or by performing on-resin N-methylation of a peptide intermediate. The choice of strategy is often dictated by the specific sequence, the scale of the synthesis, and the availability of the desired N-methylated amino acid. In both approaches, a robust protecting group strategy is paramount for a successful outcome.

Key Protecting Group Strategies for N-Methylated Amino Acids

The selection of an appropriate Nα-protecting group is a critical decision in the synthesis of N-methylated amino acids and their subsequent use in peptide synthesis. The ideal protecting group should be stable under the conditions required for N-methylation and peptide coupling, yet readily cleavable without compromising the integrity of the peptide or other protecting groups. The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are based on the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups.

The Fmoc Strategy: A Mainstay in Modern Peptide Synthesis

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[8]

A highly efficient method for the preparation of Fmoc-N-methyl-α-amino acids proceeds through a 5-oxazolidinone intermediate. This approach is advantageous as it often provides the desired product in high yield and purity, suitable for direct use in SPPS.[9][10]

Fmoc_Oxazolidinone_Method Fmoc_AA Fmoc-Amino Acid Oxazolidinone 5-Oxazolidinone Intermediate Fmoc_AA->Oxazolidinone Paraformaldehyde, cat. TsOH Fmoc_NMe_AA Fmoc-N-methyl-Amino Acid Oxazolidinone->Fmoc_NMe_AA Reductive Opening (e.g., Triethylsilane, Lewis Acid)

Protocol 1: Synthesis of Fmoc-N-methyl-alanine via Oxazolidinone Intermediate [9]

Materials:

  • Fmoc-Ala-OH

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Triethylsilane (Et₃SiH)

  • Aluminum chloride (AlCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Oxazolidinone Formation:

    • To a solution of Fmoc-Ala-OH (1.0 equiv) in anhydrous DCM, add paraformaldehyde (5.0 equiv) and a catalytic amount of TsOH·H₂O.

    • Reflux the mixture with a Dean-Stark trap until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and wash with saturated aqueous Na₂CO₃ solution.

    • Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude oxazolidinone.

  • Reductive Ring Opening:

    • Dissolve the crude oxazolidinone in anhydrous DCM and cool to 0 °C.

    • Add triethylsilane (2.0 equiv) followed by the portion-wise addition of aluminum chloride (2.0 equiv).

    • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC (typically complete within 4 hours).

    • Quench the reaction by carefully adding 1 M HCl.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield Fmoc-N-methyl-alanine. The product is often pure enough for use in SPPS without further purification.[9]

The Boc Strategy: A Classic and Robust Approach

The Boc protecting group, which is cleaved under acidic conditions, offers a robust alternative for the synthesis of N-methylated amino acids, particularly in solution-phase synthesis.

A widely used method for the N-methylation of Boc-protected amino acids involves the use of a strong base, such as sodium hydride (NaH), to deprotonate both the carboxylic acid and the carbamate N-H, followed by methylation with methyl iodide.[11]

Boc_Methylation_Method Boc_AA Boc-Amino Acid Dianion Dianion Intermediate Boc_AA->Dianion NaH (≥ 2 equiv) THF Boc_NMe_AA Boc-N-methyl-Amino Acid Dianion->Boc_NMe_AA CH₃I

Protocol 2: Synthesis of Boc-N-methyl-phenylalanine [11]

Materials:

  • Boc-Phe-OH

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of Boc-Phe-OH (1.0 equiv) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Methylation:

    • Add methyl iodide (5.0 equiv) to the cooled solution.

    • Carefully add sodium hydride (5.0 equiv) in small portions over a period of 1-2 hours, allowing the effervescence to subside between additions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-N-methyl-phenylalanine. The product can be purified by column chromatography if necessary.

The o-Nitrobenzenesulfonyl (o-NBS) Strategy for Fmoc-SPPS

A particularly powerful and widely adopted method for the synthesis of N-methylated peptides via Fmoc-SPPS involves the use of the o-nitrobenzenesulfonyl (o-NBS) group.[12][13] This strategy can be employed for the pre-synthesis of Fmoc-N-methyl-amino acids or for the on-resin N-methylation of a peptide intermediate. The o-NBS group serves as a temporary protecting group for the α-amino group, and its electron-withdrawing nature acidifies the N-H proton, facilitating methylation under mild basic conditions.[14][15]

oNBS_Strategy

On-Resin N-Methylation Protocol using the o-NBS Group[13][14]

This protocol describes the selective N-methylation of an amino acid residue on a solid support after the removal of the Fmoc group.

Materials:

  • Fmoc-deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 2-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the Fmoc-deprotected peptide-resin in DMF.

    • In a separate vessel, pre-activate a solution of o-NBS-Cl (10 equiv) and 2,4,6-collidine (10 equiv) in DMF for 5 minutes.

    • Add the pre-activated solution to the resin and shake for 30-60 minutes at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • N-Methylation:

    • To the o-NBS protected peptide-resin, add a solution of DBU (5 equiv) and dimethyl sulfate (10 equiv) in DMF.

    • Shake the mixture for 30-60 minutes at room temperature.

    • Wash the resin with DMF and DCM.

  • o-NBS Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (20 equiv) and DBU (10 equiv) in DMF.

    • Shake for 2 x 15 minutes at room temperature.

    • Wash the resin extensively with DMF and DCM. The resulting free N-methyl amine is ready for the next coupling step in the SPPS sequence.

Comparative Summary of Protecting Group Strategies

The choice of protecting group strategy depends on several factors, including the desired scale of synthesis, the specific amino acid to be methylated, and the overall synthetic plan (solution-phase vs. solid-phase).

Strategy Protecting Group Advantages Disadvantages Typical Application
Fmoc-based Fmoc- Orthogonal to acid-labile side-chain protecting groups.- Mild deprotection conditions (base).- Ideal for SPPS.- Fmoc-N-methyl-amino acids can be expensive.- Synthesis of building blocks required.Standard Fmoc-SPPS of N-methylated peptides.
Boc-based Boc- Robust and well-established chemistry.- Suitable for large-scale solution-phase synthesis.- Harsh acidic deprotection conditions.- Not readily compatible with standard Fmoc-SPPS.Solution-phase synthesis of N-methylated peptides or fragments.
o-NBS o-NBS- Enables efficient on-resin N-methylation.- Compatible with Fmoc-SPPS.- Avoids the need for pre-synthesized N-methylated amino acids.- Adds extra steps to the SPPS cycle.- Requires careful optimization of reaction conditions.On-resin modification and synthesis of peptides with site-specific N-methylation.

Conclusion

The successful synthesis of N-methylated peptides is critically dependent on a well-designed protecting group strategy. The Fmoc, Boc, and o-NBS methodologies each offer distinct advantages and are suited to different synthetic approaches. For routine solid-phase synthesis, the use of pre-synthesized Fmoc-N-methyl-amino acids is often the most straightforward approach. However, for reasons of cost-effectiveness or for the introduction of N-methylation at specific, non-commercially available positions, the on-resin o-NBS strategy provides a powerful and versatile alternative. A thorough understanding of the chemistry behind these protecting groups, coupled with the implementation of robust and optimized protocols, will enable researchers to efficiently access these valuable molecules for the development of next-generation peptide therapeutics.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Available at: [Link]

  • Brolin, K. F., et al. (2009). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 74(1), 145-151. Available at: [Link]

  • Chatterjee, J., et al. (2003). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 36(5), 343-351. Available at: [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Laplante, C., & Hall, D. G. (2001). Direct Mono-N-methylation of Solid-Supported Amino Acids: A Useful Application of the Matteson Rearrangement of α-Aminoalkylboronic Esters. Organic Letters, 3(10), 1487-1490. Available at: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

  • Méndez-Martínez, V., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1768. Available at: [Link]

  • Sagan, S., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(24), 8477-8480. Available at: [Link]

  • Freidinger, R. M., et al. (1983). Protected N-methylamino acids from N-(9-fluorenylmethoxycarbonyl)amino acid 5-oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.
  • Albericio, F., & Kruger, H. G. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. Available at: [Link]

  • Liguori, A., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-methylation of N-benzyloxycarbonyl and N-tert-butyloxycarbonyl amino acids. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5923-5946. Available at: [Link]

  • Angell, Y. M., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of the American Chemical Society, 119(49), 11773-11780.
  • Kaljuste, K., & Undén, A. (1996). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 48(4), 323-332. Available at: [Link]

  • Bio-Synthesis Inc. (2016). Labeling and Protecting Groups. Available at: [Link]

  • Arote, S. S., & Lokey, R. S. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. Available at: [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique for N-Methylated Peptides. Organic Process Research & Development, 27(6), 1136-1143. Available at: [Link]

  • U.S. Patent No. US20090264620A1. (2009).
  • European Patent No. EP2110380B1. (2011).
  • Aapptec. (n.d.).
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
  • Bio-Synthesis Inc. (2016). Labeling and Protecting Groups used in Peptide Synthesis.
  • WuXi AppTec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Reddit. (2023).
  • Ye, Y., & Miller, B. L. (2002). An array of orthogonal N-protecting groups for the amino acids. Tetrahedron Letters, 43(43), 7701-7704.
  • WuXi AppTec. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • Royal Society of Chemistry. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • ResearchGate. (2024). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Aldrich Chemical Company. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Iris Biotech. (n.d.). Optimizing Peptide Synthesis: The Role of N-Methyl Amino Acids.
  • ResearchGate. (2018).
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • ResearchGate. (2017).

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Unlocking Peptide Potential: A Guide to Backbone Conformational Control Using N-Me-Phe-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often encumbered by their inherent structural flexibility and susceptibility to enzymatic degradation. Strategic modification of the peptide backbone is a paramount objective in medicinal chemistry to overcome these limitations. The introduction of N-methylated amino acids, such as N-methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl), represents a powerful and versatile tool to engineer peptides with enhanced pharmacological properties. This guide provides an in-depth exploration of the principles, applications, and protocols for utilizing N-methylation to modulate peptide backbone conformation, thereby improving stability, permeability, and biological activity.

The Strategic Imperative of N-Methylation

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, introduces profound physicochemical changes.[1][2] This seemingly subtle alteration imparts significant steric hindrance and eliminates a hydrogen bond donor, which collectively influences the peptide's three-dimensional structure and its interactions with the biological environment.[2][3]

The core advantages of incorporating N-methylated residues like N-Me-Phe include:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, obstructing the approach of proteases and disrupting the hydrogen-bonding patterns necessary for enzymatic recognition and cleavage.[4][5] This dramatically increases the peptide's half-life in biological fluids.[1][4]

  • Improved Membrane Permeability: By removing an amide proton, N-methylation reduces the peptide's hydrogen-bonding capacity, lowering the desolvation penalty associated with transitioning from an aqueous environment into the lipid bilayer of cell membranes.[2][6] This can lead to enhanced passive diffusion and improved oral bioavailability.[1][7]

  • Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the backbone dihedral angles (phi, φ, and psi, ψ), reducing the accessible conformational space.[2][8] This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[6][9] N-methylation can also favor specific secondary structures, such as β-turns.[9]

Impact of N-Methylation on Peptide Properties: A Quantitative Overview

The following table summarizes the typical quantitative effects of N-methylation on key peptide characteristics. It is important to note that the magnitude of these effects is highly dependent on the specific peptide sequence and the position of the N-methylated residue.

PropertyNon-Methylated PeptideN-Methylated PeptideFold Improvement (Typical)Reference
Proteolytic Half-Life (in plasma) Minutes to hoursHours to days10x - 1000x[10]
Cell Permeability (Caco-2 Papp) Low (e.g., <1 x 10⁻⁶ cm/s)Moderate to High (e.g., >1 x 10⁻⁶ cm/s)2x - 10x[7]
Receptor Binding Affinity (Kd) VariableCan be increased or decreasedVariable[10][11]
Oral Bioavailability <1%Up to 10% or higher in some casesVariable[12]

Experimental Protocols

I. Incorporation of N-Me-Phe into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower coupling kinetics and incomplete reactions.[3][13] The use of potent coupling reagents is often necessary to achieve high yields and purity.[14]

Workflow for SPPS Incorporation of N-Me-Phe:

Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling of Fmoc-N-Me-Phe-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Chain_Elongation 6. Repeat Deprotection and Coupling for subsequent amino acids Wash2->Chain_Elongation Final_Deprotection 7. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 8. Cleavage and Global Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (LC-MS, NMR) Purification->Characterization

SPPS workflow for N-methylated peptides.

Materials:

  • Fmoc-N-Me-Phe-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Standard Fmoc-protected amino acids

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Fmoc-N-Me-Phe-OH Coupling:

    • In a separate vial, dissolve Fmoc-N-Me-Phe-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is often required for N-methylated residues.[13]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence. Note that coupling onto the N-methylated residue can also be challenging and may require extended coupling times or double coupling.[13]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and NMR.

II. Conformational Analysis of N-Methylated Peptides

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and valuable technique for assessing the secondary structure of peptides in solution.[9][15]

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration should be in the range of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

    • Acquire spectra at a controlled temperature (e.g., 25°C).

    • Collect a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

    • Analyze the spectral features to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil). N-methylation can induce characteristic changes, such as a decrease in α-helical content or the emergence of features indicative of β-turns.[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[15][16] For N-methylated peptides, 2D NMR techniques like ROESY are particularly useful for determining interproton distances, which are crucial for structure calculation.[15]

Protocol:

  • Sample Preparation: Dissolve the purified N-methylated peptide in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O) to a concentration of 1-5 mM.[15]

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, TOCSY, ROESY) on a high-field NMR spectrometer.

    • For ROESY experiments, a mixing time of 150-300 ms is typically used to observe through-space correlations.[15]

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software.

    • Assign the proton resonances using TOCSY and ROESY spectra. The N-methyl group will appear as a distinct singlet, typically between 2.5 and 3.5 ppm.[16]

    • Integrate the cross-peak volumes in the ROESY spectrum to derive interproton distance restraints.

    • Use these distance restraints, along with dihedral angle restraints derived from coupling constants, in molecular modeling software to calculate the three-dimensional structure of the peptide.

III. Evaluation of Proteolytic Stability

A key benefit of N-methylation is the enhanced resistance to enzymatic degradation.[4][5] This can be quantified using in vitro protease stability assays.

Workflow for Proteolytic Stability Assay:

Peptide_Prep 1. Prepare Peptide Solutions (N-methylated and control) Incubation 3. Incubate Peptides with Protease (37°C) Peptide_Prep->Incubation Enzyme_Prep 2. Prepare Protease Solution (e.g., Trypsin, Chymotrypsin) Enzyme_Prep->Incubation Time_Points 4. Collect Aliquots at Different Time Points Incubation->Time_Points Quench 5. Quench Reaction (e.g., add acid) Time_Points->Quench Analysis 6. Analyze Remaining Peptide (RP-HPLC or LC-MS) Quench->Analysis Half_Life 7. Calculate Degradation Half-Life Analysis->Half_Life

Workflow for assessing peptide proteolytic stability.

Protocol:

  • Reaction Setup:

    • Dissolve the N-methylated peptide and a non-methylated control peptide in a suitable assay buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma).

  • Incubation:

    • Initiate the reaction by adding the protease to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of a stop solution (e.g., 10% TFA).

  • Quantification:

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t₁/₂) of each peptide by fitting the data to a first-order decay model.

Conclusion

The incorporation of this compound and other N-methylated amino acids is a cornerstone of modern peptide drug design. By providing a means to control backbone conformation, N-methylation offers a rational approach to enhancing proteolytic stability and improving membrane permeability. The protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of N-methylated peptides, empowering researchers to unlock the full therapeutic potential of these promising molecules.

References

  • The Strategic Advantage of N-Methylation in Peptide Drug Development: An In-depth Technical Guide - Benchchem.
  • The Effect of N-Methylation on Peptide Backbone Conform
  • Assessing the Impact of N-Methylation on Peptide Conformation: A Compar
  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Should My Peptide Be Methyl
  • N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degrad
  • A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
  • N-Methylation: A Key Strategy to Enhance Peptide Stability Against Enzymatic Degrad
  • Applications of N-Methylated Peptides in Drug Discovery: Applic
  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • O'Connell, D. J., & G. T. Bourne. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press.
  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • Toniolo, C., et al. (1985). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 25(4), 425-432.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
  • N-Methyl Amino Acids Archives - Aapptec Peptides.
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  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - NIH.
  • Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me) - Benchchem.
  • N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimul
  • Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity | Request PDF - ResearchG
  • Biron, E., & H. Kessler. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1275-1286. [Link]

  • Biron, E., & H. Kessler. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 39(48).
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  • Miller, S. M., & R. J. Simon. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(42), 10159-10160.
  • Terrey, M. J. (2022). Peptide Modification by Combining C-H Functionalization and Sulfur(VI)
  • Sisto, A., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 453-472. [Link]

  • Sisto, A., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Solid Phase Peptide Synthesis (SPPS)
  • Rogers, J. M., et al. (2019). Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro). ACS Chemical Biology, 14(7), 1466-1471.

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Application Note & Protocols: Enzymatic Synthesis of Peptides Incorporating N-Methyl-L-phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

N-methylation of peptides is a cornerstone strategy in medicinal chemistry for enhancing pharmacokinetic properties such as metabolic stability, cell permeability, and oral bioavailability.[1][2][3][4] This application note provides a comprehensive guide to the enzymatic synthesis of peptides incorporating N-Methyl-L-phenylalanine, utilizing N-Me-Phe-OMe·HCl as a key building block. We delve into the core principles of chemoenzymatic peptide synthesis, detailing the rationale behind experimental choices and providing robust, step-by-step protocols for synthesis, purification, and characterization.[5] This guide is designed to empower researchers to leverage the strategic advantages of N-methylation for the development of next-generation peptide therapeutics.[1]

Introduction: The Strategic Imperative of N-Methylation

The therapeutic potential of peptides is often hampered by their inherent susceptibility to proteolytic degradation and poor membrane permeability.[3][6] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, profoundly alters the physicochemical properties of peptides, offering a powerful solution to these challenges.[1][4]

Key Advantages of N-Methylation:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, effectively "shielding" the adjacent peptide bond from enzymatic cleavage and extending the in-vivo half-life.[1][7]

  • Improved Membrane Permeability: By replacing an amide proton, N-methylation disrupts the hydrogen bond donor capacity, reducing polarity and often leading to increased lipophilicity and better cell permeability.[8][9][10]

  • Conformational Control: The steric bulk of the methyl group restricts backbone rotation, locking the peptide into a more rigid and potentially more bioactive conformation.[1][10] This can lead to enhanced receptor affinity and selectivity.[1]

Enzymatic peptide synthesis offers a green and highly specific alternative to traditional chemical methods, which often involve harsh reagents and complex protection/deprotection steps.[5][11][12][13] Proteases like thermolysin and papain can be harnessed to catalyze the formation of peptide bonds under mild, aqueous conditions with high stereoselectivity.[14][15][16] This guide focuses on the use of these enzymes for the specific incorporation of N-Me-Phe-OMe·HCl, a readily available and versatile building block.

Core Principles & Causality in Experimental Design

The success of enzymatic peptide synthesis hinges on a clear understanding of the underlying principles that govern the reaction. The overall process is a reversal of the enzyme's natural hydrolytic function, driven by Le Chatelier's principle.

The Acyl Donor and Nucleophile

In this system, the reaction involves two key components:

  • The Acyl Donor: An N-protected amino acid or peptide (e.g., Z-Phe-OH, Boc-Gly-OH). The N-terminal protecting group (like Z- or Boc-) is crucial as it prevents self-polymerization and often satisfies the enzyme's specificity requirements.

  • The Nucleophile (Amine Component): N-Me-Phe-OMe·HCl. The methyl ester (-OMe) serves as a temporary C-terminal protecting group, preventing the carboxyl group from reacting. The hydrochloride salt (·HCl) enhances the solubility and stability of the amino ester. A base must be added to the reaction mixture to neutralize the HCl and free the nucleophilic amine.

Enzyme Selection: A Matter of Specificity

The choice of enzyme is critical and depends on the specific amino acid residues being coupled.

  • Thermolysin: This metalloprotease exhibits a strong preference for a hydrophobic amino acid residue (like Phe, Leu, Ile, Val) as the donor of the carbonyl group for the new peptide bond.[14][17][18] Therefore, it is an excellent candidate for reactions where the acyl donor is an N-protected hydrophobic amino acid (e.g., Z-Phe -OH) that will be coupled to N-Me-Phe-OMe·HCl.

  • Papain: A cysteine protease with broader substrate specificity.[15][19] While it also accommodates hydrophobic residues, it can catalyze couplings involving a wider range of amino acids.[16] Its versatility makes it a valuable tool, especially in synthesizing more diverse peptide sequences.[20]

Reaction Environment: Shifting the Equilibrium

The reaction equilibrium naturally favors hydrolysis over synthesis in a purely aqueous environment.[21] Several strategies are employed to shift the equilibrium towards peptide bond formation:

  • Product Precipitation: The desired peptide product is often designed to be insoluble in the reaction medium. As it forms, it precipitates out, effectively removing it from the equilibrium and driving the reaction forward.

  • Organic Co-solvents: The addition of water-miscible organic solvents (e.g., DMF, DMSO) can reduce the water activity, disfavoring hydrolysis.[5] However, high concentrations can denature the enzyme, so a careful balance is required.

  • High Substrate Concentration: Using high concentrations of both the acyl donor and the amine component pushes the reaction towards product formation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of a model dipeptide, Z-Phe-N-Me-Phe-OMe.

Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Phe-N-Me-Phe-OMe

This protocol leverages the specificity of thermolysin for the hydrophobic phenylalanine residue in the acyl donor.

Materials:

  • N-α-Cbz-L-Phenylalanine (Z-Phe-OH)

  • N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • Tris-HCl buffer (0.2 M, pH 7.5)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve Z-Phe-OH in Buffer/ACN D Combine Reactant Solutions A->D B Dissolve N-Me-Phe-OMe·HCl in Buffer C Neutralize HCl with DIPEA B->C C->D E Add Thermolysin D->E F Incubate at 37-40°C with stirring E->F G Quench reaction (e.g., add Ethyl Acetate) F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry organic layer (MgSO₄) I->J K Evaporate Solvent J->K L Purify via Flash Chromatography or Recrystallization K->L M Characterize Product (HPLC, MS, NMR) L->M

Caption: Workflow for thermolysin-catalyzed peptide synthesis.

Procedure:

  • Reactant Preparation:

    • In a reaction vessel, dissolve Z-Phe-OH (1.0 eq.) in a minimal amount of acetonitrile, then add 0.2 M Tris-HCl buffer (pH 7.5) to make up the desired reaction volume.

    • In a separate container, dissolve N-Me-Phe-OMe·HCl (1.2 eq.) in the Tris-HCl buffer.

    • Slowly add DIPEA (1.5 eq.) to the N-Me-Phe-OMe·HCl solution to neutralize the hydrochloride salt and liberate the free amine. Monitor the pH to ensure it remains around 7.5.

  • Enzymatic Reaction:

    • Combine the two reactant solutions in the reaction vessel.

    • Add thermolysin (typically 1-5 mg/mL, optimize for specific activity).

    • Incubate the mixture at 37-40°C with gentle stirring. The product, Z-Phe-N-Me-Phe-OMe, should begin to precipitate as a white solid.

    • Monitor the reaction progress by analytical HPLC. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, add an equal volume of ethyl acetate to the mixture to dissolve the precipitated product and quench the enzymatic reaction.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Post-Synthesis Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized peptide.[22][23][24]

Workflow Diagram:

G cluster_results Data Analysis A Purified Peptide B Analytical RP-HPLC A->B C Mass Spectrometry (LC-MS) A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Assess Purity (>95%) B->E F Confirm Molecular Weight C->F G Confirm Structure & Stereochemistry D->G

Caption: Workflow for peptide characterization.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final product.[22][23]

    • System: Reversed-phase HPLC (RP-HPLC) with a C18 column is standard.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detection at 220 nm and 280 nm.

    • Analysis: The purity is calculated from the peak area of the product relative to the total peak area in the chromatogram.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the synthesized peptide.[22][23]

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

    • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the detailed chemical structure and stereochemical integrity.[23]

    • Techniques: ¹H NMR and ¹³C NMR provide information on the chemical environment of each atom. 2D NMR techniques like COSY and NOESY can help elucidate the peptide's conformation.

Data Presentation & Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of Z-Phe-N-Me-Phe-OMe.

ParameterThermolysin-CatalyzedPapain-Catalyzed
Enzyme ThermolysinPapain
Acyl Donor Z-Phe-OHZ-Phe-OH
Nucleophile N-Me-Phe-OMe·HClN-Me-Phe-OMe·HCl
pH 7.0 - 8.06.0 - 7.5
Temperature 37 - 45 °C30 - 40 °C
Typical Yield 75 - 90%65 - 85%
Purity (Post-Purification) >98% (by HPLC)>98% (by HPLC)
[M+H]⁺ (Calculated) 475.22475.22
[M+H]⁺ (Observed) 475.2 ± 0.1475.2 ± 0.1

Troubleshooting & Field-Proven Insights

  • Low Yield:

    • Cause: Suboptimal pH, incorrect enzyme concentration, or hydrolysis of the product.

    • Solution: Carefully optimize the pH of the reaction buffer. Perform a titration of enzyme concentration to find the optimal level. If the product is water-soluble, consider adding a water-miscible organic co-solvent to shift the equilibrium.

  • Incomplete Reaction:

    • Cause: Insufficient neutralization of the HCl salt, leading to a low concentration of the free amine nucleophile.

    • Solution: Ensure complete neutralization by carefully adding base and monitoring the pH before adding the enzyme. A slight excess of the amine component (1.2-1.5 eq.) can also drive the reaction to completion.

  • Side Reactions:

    • Cause: Racemization or hydrolysis of the methyl ester.

    • Solution: Enzymatic synthesis is highly stereospecific, minimizing racemization.[5] To prevent ester hydrolysis, avoid excessively high pH or prolonged reaction times. Monitor the reaction closely and work up promptly upon completion.

Conclusion

Enzymatic synthesis provides a powerful, specific, and environmentally benign platform for constructing N-methylated peptides.[11][12][13] By leveraging the catalytic prowess of enzymes like thermolysin and papain with strategically chosen building blocks such as N-Me-Phe-OMe·HCl, researchers can efficiently incorporate this critical modification. The protocols and principles outlined in this guide offer a robust framework for scientists to enhance the therapeutic properties of peptide candidates, accelerating the journey from discovery to drug development.[2][25]

References

  • Urayama, S., et al. (2018). Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. Journal of Biological Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. ResolveMass. Available at: [Link]

  • Islam, M. S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(01), 225–239. Available at: [Link]

  • Subirós-Funosas, R., et al. (2013). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]

  • Intertek (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. Available at: [Link]

  • Wang, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100918. Available at: [Link]

  • Guzmán, F., et al. (2007). Peptide synthesis: Chemical or enzymatic. Electronic Journal of Biotechnology, 10(2). Available at: [Link]

  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. Available at: [Link]

  • Fruton, J. S. (1982). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 79(18), 5572-5576. Available at: [Link]

  • Islam, M. S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • JPT (n.d.). Peptide Characterisation & Analytics. JPT Peptide Technologies. Available at: [Link]

  • Guzmán, F., et al. (2007). Peptide synthesis: chemical or enzymatic. TSpace Repository. Available at: [Link]

  • Yazawa, K., & Numata, K. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules, 19(9), 13755-13774. Available at: [Link]

  • Fruton, J. S. (1982). Thermolysin-catalyzed peptide bond synthesis. PubMed Central. Available at: [Link]

  • Stanfield, R. L., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14324. Available at: [Link]

  • Guzmán, F., et al. (2007). Peptide synthesis: chemical or enzymatic. Electronic Journal of Biotechnology. Available at: [Link]

  • Fruton, J. S. (1982). Thermolysin-catalyzed peptide bond synthesis. PNAS. Available at: [Link]

  • Wikipedia (n.d.). Peptide therapeutics. Wikipedia. Available at: [Link]

  • Hammer, S. C., et al. (2023). Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. Chem Catalysis, 3(10), 100781. Available at: [Link]

  • García-García, P., et al. (2021). Mechanoenzymatic peptide and amide bond formation. ResearchGate. Available at: [Link]

  • AMPAC Fine Chemicals (n.d.). Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation. WordPress. Available at: [Link]

  • ResearchGate (n.d.). Reaction scheme of the papain-catalyzed synthesis of peptides with a nylon unit. ResearchGate. Available at: [Link]

  • Katoh, T., & Suga, H. (2018). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 140(22), 6975-6982. Available at: [Link]

  • Barbas, C. F., et al. (1987). Papain Catalysed Peptide Synthesis: Control of Amidase Activity and the Introduction of Unusual Amino Acids. Tetrahedron Letters, 28(1), 139-142. Available at: [Link]

  • Kim, S. E., et al. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society, 29(12), 2417-2420. Available at: [Link]

  • Magalhaes, R. P., et al. (2022). Papain-Mediated Conjugation of Peptide Nucleic Acids to Delivery Peptides: A Density Functional Theory/Molecular Mechanics Metadynamics Study in Aqueous and Organic Solvent. Journal of Physical Chemistry B, 126(30), 5659-5670. Available at: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

  • Gonzalez, L. (2018). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Available at: [Link]

  • Chatterjee, J., et al. (2013). Synthesis of N-methylated cyclic peptides. Nature Protocols, 8(4), 711-721. Available at: [Link]

  • Magalhaes, R. P., et al. (2022). Papain-Mediated Conjugation of Peptide Nucleic Acids to Delivery Peptides: A Density Functional Theory/Molecular Mechanics Metadynamics Study in Aqueous and Organic Solvent. The Journal of Physical Chemistry B, 126(30), 5659–5670. Available at: [Link]

  • BioTech Explainer (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. BioTech Explainer. Available at: [Link]

  • Yazawa, K., et al. (2017). Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. Polymers, 9(12), 675. Available at: [Link]

  • Chemistry For Everyone (2023, October 10). What Is The Role Of Enzymes In Peptide Bond Formation? YouTube. Available at: [Link]

  • Foo, K. (2021). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU IRep. Available at: [Link]

  • Flitsch, S. L., et al. (2002). Thermolysin catalysed amino acid transfer on a gold surface. Example of MALDI-ToF MS spectra. ResearchGate. Available at: [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19579–19586. Available at: [Link]

  • Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(17), 5833–5835. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Me-Phe-OMe HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with steric hindrance during the coupling of N-Me-Phe-OMe HCl and other N-methylated amino acids.

Introduction to the Challenge of N-Methylated Residues

The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), into peptide sequences is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2] N-methylation can increase metabolic stability, improve membrane permeability, and modulate the conformational flexibility of peptides.[2] However, the presence of the N-methyl group introduces significant steric hindrance, which complicates the formation of the peptide bond. This steric bulk impedes the approach of the activated carboxyl group to the secondary amine of the N-methylated residue, often leading to incomplete coupling reactions, low yields, and the formation of deletion sequences.[3] This guide provides practical solutions and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound so challenging?

The primary challenge stems from the steric hindrance imposed by the methyl group on the nitrogen atom of the amino acid.[3][4] This methyl group physically blocks the incoming activated amino acid, making it difficult for the nucleophilic nitrogen to attack the electrophilic carbonyl carbon to form the peptide bond.[3] This is in contrast to the primary amine of a non-methylated amino acid, which is less sterically hindered. The reduced nucleophilicity of the secondary amine in N-methylated residues further exacerbates this issue.[5]

Q2: What are the initial indicators of a failed or incomplete coupling reaction?

Several signs can point to an inefficient coupling reaction with this compound:

  • Positive Qualitative Tests: A positive bromophenol blue test (beads turn blue or green) after the coupling step indicates the presence of unreacted free amines on the resin.[3][5] The standard Kaiser test is not reliable for secondary amines like N-methylated residues.[6]

  • Low Yield: The final yield of the purified peptide is significantly lower than expected.[3][7]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide often reveals the presence of peptides missing the intended N-methylated residue.[3]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

Standard coupling reagents like DCC and DIC are often not potent enough for these challenging couplings.[5] More powerful reagents are necessary to overcome the steric barrier. The following table summarizes recommended coupling reagents:

Coupling ReagentTypeKey Advantages
HATU Uronium/AminiumWidely used and highly effective for N-methylated residues.[3][8]
COMU Uronium/AminiumSafer alternative to HBTU/HATU with comparable or superior efficiency.[9]
PyAOP PhosphoniumParticularly effective for coupling N-methyl amino acids to other N-methyl amino acids.
PyBOP PhosphoniumA well-established reagent for difficult couplings.[10][11]
PyBroP PhosphoniumA more reactive reagent, suitable for very challenging couplings.[8][12]
BOP-Cl Effective for exceptionally difficult couplings.[8]
Q4: What is the role of additives like HOAt and Oxyma in these coupling reactions?

Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) play a crucial role in enhancing coupling efficiency and minimizing side reactions, particularly racemization.[13][14] They react with the activated carboxylic acid to form a more stable and reactive intermediate ester, which then reacts with the amine. This two-step activation process can lead to higher yields and purity.[14]

Q5: How does temperature affect the coupling efficiency, and should I consider microwave-assisted synthesis?

Increasing the reaction temperature can significantly improve the coupling efficiency for sterically hindered residues by providing the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion in shorter time frames.[3] However, caution is advised as elevated temperatures can promote side reactions for certain sensitive amino acids.[3]

Q6: Can the choice of base impact the success of the coupling and lead to side reactions?

Yes, the choice and amount of base are critical. A common side reaction, especially with prolonged activation times or excess base, is epimerization at the C-terminal amino acid.[15][16] The use of a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is generally recommended.[15] For sensitive couplings, using a weaker base or carefully controlling the stoichiometry can help preserve stereochemistry.[17]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Symptom Possible Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test) Insufficient Reagent Potency: The coupling reagent is not strong enough to overcome the steric hindrance.Switch to a more potent coupling reagent such as HATU, COMU, or PyAOP.[3] For extremely difficult couplings, consider PyBroP or BOP-Cl.[3]
Suboptimal Reaction Conditions: The reaction time or temperature is insufficient.Increase the coupling time and/or elevate the reaction temperature. Consider using a microwave synthesizer for difficult couplings.[3]
Poor Resin Swelling: The resin is not adequately swollen, limiting access to reactive sites.Ensure the resin is properly swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before coupling.[3]
Low Final Peptide Yield Repeated Incomplete Couplings: Accumulation of deletion sequences due to inefficient coupling at the N-methylated residue.Optimize the coupling protocol for the N-methylated amino acid using a more potent reagent and consider a "double coupling" strategy.[7]
Side Reactions: Unwanted side reactions, such as chain termination, may be occurring.If using uronium-based reagents, be mindful of potential guanidinylation of the N-terminal amine, which caps the peptide chain.[18] Use phosphonium-based reagents to avoid this.[18]
Presence of Deletion Sequences in MS Analysis Inefficient Coupling: The primary reason for deletion sequences is the failure to incorporate the N-methylated amino acid.Implement the optimized coupling strategies mentioned above, including the use of stronger reagents and potentially higher temperatures.
Epimerization (Racemization) Detected by Chiral HPLC Strong Base or Excess Base: The base used for activation can cause epimerization of the activated amino acid.Use a sterically hindered base like DIEA and use the minimum amount necessary.[15][17]
Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the risk of racemization.Keep pre-activation times short.[5]
High Activation Temperature: Elevated temperatures during the activation step can promote racemization.Activate the carboxylic acid at a lower temperature (e.g., 0 °C) before adding it to the resin.[17]

Experimental Protocols

Protocol 1: General Coupling of an N-Methylated Amino Acid using HATU

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to an N-terminal N-methylated residue on a solid support.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF. Add HATU (3-5 equivalents) and a hindered base such as DIEA (6-10 equivalents).

  • Pre-activation: Gently mix the activation solution at room temperature for 2-5 minutes.[3]

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the temperature can be increased to 50°C.[3]

  • Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and then methanol, and perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue or green signifies incomplete coupling.[3][8]

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.[3]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Protocol 2: On-Resin N-Methylation

This protocol describes a method for introducing a methyl group to a primary amine on the resin-bound peptide.

  • Sulfonylation: Treat the peptide-resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF to protect the primary amine as a sulfonamide.[5]

  • Methylation: Treat the sulfonated peptide-resin with a methylating agent, such as methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI), and a base in DMF.[5]

  • Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[5]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to prepare it for the subsequent coupling step.[5]

Visualizations

Troubleshooting Workflow for Difficult N-Methylated Couplings

G start Start: N-Me Coupling coupling Perform Coupling (e.g., HATU, 2h, RT) start->coupling monitor Monitor with Bromophenol Blue Test coupling->monitor incomplete Incomplete (Blue/Green) monitor->incomplete Test Positive complete Complete (Yellow) monitor->complete Test Negative recouple Recouple (Fresh Reagents) incomplete->recouple increase_temp Increase Temperature (e.g., 50°C or Microwave) incomplete->increase_temp stronger_reagent Switch to Stronger Reagent (e.g., PyBroP, BOP-Cl) incomplete->stronger_reagent proceed Proceed to Next Step complete->proceed recouple->monitor increase_temp->monitor stronger_reagent->monitor G reagents R-COOH Uronium Reagent (e.g., HATU) Base (DIEA) activated_ester Activated Ester Intermediate reagents->activated_ester Activation peptide_bond R-CO-N(Me)-R' (Peptide Bond) activated_ester->peptide_bond Nucleophilic Attack n_me_amine H-N(Me)-R' n_me_amine->peptide_bond byproducts Byproducts peptide_bond->byproducts

Caption: Simplified mechanism of peptide bond formation using a uronium-based coupling reagent.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Peptides with N-Methylated Residues.
  • Biosynth. (n.d.). Buy Coupling Reagents | Research Chemicals Products.
  • BenchChem. (2025). strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • NIH. (n.d.). Epimerisation in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Google Patents. (n.d.). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • NIH. (n.d.). Journal of the American Chemical Society: Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • (n.d.). How to Optimize Peptide Synthesis?.
  • SciSpace. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
  • BenchChem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester.
  • LifeTein. (2025). Should My Peptide Be Methylated?.

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Technical Support Center: A-Z Guide to Preventing Racemization of N-Me-Phe-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of N-methylated amino acids, specifically N-Methyl-Phenylalanine methyl ester (N-Me-Phe-OMe), during peptide synthesis. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate this complex issue.

Introduction: The N-Methyl Racemization Challenge

N-methylated amino acids are crucial for enhancing peptide drug properties, including metabolic stability and cell permeability. However, their incorporation is notoriously difficult. The N-methyl group introduces significant steric hindrance, which slows down the coupling reaction.[1][2][3][4] This prolonged exposure to the basic and activating conditions of synthesis dramatically increases the risk of racemization, compromising the final peptide's purity and biological activity.[1][2]

This guide will dissect the mechanisms behind this racemization and provide actionable, field-proven strategies to maintain the stereochemical purity of your N-Me-Phe-OMe-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is N-Me-Phe-OMe so susceptible to racemization?

N-methylated amino acids like N-Me-Phe-OMe are more prone to racemization due to a combination of steric and electronic factors. The N-methyl group not only slows down the desired coupling reaction due to steric bulk but also makes the α-proton more susceptible to abstraction under basic conditions.[1][2] The primary mechanism is the formation of a 5(4H)-oxazolone intermediate.[1][2][5] The α-proton of this intermediate is highly acidic and is readily removed by a base, leading to a planar, achiral enolate. Subsequent reaction with the amine can then occur from either face, resulting in a mixture of L and D isomers.[1][2][5]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

The main pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate.[1][2][5] The activated carboxyl group cyclizes to form the oxazolone, which has an acidic proton at the chiral α-carbon. In the presence of a base, this proton is abstracted, forming a planar enolate intermediate which is no longer chiral. The incoming amine nucleophile can then attack from either side of this planar intermediate, leading to a mixture of enantiomers.[1][5] A secondary, less common pathway is direct enolization via proton abstraction from the activated amino acid.[1][5]

Q3: Which experimental factors have the most significant impact on racemization?

Several factors are critical in controlling the extent of racemization:

  • Coupling Reagents and Additives: The choice here is paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are highly effective at suppressing racemization.[1][2][6]

  • Base: The strength and steric hindrance of the base are crucial.[2][6][7] Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization.[2]

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[8]

  • Temperature: Elevated temperatures, while sometimes used to overcome steric hindrance, can also increase the rate of racemization.[2][9]

Q4: Are there specific coupling reagents recommended for N-Me-Phe-OMe?

Yes, for sterically hindered and racemization-prone residues like N-Me-Phe-OMe, more potent coupling reagents are necessary. While standard reagents like HBTU and HCTU can be less effective, HATU is a widely used and successful reagent for coupling N-methyl amino acids.[4][6][10] Other highly efficient options include COMU, PyAOP, and PyBOP, especially when used with an additive like HOAt or Oxyma.[4][6][11][12] For exceptionally difficult couplings, reagents like PyBrOP have been developed.[2][6]

Q5: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?

These additives work by forming reactive esters with the activated amino acid. These esters are more reactive towards the amine nucleophile than the oxazolone intermediate is to racemization. By accelerating the desired coupling reaction, they minimize the lifetime of the oxazolone intermediate, thus reducing the opportunity for the α-proton to be abstracted by a base.[13][14][15] HOAt and OxymaPure are generally more effective than HOBt in suppressing racemization.[2][13]

Q6: How can I accurately measure the extent of racemization?

The most common method is to hydrolyze the final peptide and then derivatize the resulting amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[1] The resulting diastereomers can then be separated and quantified using reverse-phase HPLC.[1][16] Other methods include chiral HPLC and capillary electrophoresis (CE) of the intact peptide.[16]

Troubleshooting Guides

Scenario 1: High Levels of Diastereomeric Impurity Detected by HPLC/MS

Observation: Your final peptide analysis shows a significant peak corresponding to the D-isomer of your N-Me-Phe-OMe-containing peptide.

Troubleshooting Workflow:

G cluster_reagent Reagent Optimization cluster_base Condition Optimization cluster_protocol Protocol Refinement start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base If racemization persists carbodiimide Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. HOAt is superior to HOBt. switch_reagent Switch to Phosphonium-based (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists base_type Using DIPEA or TEA? Switch to a weaker, hindered base (e.g., sym-collidine, NMM). temperature Couple at lower temperature (e.g., 0°C). end Racemization Minimized protocol->end preactivation Minimize pre-activation time before adding to the resin. insitu Consider in situ neutralization protocols to avoid free base exposure.

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Steps:

  • Evaluate Coupling Reagent & Additive:

    • If you are using a carbodiimide like DIC or DCC, the addition of a racemization suppressant is crucial. HOAt and OxymaPure are more effective than HOBt.[2][13]

    • For particularly challenging couplings, switch to a more potent phosphonium-based reagent like PyAOP or a uronium/aminium reagent like HATU.[2]

  • Assess Base and Reaction Conditions:

    • The presence of tertiary amine salts can significantly increase racemization with N-methylated amino acids.[2]

    • Replace strong, non-hindered bases (DIPEA, TEA) with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine.[2][6][7]

    • Consider lowering the reaction temperature to 0°C to slow down the rate of racemization.

  • Refine Coupling Protocol:

    • Minimize the pre-activation time. The longer the activated amino acid is in solution before coupling, the greater the chance of oxazolone formation and subsequent racemization.[1][17]

    • Consider using in situ neutralization protocols where the free amine is generated in the presence of the activated amino acid, minimizing exposure to free base.

Scenario 2: Low Coupling Efficiency and Deletion Sequences

Observation: Your final product analysis shows a low yield of the desired peptide and significant amounts of peptides missing the N-Me-Phe-OMe residue.

Troubleshooting Workflow:

G cluster_reagent Reagent Strategy cluster_conditions Condition Adjustment cluster_monitoring Monitoring & Verification start Low Coupling Efficiency reagent Step 1: Enhance Reagent Potency start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If still incomplete switch_reagent Replace HBTU/HCTU with HATU, PyAOP, or PyBrOP. monitoring Step 3: Implement Rigorous Monitoring conditions->monitoring If still incomplete double_coupling Perform a double or triple coupling. time_temp Increase coupling time or temperature (balance with racemization risk). end Coupling Efficiency Improved monitoring->end test Use the Bromophenol Blue test instead of the Ninhydrin test.

Caption: A workflow for addressing low coupling efficiency of N-methylated residues.

Detailed Steps:

  • Enhance Reagent Potency:

    • Switch from standard coupling reagents like HBTU/HCTU to more powerful options such as HATU, PyAOP, or PyBrOP, which are known to be more effective for sterically hindered couplings.[2][4]

  • Optimize Reaction Conditions:

    • Perform a double or even triple coupling to drive the reaction to completion.

    • Increase the coupling time or cautiously increase the temperature. Be aware that increasing the temperature can also increase the risk of racemization, so this must be balanced.[2] Microwave-assisted synthesis can be beneficial but requires careful temperature control.[9]

  • Implement Rigorous Monitoring:

    • The standard ninhydrin test is not reliable for secondary amines like N-methylated amino acids. Use a test like the bromophenol blue test to accurately monitor the completion of the coupling reaction.[1][3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-N-Me-Phe-OMe using HATU

This protocol is designed for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Me-Phe-OMe (4 equivalents)

  • HATU (3.9 equivalents)

  • sym-collidine or N-methylmorpholine (NMM) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Phe-OMe and HATU in DMF. Add the base (sym-collidine or NMM) and allow the mixture to pre-activate for no more than 1-2 minutes. Note: Prolonged pre-activation increases the risk of racemization.[1][17]

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The optimal time may vary.

  • Monitoring: Monitor the reaction completion using the bromophenol blue test. A yellow color indicates a complete reaction, while blue or green indicates incomplete coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times).

Protocol 2: Determination of Racemization by Marfey's Method

This protocol provides a method to determine the percentage of the D-isomer in your synthetic peptide.

Materials:

  • Synthetic peptide (~1 mg)

  • 6 M HCl

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • 1 M NaHCO₃

  • Acetone

  • 1 M HCl

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube and add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness.[1]

  • Derivatization:

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 20 µL of 1 M NaHCO₃.[1]

    • Incubate the mixture at 40°C for 1 hour.

    • After cooling, neutralize the reaction with 20 µL of 1 M HCl and evaporate to dryness.

  • HPLC Analysis:

    • Redissolve the derivatized sample in a suitable solvent (e.g., 50% ACN/water).

    • Analyze by reverse-phase HPLC.

    • Column: C18 column

    • Mobile Phase: A gradient of ACN in water with 0.1% TFA (e.g., 10-60% ACN over 30 minutes).

    • Detection: UV at 340 nm.[1][16]

    • The L-D and L-L diastereomers will have different retention times, allowing for their separation and quantification.

Data Summary

The choice of coupling reagents, additives, and bases significantly impacts the level of racemization. The following tables summarize the expected outcomes based on literature data for racemization-prone couplings.

Table 1: Comparative Efficacy of Racemization Suppressing Additives with DIC

AdditiveRacemization (%) in model systemsNotes
NoneHighCarbodiimides without additives are prone to causing significant racemization.
HOBt3.3 - 18%A classic additive, but less effective than newer alternatives.[2][18]
HOAt0.4 - 6%Generally superior to HOBt in suppressing racemization.[2][18]
OxymaPure< 1 - 3.0%A highly effective and non-explosive alternative to benzotriazole-based additives.[13][18]

Data compiled from studies on various racemization-prone amino acids and is intended for illustrative purposes.

Table 2: Effect of Base on Racemization

BaseRelative BasicitySteric HindranceRacemization Risk
Triethylamine (TEA)HighLowHigh
DIPEAModerateHighModerate to High
N-Methylmorpholine (NMM)ModerateModerateModerate to Low
2,4,6-CollidineLowHighLow

Generally, weaker and more sterically hindered bases are preferred to minimize racemization.[7]

Conclusion

Preventing the racemization of N-Me-Phe-OMe requires a multi-faceted approach that carefully considers the interplay between coupling reagents, additives, bases, and reaction conditions. By understanding the underlying mechanisms and implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical purity of their N-methylated peptides, leading to more reliable and reproducible scientific outcomes.

References

  • Ismail, I. et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Benoiton, N. L., & McDermott, J. R. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]

  • Tiritiris, I. et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • El-Faham, A. et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Fields, G. B. (2002). Racemization Assays. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

  • Ismail, I. et al. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Li, P., & Xu, J.-C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters. [Link]

  • Angell, Y. L. et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of the American Chemical Society. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chatterjee, J. et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Angell, Y. L. et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

  • Palasek, S. A. et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Palasek, S. A. et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link]

  • NPTEL-NOC IITM. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Naoum, J. et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Me-Phe-OMe HCl Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of N-methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling N-methylated amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

The incorporation of N-methylated amino acids, such as N-Me-Phe-OMe, into peptide chains is a valuable strategy for enhancing the pharmacokinetic properties of therapeutic peptides. N-methylation can improve metabolic stability, membrane permeability, and in some cases, target affinity.[1][2] However, the steric hindrance introduced by the N-methyl group presents significant challenges to standard peptide coupling protocols.[3][4][5] This guide provides scientifically-grounded solutions and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling yields low when incorporating this compound?

A1: Low coupling yields are the most common issue when working with N-methylated amino acids. This is primarily due to two factors:

  • Steric Hindrance: The methyl group on the amine nitrogen physically blocks the approach of the activated carboxylic acid, slowing down the reaction rate.[3][4][5]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic than a primary amine, making it a less effective reactant.[3]

These factors necessitate the use of more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields.[3]

Q2: Which coupling reagents are most effective for this compound?

A2: Standard carbodiimide reagents like DCC and EDC are often inefficient for sterically hindered couplings.[5][6] It is highly recommended to use more powerful coupling reagents.

Coupling Reagent ClassExamplesEfficacy for N-Methylated ResiduesKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTUHigh to Very HighHATU is generally considered one of the most effective due to the formation of highly reactive OAt esters.[6][7][8]
Phosphonium Salts PyAOP, PyBOPHigh to Very HighPyAOP and PyBOP are also excellent choices for minimizing racemization and achieving high yields.[4][6][9]
Halogenophosphonium Salts PyBrOPVery HighPyBrOP is particularly effective for extremely difficult couplings but should be used cautiously due to its high reactivity.[3][10]

For most applications involving N-Me-Phe-OMe, HATU or PyAOP are the preferred choices, offering a good balance of high reactivity and low risk of racemization.[4][7][9]

Q3: What is the optimal base and solvent for the coupling reaction?

A3: The choice of base and solvent is critical for a successful coupling.

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[6][11] It is crucial to use at least two equivalents of DIPEA when starting with this compound: one to neutralize the hydrochloride salt and a second for the coupling reaction itself.[11] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be considered.[8][12]

  • Solvent: The solvent must effectively solvate the reactants and the growing peptide chain to prevent aggregation.[7] Anhydrous N,N-Dimethylformamide (DMF) is the standard solvent for peptide coupling.[6][11] For particularly difficult sequences, N-Methylpyrrolidone (NMP) may offer superior solvating properties.[7][13] Always use high-purity, anhydrous solvents to avoid hydrolysis of the activated ester intermediate.[11]

Q4: How can I monitor the completion of the coupling reaction?

A4: The standard ninhydrin test for primary amines will not work for the secondary amine of N-Me-Phe-OMe. The bromophenol blue test is a reliable alternative for monitoring the presence of unreacted N-methylated amines on a solid support.[3] A blue to green color indicates an incomplete reaction.[3] For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for monitoring reaction progress.[6][14]

Q5: What are the primary side reactions to be aware of, and how can they be minimized?

A5: The two main side reactions of concern are racemization and guanidinylation.

  • Racemization: This is the loss of stereochemical integrity at the chiral center of the amino acid being activated.[12] N-methylated amino acids can be prone to racemization, especially with strong bases or prolonged reaction times.[15][16] To minimize racemization:

    • Use coupling reagents that incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, such as HATU or COMU.[8]

    • Avoid excessive amounts of base.[16]

    • Keep reaction temperatures at or below room temperature unless necessary.[7]

  • Guanidinylation: This can occur when using uronium/aminium-based coupling reagents like HATU or HBTU, where the reagent can react with the N-terminal amine, capping the peptide chain.[3] To prevent this:

    • Avoid a large excess of the coupling reagent.[3]

    • Keep pre-activation times short (typically 1-5 minutes).[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent.2. Insufficient amount of base.3. Water contamination.4. Poor solubility of reactants.1. Switch to a more potent coupling reagent like HATU or PyAOP.[4]2. Ensure at least 2 equivalents of DIPEA are used to neutralize the HCl salt and facilitate the reaction.[11]3. Use anhydrous solvents and reagents.[6][11]4. Consider using NMP or a solvent mixture (e.g., DCM/DMF/NMP) to improve solubility.[7]
Presence of Deletion Sequences in the Final Peptide Incomplete coupling reaction.1. Perform a double or even triple coupling to drive the reaction to completion.[4]2. Increase the reaction time.[7]3. For solid-phase synthesis, monitor coupling completion with the bromophenol blue test.[3]
Epimerization/Racemization Detected in the Product 1. Base-mediated epimerization.2. Over-activation of the carboxylic acid.1. Use a weaker base like NMM or 2,4,6-collidine.[12]2. Use a coupling reagent with a racemization suppressant, such as HATU or COMU.[8]3. Minimize reaction time and temperature.[7]
Guanidinylation of the N-terminus Side reaction with uronium/aminium coupling reagents.1. Reduce the excess of the coupling reagent.2. Minimize the pre-activation time of the carboxylic acid.[3]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of an N-Protected Amino Acid with this compound (Solution Phase)

This protocol is designed for high efficiency and minimal racemization.

Materials:

  • N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.2 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt. Stir for 5 minutes.

  • Add the neutralized N-Me-Phe-OMe solution to the activated amino acid solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc.

  • Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Double Coupling of an Fmoc-Amino Acid onto an N-Methylated Resin-Bound Amine (Solid Phase)

This protocol is for difficult couplings on a solid support.

Materials:

  • Fmoc-deprotected, resin-bound peptide with an N-terminal N-methyl amine

  • Fmoc-amino acid (4 eq)

  • HATU (3.9 eq)

  • DIPEA (8 eq)

  • Anhydrous DMF

Procedure:

  • Following standard Fmoc deprotection, wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq) by dissolving it with HATU (3.9 eq) and DIPEA (8 eq) in DMF. Allow pre-activation for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Monitoring:

    • Take a small sample of the resin, wash it thoroughly, and perform the bromophenol blue test. A yellow or colorless result indicates completion. If the test is blue or green, proceed to the second coupling.

  • Second Coupling (if necessary):

    • Repeat the steps for the first coupling with a fresh solution of activated amino acid.

  • After a negative bromophenol blue test, wash the resin thoroughly with DMF to prepare for the next deprotection step.

Visualizing the Workflow

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Low_Yield Start Low Coupling Yield with This compound CheckReagent Is the coupling reagent potent enough (e.g., HATU, PyAOP)? Start->CheckReagent SwitchReagent Switch to a more potent coupling reagent. CheckReagent->SwitchReagent No CheckBase Is at least 2 eq. of DIPEA being used? CheckReagent->CheckBase Yes SwitchReagent->CheckBase AdjustBase Increase DIPEA to >2 eq. CheckBase->AdjustBase No CheckConditions Are reaction conditions optimized (anhydrous, good solvent)? CheckBase->CheckConditions Yes AdjustBase->CheckConditions OptimizeConditions Use anhydrous solvents (DMF/NMP). Consider increasing time/temperature. CheckConditions->OptimizeConditions No DoubleCouple Perform a double coupling. CheckConditions->DoubleCouple Yes OptimizeConditions->DoubleCouple Success Improved Yield DoubleCouple->Success

Caption: Troubleshooting workflow for low yield in this compound coupling.

General Coupling Mechanism with HATU

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R_COOH R-COOH (N-Protected Amino Acid) ActiveEster OAt-Active Ester (Highly Reactive) R_COOH->ActiveEster + R_COOH->ActiveEster HATU HATU HATU->ActiveEster + HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster + DIPEA->ActiveEster Dipeptide Dipeptide Product ActiveEster->Dipeptide NMePhe H-N(Me)-Phe-OMe (Free Amine) NMePhe->Dipeptide

Caption: Simplified mechanism of HATU-mediated peptide coupling.

References

  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2555-2560.
  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7381.
  • National Institutes of Health. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]

  • National Institutes of Health. (2012). Optimal Codon Choice can Improve the Efficiency and Fidelity of N-Methyl Amino Acid Incorporation into Peptides by In Vitro Translation. ACS Chemical Biology, 7(8), 1337-1343.
  • Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Springer Nature Experiments. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Oxford Academic. (2021). Uniform affinity-tuning of N-methyl-aminoacyl-tRNAs to EF-Tu enhances their multiple incorporation. Nucleic Acids Research, 49(11), 6439-6450.
  • PubMed. (2012). Synthesis of N-methylated cyclic peptides.
  • PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • ACS Publications. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from [Link]

  • ACS Publications. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(40), 13224-13225.
  • PURE.EUR.NL. (n.d.). Monitoring phenylalanine concentrations in the follow-up of phenylketonuria patients: An inventory of pre-analytical and analytical variables. Retrieved from [Link]

  • ACS Publications. (1992). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 57(24), 6689-6692.
  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Backbone N-modified peptides: beyond N-methylation. Retrieved from [Link]

Sources

Navigating the Synthesis of N-Me-Phe-OMe HCl: A Technical Guide to Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 10, 2026 – As the demand for chirally pure N-methylated amino acids continues to grow in pharmaceutical development, researchers often encounter challenges in controlling reaction byproducts during the synthesis of key intermediates like N-methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl). This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common issues, ensuring higher purity and yield.

Introduction: The Synthetic Landscape

The N-methylation of L-phenylalanine methyl ester is a critical transformation, most commonly achieved through methods like the Eschweiler-Clarke reaction or reductive amination. While seemingly straightforward, these reactions can be prone to the formation of several byproducts that complicate purification and compromise the quality of the final product. Understanding the mechanistic origins of these impurities is the first step toward effective mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Eschweiler-Clarke reaction?

A1: The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a powerful method for N-methylation.[1][2] However, several byproducts can arise:

  • Unreacted Starting Material (H-Phe-OMe): Incomplete reaction is a common issue, leading to the presence of the starting L-phenylalanine methyl ester.

  • Over-methylation to Quaternary Ammonium Salt: While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines, under certain conditions, trace amounts of the quaternary ammonium salt can form.[1][3] This is less common but can occur with prolonged reaction times or excessive methylating agent.

  • N-Formyl-Phe-OMe: The formation of the N-formyl derivative is a potential side reaction, as formylation can compete with methylation, especially if the reaction conditions are not optimized.[4]

  • Racemization: Although the Eschweiler-Clarke reaction is generally considered to preserve chiral integrity, harsh conditions such as high temperatures and prolonged reaction times can lead to some degree of racemization at the α-carbon of the phenylalanine backbone.[1]

Q2: I'm using a different reductive amination method with a borohydride reagent. What byproducts should I look out for?

A2: Reductive amination using reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) with formaldehyde is another popular route.[5][6] Potential byproducts include:

  • Iminium Ion Intermediate: Incomplete reduction can leave residual iminium ion, which may be unstable and lead to other impurities upon workup.

  • N,N-dimethyl-Phe-OMe: If the reaction conditions favor it, double methylation can occur, leading to the formation of the tertiary amine.

  • Unreacted Aldehyde/Ketone: Residual formaldehyde or other carbonyl compounds can remain if not fully consumed.

  • Borate Esters: Borohydride reagents can form borate esters with the product or solvent, which may complicate purification.

Q3: How can I reliably detect and quantify these byproducts?

A3: A multi-pronged analytical approach is essential for accurate byproduct identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP-HPLC) and chiral HPLC are indispensable. RP-HPLC can separate the desired product from most process-related impurities, while chiral HPLC is crucial for determining the enantiomeric purity and detecting any diastereomeric byproducts.[7][8]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying unknown impurities by providing molecular weight information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify major impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature or time; Poor quality of reagents.Monitor reaction progress by TLC or LC-MS to determine optimal reaction time. Ensure the use of high-purity, anhydrous reagents. Optimize temperature; for Eschweiler-Clarke, heating is typically required, while borohydride reductions may be performed at lower temperatures.[2][6]
Presence of Unreacted H-Phe-OMe Insufficient amount of methylating agent (formaldehyde); Inadequate reducing agent.Use a slight excess of formaldehyde and the reducing agent (formic acid or borohydride) to drive the reaction to completion.[10]
Detection of N,N-dimethyl-Phe-OMe Excess of methylating agent; Prolonged reaction time.Carefully control the stoichiometry of the methylating agent. Reduce the reaction time once the formation of the desired product is maximized, as monitored by in-process controls.
Significant Racemization Detected by Chiral HPLC High reaction temperature; Use of a strong base in certain synthetic routes.For the Eschweiler-Clarke reaction, avoid excessive heating.[1] If using alternative methylation methods that involve a base, select a sterically hindered, non-nucleophilic base and maintain low temperatures during the reaction.[7]
N-Formyl-Phe-OMe Detected Suboptimal ratio of formaldehyde to formic acid in Eschweiler-Clarke reaction.Ensure an adequate excess of formic acid relative to formaldehyde to favor the reductive pathway over formylation.[4]
Difficult Purification (Oily Product, Poor Crystallization) Presence of multiple byproducts; Residual solvent or reagents.Perform a thorough aqueous workup to remove water-soluble impurities.[10] Column chromatography on silica gel is often effective for separating the desired product from nonpolar impurities.[11] Recrystallization from a suitable solvent system can be used to obtain a crystalline product.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
  • To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in water, add formaldehyde (37% aqueous solution, 2.2 eq).

  • Add formic acid (3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully add concentrated HCl to decompose excess formic acid.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove nonpolar impurities.

  • Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 9-10.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate this compound.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Byproduct Analysis by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Visualizing Reaction Pathways

To better understand the formation of the desired product and key byproducts, the following diagrams illustrate the reaction mechanisms.

eschweiler_clarke cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_byproduct Potential Byproducts H-Phe-OMe H-Phe-OMe Imine Imine Intermediate H-Phe-OMe->Imine + Formaldehyde - H₂O N-Formyl-Phe-OMe N-Formyl-Phe-OMe H-Phe-OMe->N-Formyl-Phe-OMe + Formic Acid (Side Reaction) Unreacted_SM Unreacted H-Phe-OMe H-Phe-OMe->Unreacted_SM Incomplete Reaction Formaldehyde Formaldehyde Formic_Acid Formic Acid Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ (from Formic Acid) N-Me-Phe-OMe N-Me-Phe-OMe Iminium_Ion->N-Me-Phe-OMe + H⁻ (from Formate) - CO₂

Caption: Eschweiler-Clarke reaction pathway and potential byproducts.

analytical_workflow Crude_Product Crude Reaction Mixture RP_HPLC RP-HPLC Analysis Crude_Product->RP_HPLC LC_MS LC-MS Analysis Crude_Product->LC_MS Chiral_HPLC Chiral HPLC Analysis Crude_Product->Chiral_HPLC NMR NMR Spectroscopy Crude_Product->NMR Identify_Impurities Identify & Quantify Process Impurities RP_HPLC->Identify_Impurities Identify_Unknowns Identify Unknown Byproducts (by m/z) LC_MS->Identify_Unknowns Determine_Purity Determine Enantiomeric & Diastereomeric Purity Chiral_HPLC->Determine_Purity Confirm_Structure Confirm Product Structure NMR->Confirm_Structure Purification Purification (Chromatography/Recrystallization) Identify_Impurities->Purification Identify_Unknowns->Purification Determine_Purity->Purification Confirm_Structure->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Analytical workflow for byproduct identification and purification.

By understanding the potential pitfalls and employing a robust analytical strategy, researchers can effectively minimize byproducts in the synthesis of this compound, leading to a more efficient and reliable process for the development of novel therapeutics.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • ResearchGate. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

  • YouTube. Eschweiler-Clarke Reaction. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • PMC - NIH. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. [Link]

  • YouTube. Eschweiler-Clarke reaction. [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • NTU > IRep. Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. [Link]

  • ACS Publications. An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. [Link]

  • PubMed Central. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • NIH. Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. [Link]

  • N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • PMC - NIH. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

  • ResearchGate. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. [Link]

  • Scirp.org. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • New fMLF-OMe analogues containing constrained mimics of phenylalanine residue. [Link]

  • ResearchGate. N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]

  • PubMed. Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues. [Link]

Sources

Technical Support Center: Synthesis of Peptides Containing N-Methyl-Phenylalanine Methyl Ester (N-Me-Phe-OMe)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the aggregation of peptides containing N-Methyl-Phenylalanine methyl ester (N-Me-Phe-OMe) during Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we aim to provide you with not only protocols but also the underlying principles to empower your peptide synthesis endeavors.

Understanding Peptide Aggregation in SPPS

Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is a primary cause of incomplete or failed syntheses, especially for sequences that are long, hydrophobic, or contain certain problematic residues.[1][2][3]

The primary driver of aggregation is the formation of intermolecular hydrogen bonds, which leads to the development of secondary structures like β-sheets.[2][4] This self-association can render the N-terminus of the peptide chain inaccessible, thereby hindering both deprotection and coupling steps.[2]

The Challenge of N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as N-Me-Phe-OMe, introduces a unique set of challenges. While N-methylation can offer significant therapeutic advantages, including enhanced metabolic stability and membrane permeability, it complicates the synthesis process.[5][6] The methyl group on the amide nitrogen introduces steric hindrance, which can slow down coupling reactions.[5][7] Furthermore, N-methylation disrupts the hydrogen-bonding network that can lead to β-sheet formation, but it also increases the hydrophobicity of the peptide, which can promote aggregation through other mechanisms like hydrophobic interactions.[8]

Key Indicators of On-Resin Aggregation:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[2][3]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[2][3] Similarly, the removal of the N-terminal protecting group may be sluggish.

  • Physical Clumping: The resin may become sticky and clump together.[3]

  • Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems.[3]

Troubleshooting Guide for Peptides Containing N-Me-Phe-OMe

This section provides a systematic approach to troubleshooting aggregation issues when synthesizing peptides with N-Me-Phe-OMe.

Diagram: Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Workflow Start Synthesis of N-Me-Phe-OMe Peptide Check_Aggregation Observe Signs of Aggregation? (e.g., poor swelling, positive Kaiser test) Start->Check_Aggregation No_Aggregation Continue Synthesis Check_Aggregation->No_Aggregation No Aggregation_Detected Aggregation Detected Check_Aggregation->Aggregation_Detected Yes Strategy_Selection Select Mitigation Strategy Aggregation_Detected->Strategy_Selection Solvent_Modification Modify Solvent System Strategy_Selection->Solvent_Modification Chaotropic_Agents Incorporate Chaotropic Agents Strategy_Selection->Chaotropic_Agents Structure_Disruptors Use Structure-Disrupting Elements Strategy_Selection->Structure_Disruptors Process_Modification Modify Synthesis Process Strategy_Selection->Process_Modification Implement_Strategy Implement Selected Strategy Solvent_Modification->Implement_Strategy Chaotropic_Agents->Implement_Strategy Structure_Disruptors->Implement_Strategy Process_Modification->Implement_Strategy Re_evaluate Re-evaluate Synthesis Implement_Strategy->Re_evaluate Successful Successful Synthesis Re_evaluate->Successful Improved Failed Consult Further Re_evaluate->Failed No Improvement

Caption: Pseudoprolines introduce a kink, disrupting β-sheet formation.

Modifying Synthesis Parameters

Performing SPPS at elevated temperatures can significantly improve synthesis efficiency for difficult sequences by disrupting secondary structures. [1]Microwave-assisted SPPS is a particularly effective method for achieving rapid and uniform heating. [9][10]

  • Benefits: Microwave irradiation can accelerate both coupling and deprotection steps, reducing the overall synthesis time and minimizing the opportunity for aggregation. [9][10]It is especially useful for sterically hindered couplings, such as those involving N-methylated amino acids. [11][12]* Caution: High temperatures can increase the risk of side reactions, such as racemization, especially with sensitive amino acids like Cys and His. [9]

The steric hindrance of N-methylated amino acids often requires more potent coupling reagents.

  • Recommended Reagents: HATU, HCTU, PyAOP, and PyBOP are generally more effective than HBTU for coupling to N-methylated residues. [7][13]COMU is another highly efficient coupling reagent with a good safety profile. [14][15]* Protocol for HATU Coupling:

    • Swell the resin in DMF or NMP.

    • Dissolve 4 equivalents of the Fmoc-amino acid in DMF or NMP.

    • Add 4 equivalents of HATU and 8 equivalents of DIPEA. [7] 4. Mix for 5 minutes at room temperature. [7] 5. Add the activated amino acid solution to the resin and shake for at least one hour. [7]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing N-Me-Phe-OMe showing poor solubility after cleavage?

A1: N-methylation increases the hydrophobicity of a peptide, which can lead to poor solubility in aqueous solutions. [8]While N-methylation disrupts the hydrogen bonding that leads to β-sheet formation, the increased hydrophobicity can promote aggregation through hydrophobic interactions. [8]Consider using solubilizing agents such as organic acids (e.g., formic acid, acetic acid) or chaotropic agents in your purification buffers. [3] Q2: I'm observing incomplete coupling specifically at the N-Me-Phe-OMe residue. What should I do?

A2: This is a common issue due to the steric hindrance of the N-methyl group. [7]* Double Coupling: Perform a second coupling step with fresh reagents. [16]* Stronger Coupling Reagents: Switch to a more potent coupling reagent like HATU, PyAOP, or COMU. [7][13][14][15]* Microwave Synthesis: Utilize microwave heating to accelerate the coupling reaction. [11][12] Q3: Can I use a standard Kaiser test to monitor the coupling to N-Me-Phe-OMe?

A3: No, the Kaiser test is unreliable for secondary amines like N-methylated amino acids and will often give a false negative result. [2]The bromophenol blue test is a suitable alternative for monitoring couplings to N-methylated residues. [7] Q4: Are there any specific considerations for the placement of N-Me-Phe-OMe in my peptide sequence?

A4: The position of N-methylation can significantly impact its effectiveness in preventing aggregation and can also influence the peptide's biological activity. [8]While there are no universal rules, avoid placing N-methylated residues in regions known to be critical for receptor binding unless that is the intended modification. The increased conformational rigidity can be beneficial for stabilizing specific secondary structures like turns. [5] Q5: Should I use a lower substitution resin for my N-Me-Phe-OMe-containing peptide?

A5: Yes, using a resin with a lower substitution level can be beneficial. [1]High-loading resins can exacerbate aggregation by increasing the proximity of the growing peptide chains. [16]Resins with good swelling properties, such as PEG-based resins (e.g., TentaGel), can also help to improve solvation. [1][16]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Loffet, A. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149.
  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • Mutter, M., Nefzi, A., Sato, T., Sun, X., Wahl, F., & Wöhr, T. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research, 8(3), 145–153.
  • Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 237.
  • Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450–454.
  • University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • ChemRxiv. (2025).
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

  • National Institutes of Health. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Protein Science, 32(5), e4629.
  • ResearchGate. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

Sources

Technical Support Center: HPLC Purification Strategies for N-Me-Phe-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the HPLC purification of peptides containing N-methyl-phenylalanine methyl ester (N-Me-Phe-OMe). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these modified peptides.

The incorporation of N-methylated amino acids, such as N-Me-Phe-OMe, is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2] N-methylation can improve proteolytic stability, increase cell permeability, and offer greater conformational control.[1][2] However, these beneficial modifications also introduce distinct challenges during HPLC purification. This guide provides a comprehensive collection of troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your purification workflows and achieve high-purity N-Me-Phe-OMe containing peptides.

Understanding the Impact of N-Me-Phe-OMe on HPLC Behavior

The N-methyl group on the phenylalanine backbone and the methyl ester at the C-terminus significantly alter the physicochemical properties of the peptide, which in turn affects its behavior during reversed-phase HPLC (RP-HPLC).

  • Increased Hydrophobicity: The addition of two methyl groups substantially increases the hydrophobicity of the peptide compared to its non-methylated counterpart.[1][3] This leads to stronger retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution.

  • Steric Hindrance: The N-methyl group introduces steric bulk around the amide bond, which can influence peptide conformation and interactions with the stationary phase.[4][5] This can sometimes lead to peak broadening or splitting due to the presence of slowly interconverting cis/trans isomers.[1]

  • Modified Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. This can reduce interactions with polar silanol groups on the stationary phase but also alters the peptide's overall solvation properties.[2]

Frequently Asked Questions (FAQs)

Q1: My N-Me-Phe-OMe peptide is showing significant peak tailing. What are the primary causes and how can I resolve this?

A1: Peak tailing is a common issue when purifying N-Me-Phe-OMe peptides and can stem from several factors.[6][7]

  • Secondary Interactions with Silanols: Residual free silanol groups on silica-based HPLC columns can interact with basic residues in your peptide, leading to tailing.[7][8]

    • Solution:

      • Optimize Ion-Pairing Agent: Ensure you are using an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1% (v/v).[9][10] TFA helps to mask the silanol groups and provide a counter-ion for basic residues.

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[8]

      • Consider Alternative Ion-Pairing Reagents: If tailing persists and you are using a mass spectrometer, consider using formic acid (FA) at a higher concentration (e.g., 0.1% to 1%) or alternative ion-pairing reagents like difluoroacetic acid (DFA).[6][11] For particularly stubborn cases, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be used, but be aware of potential ion suppression in MS applications.[12][13]

  • Peptide Aggregation: The hydrophobicity of N-Me-Phe-OMe containing peptides can lead to aggregation, especially at high concentrations, resulting in broad and tailing peaks.[6]

    • Solution:

      • Reduce Sample Concentration: Try injecting a more dilute sample to see if the peak shape improves.[14]

      • Modify Sample Solvent: Dissolve your crude peptide in a stronger solvent like DMSO or DMF before diluting with the initial mobile phase.[15] This can help to break up aggregates.

      • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve solubility and reduce aggregation, often leading to sharper peaks.[16]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[14]

    • Solution: Reduce the injection volume or the concentration of your sample.

Q2: I'm observing a broad or split peak for my N-Me-Phe-OMe peptide. What could be the cause?

A2: Broad or split peaks are often indicative of on-column conformational changes or issues with the chromatographic system.

  • Cis/Trans Isomerization: N-methylation can lead to stable cis and trans conformers around the N-methylated amide bond.[1] If the interconversion between these isomers is slow on the chromatographic timescale, it can result in broadened or split peaks.

    • Solution:

      • Increase Column Temperature: As with aggregation, increasing the temperature can accelerate the interconversion between isomers, potentially coalescing the peaks into a single, sharper peak.[16]

      • Change Mobile Phase Composition: Altering the organic solvent (e.g., from acetonitrile to methanol or isopropanol) or the ion-pairing agent can sometimes influence the equilibrium between conformers and improve peak shape.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[17]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

Q3: My N-Me-Phe-OMe peptide is eluting much later than expected, or not at all. How can I adjust my method?

A3: The high hydrophobicity of N-Me-Phe-OMe peptides can lead to very strong retention on reversed-phase columns.

  • Increase Organic Solvent Strength:

    • Modify the Gradient: Increase the final percentage of your organic solvent (e.g., acetonitrile or methanol) in your gradient. You may also need to make the gradient steeper to elute the peptide in a reasonable time.

    • Use a Stronger Organic Solvent: If acetonitrile is not strong enough, consider using n-propanol or isopropanol in your mobile phase, as these are stronger solvents for eluting hydrophobic molecules.[18]

  • Choose an Appropriate Stationary Phase:

    • Shorter Alkyl Chains: A C8 column may provide less retention and be more suitable for highly hydrophobic peptides than a C18 column.

    • Wider Pore Size: For larger peptides, a column with a wider pore size (e.g., 300 Å) is recommended to ensure the peptide can access the stationary phase effectively.[11][16]

Q4: How can I improve the resolution between my target N-Me-Phe-OMe peptide and closely eluting impurities?

A4: Achieving good resolution is key to obtaining a high-purity product.

  • Optimize the Gradient: A shallower gradient will increase the separation between peaks.[15] Experiment with different gradient slopes to find the optimal balance between resolution and run time.

  • Change the Selectivity:

    • Vary the Organic Solvent: Switching from acetonitrile to methanol or a combination of the two can alter the selectivity of the separation.

    • Modify the Ion-Pairing Agent: Different ion-pairing agents can subtly change the retention behavior of your peptide and its impurities, leading to improved resolution.[13]

    • Adjust the pH: Small changes in the mobile phase pH can alter the ionization state of acidic or basic residues, potentially improving separation.

  • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or longer lengths can provide higher theoretical plates and better resolution.[17]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the HPLC purification of N-Me-Phe-OMe containing peptides.

Problem: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanolsIncrease TFA concentration to 0.1%; lower mobile phase pH to 2-3.[8][9]
Peptide aggregationDecrease sample concentration; use DMSO for initial dissolution; increase column temperature.[6]
Column overloadReduce injection volume or sample concentration.[14]
Peak Fronting Column overloadReduce injection volume or sample concentration.
Poor sample solubility in mobile phaseDissolve sample in a stronger solvent (e.g., DMSO) before dilution.
Peak Broadening Cis/trans isomerizationIncrease column temperature.[16]
Extra-column volumeUse tubing with a smaller internal diameter.[17]
Column degradationReplace the column.
Problem: Poor Resolution
Symptom Potential Cause Recommended Solution
Co-eluting peaks Inadequate separation conditionsUse a shallower gradient; try a different organic solvent (e.g., methanol instead of acetonitrile).
Insufficient column efficiencyUse a longer column or a column with smaller particles.[17]
Unfavorable selectivityChange the ion-pairing agent (e.g., from TFA to HFBA, being mindful of MS compatibility); adjust the mobile phase pH.[13]
Problem: Irreproducible Retention Times
Symptom Potential Cause Recommended Solution
Shifting retention times Inadequate column equilibrationEquilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.
Mobile phase degradationPrepare fresh mobile phase daily.
Fluctuating column temperatureUse a column oven to maintain a constant temperature.
Air bubbles in the pumpDegas the mobile phase and prime the pump.

Experimental Protocols

Protocol 1: Method Development for N-Me-Phe-OMe Peptide Purification
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of DMSO. Dilute to a concentration of 1-2 mg/mL with the initial mobile phase (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA). Filter the sample through a 0.22 µm syringe filter.[1]

  • Analytical Scouting Run:

    • Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

    • Gradient: 5% to 95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm

    • Column Temperature: 30°C

  • Gradient Optimization: Based on the retention time (t_R) from the scouting run, design an optimized gradient for preparative purification. A good starting point is a shallow gradient that starts ~10% below the elution percentage of your peptide and ends ~10% above it, run over 20-30 minutes.

  • Scale-Up to Preparative HPLC:

    • Column: C18, 21.2 x 150 mm, 5 µm, 120 Å (or appropriate size for your sample load)

    • Adjust Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is 20 mL/min.

    • Load Calculation: Do not exceed 1-2% of the column's packing material weight for optimal resolution.

    • Fraction Collection: Collect fractions across the main peak and analyze their purity by analytical HPLC.

  • Post-Purification: Combine the pure fractions and lyophilize to obtain the final product.

Protocol 2: Troubleshooting Peak Tailing
  • Increase TFA Concentration: Prepare fresh mobile phases with 0.1% TFA and re-run the analysis.

  • Lower Mobile Phase pH: If using a buffer other than TFA, ensure the pH is between 2 and 3.

  • Increase Column Temperature: Set the column oven to 40°C and re-equilibrate the system before injecting the sample.

  • Reduce Sample Concentration: Dilute the sample by a factor of 5 or 10 and re-inject.

  • Change Organic Solvent: Prepare a mobile phase B with 0.1% TFA in methanol and run the same gradient.

Visualizations

Troubleshooting_Workflow start Problem: Poor Peak Shape is_tailing Is the peak tailing? start->is_tailing is_broad Is the peak broad or split? is_tailing->is_broad No solution_tailing Increase TFA concentration Lower mobile phase pH Increase column temperature Reduce sample concentration is_tailing->solution_tailing Yes is_fronting Is the peak fronting? is_broad->is_fronting No solution_broad Increase column temperature Check for extra-column volume Change mobile phase is_broad->solution_broad Yes solution_fronting Reduce sample concentration Improve sample solubility is_fronting->solution_fronting Yes end_node Peak Shape Improved is_fronting->end_node No solution_tailing->end_node solution_broad->end_node solution_fronting->end_node

Caption: Troubleshooting workflow for poor peak shape.

Method_Development_Flowchart start Start: Crude N-Me-Phe-OMe Peptide prep_sample Prepare Sample (Dissolve in DMSO, dilute, filter) start->prep_sample analytical_scout Analytical Scouting Run (Broad Gradient) prep_sample->analytical_scout evaluate_scout Evaluate Retention Time and Peak Shape analytical_scout->evaluate_scout evaluate_scout->prep_sample Poor Peak optimize_gradient Optimize Gradient (Shallow gradient around target peak) evaluate_scout->optimize_gradient Good Peak prep_run Preparative HPLC Run optimize_gradient->prep_run collect_fractions Collect Fractions prep_run->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect_fractions->analyze_fractions pool_and_lyophilize Pool Pure Fractions and Lyophilize analyze_fractions->pool_and_lyophilize end_product Final Pure Peptide pool_and_lyophilize->end_product

Caption: Workflow for HPLC method development.

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing N-Methylated Glutamic Acid.
  • Thermo Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification.
  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • BenchChem. (n.d.). Unveiling the Impact of N-Methylation on Methionine-Containing Peptides: A Comparative Analysis.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5345-5347.
  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
  • Li, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 655, 1-22.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Agilent. (n.d.). HPLC Troubleshooting Guide.
  • Gessner, A. (2003). Synthesis and Conformational Study of N-Methylated Cyclic Peptides.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chatterjee, J., et al. (2014). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 47(12), 3681-3693.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
  • Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 26(11), 3296.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • AAPPTec. (n.d.). Peptide Purification.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Burlina, F., et al. (2014). Synthesis of N-methylated cyclic peptides.
  • Habibi, A., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein and Peptide Letters, 23(11), 1017-1025.
  • BenchChem. (n.d.). Purification challenges for peptides containing Boc-trp-phe-ome.
  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Mayfield, L. D., & Corey, D. R. (1999). Synthesis and purification of peptide nucleic acids. Current protocols in nucleic acid chemistry, 1(4), 4-11.
  • Chen, J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. (Doctoral dissertation, Nanyang Technological University).
  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?
  • BenchChem. (n.d.). The Strategic Advantage of N-Methylation in Peptide Drug Development: An In-depth Technical Guide.
  • Góngora-Benítez, M., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 23(10), 2548.
  • Mant, C. T., & Hodges, R. S. (2009). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini.
  • Isbrandt, T., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(23), 15479-15494.
  • Kumar, P., & Singh, B. (2023). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 2660, 121-137.
  • Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Egeberg, P. K., & Alberts, J. J. (2002). Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength.
  • Kromasil. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase.
  • ResearchGate. (n.d.). HPLC separation profiles of phenyl alanine (20 µg Phe-OH; dark violet),...
  • Parker, J. M. R., Guo, D., & Hodges, R. S. (1986). Hydrophobicity indices for amino acid residues as determined by HPLC. Biochemistry, 25(19), 5425-5432.
  • ResearchGate. (n.d.). Effects of small amounts of MeOH, isopropyl alcohol (IPA) and...

Sources

Detecting and separating cis/trans isomers of N-methylated peptide bonds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the detection and separation of cis/trans isomers of N-methylated peptide bonds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common experimental challenges. N-methylation is a critical modification in peptide drug development, offering enhanced metabolic stability and cell permeability. However, it introduces a significant analytical challenge: the slow isomerization around the N-methylated amide bond, which often results in the presence of two distinct conformers (cis and trans) at equilibrium. This guide provides the necessary technical knowledge to confidently detect, separate, and characterize these isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I see two peaks for my purified N-methylated peptide on the analytical HPLC. Is my sample impure?

A1: Not necessarily. This is one of the most common observations for N-methylated peptides. The two peaks often represent the cis and trans isomers of the N-methylated peptide bond, which can interconvert slowly on the HPLC timescale, leading to their separation.[1]

  • Causality: The energy barrier for rotation around an N-methylated amide bond is lower than that of a standard peptide bond but still significant enough that at room temperature, the interconversion can be slow. This allows the reversed-phase column to resolve the two distinct populations of conformers.

  • Troubleshooting Steps:

    • Vary Column Temperature: Increasing the column temperature can accelerate the interconversion rate between the isomers, potentially causing the two peaks to coalesce into a single, sharper peak. Conversely, lowering the temperature may improve the resolution between the two isomer peaks, which can be advantageous for quantification.[1]

    • Confirm with Mass Spectrometry: Collect both peak fractions and analyze them by mass spectrometry. If both fractions show the identical mass corresponding to your target peptide, it strongly supports the hypothesis that they are conformers.[1]

    • NMR Spectroscopy: For unambiguous confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. It can definitively identify and quantify the cis and trans isomers in solution.[1]

Q2: How can I improve the separation of my cis/trans isomers by HPLC?

A2: Optimizing the separation of these isomers is crucial for accurate quantification and for isolating a single isomer if required.

  • Causality: The separation of cis and trans isomers depends on subtle differences in their hydrophobicity and interaction with the stationary phase. The trans isomer is often slightly more extended and may have a different solvent-accessible surface area compared to the more compact cis form, leading to different retention times.

  • Troubleshooting Steps:

    • Adjust the Gradient Slope: A shallower gradient (a smaller change in the percentage of organic solvent over time) will increase the interaction time with the stationary phase and generally provide better resolution between closely eluting peaks.[1]

    • Change the Organic Solvent: While acetonitrile is standard, switching to methanol or isopropanol can alter the selectivity of the separation. These solvents have different properties and may interact differently with the peptide isomers and the stationary phase, potentially improving resolution.[1]

    • Modify the Mobile Phase Additive: While 0.1% trifluoroacetic acid (TFA) is common, for mass spectrometry compatibility, 0.1% formic acid is often used. The choice of ion-pairing agent can influence peak shape and resolution.[1]

    • Consider a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider columns with different properties, such as a C8, phenyl-hexyl, or a polar-embedded phase.

Q3: My NMR spectrum for an N-methylated peptide is complex, with multiple sets of signals. How can I assign them to the cis and trans isomers?

A3: The complexity arises because nearly every proton and carbon nucleus near the N-methylated bond will have a different chemical environment in the cis and trans conformations, leading to two distinct sets of NMR signals.

  • Causality: The magnetic environment of a nucleus is highly sensitive to its spatial orientation relative to other groups. The anisotropic effect of the carbonyl group and the steric effects of the N-methyl group cause significant differences in chemical shifts for the adjacent α-carbons and protons between the cis and trans isomers.

  • Troubleshooting & Analysis Steps:

    • 1D ¹³C NMR: The chemical shifts of the proline Cγ and Cβ carbons are particularly diagnostic for cis/trans isomerization. For N-methylated residues, the α-carbon of the preceding residue and the N-methyl carbon itself are also sensitive reporters. The cis isomer's Cγ signal typically appears downfield (higher ppm) compared to the trans isomer.[2]

    • 2D NMR (ROESY/NOESY): Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred for peptides of this size.[3] Key cross-peaks can definitively assign the isomers:

      • Trans isomer: A strong ROE is observed between the α-proton of a residue (i) and the N-methyl protons of the following residue (i+1).

      • Cis isomer: A strong ROE is observed between the α-proton of a residue (i) and the α-proton of the N-methylated residue (i+1).

    • 2D ¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbons. It is invaluable for resolving overlapping proton signals and confirming assignments made from 1D and ROESY spectra by linking the diagnostic carbon shifts to their corresponding protons.[2][4]

Q4: Can I use mass spectrometry to differentiate between cis and trans isomers?

A4: Standard mass spectrometry cannot differentiate between isomers as they have identical masses. However, advanced MS techniques can provide structural information that allows for their distinction.

  • Causality: Isomers must be differentiated based on their three-dimensional shape or their fragmentation patterns, not their mass-to-charge ratio alone.

  • Applicable Techniques:

    • Ion Mobility Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase. Since cis and trans isomers have different shapes, they can often be separated by IMS before mass analysis.[5]

    • Tandem MS (MS/MS) with Collision-Induced Dissociation (CID): While not always straightforward, the fragmentation patterns of cis and trans isomers can differ. The relative abundances of certain fragment ions may be characteristically different due to the different conformations of the precursor ions.[6] This often requires careful optimization and may not be universally applicable.

Analytical Workflows & Protocols

This section provides detailed methodologies for the key experiments discussed above.

Integrated Workflow for Isomer Analysis

The following diagram illustrates a comprehensive workflow for the detection, separation, and characterization of cis/trans isomers of N-methylated peptides.

G cluster_0 Initial Detection & Separation cluster_1 Quantification & Structural Confirmation cluster_2 Biological Relevance HPLC Reversed-Phase HPLC LCMS LC-MS Analysis HPLC->LCMS Confirm mass of peaks NMR NMR Spectroscopy (1D ¹³C, 2D ROESY, HSQC) LCMS->NMR Unambiguous assignment & quantification IMS Ion Mobility-MS LCMS->IMS Gas-phase separation & structural analysis EnzymeAssay Enzymatic Isomerase Assay NMR->EnzymeAssay Characterize substrate & monitor reaction

Caption: Integrated workflow for N-methylated peptide isomer analysis.

Protocol 1: HPLC Separation of Cis/Trans Isomers

This protocol provides a starting point for developing a robust HPLC method for separating cis/trans isomers.

Materials:

  • Purified N-methylated peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Reversed-phase HPLC system with a UV detector and column thermostat

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method (Scouting Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 214 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the scouting run, if two peaks are observed for the target peptide, optimize the gradient around the elution time. For example, if the peaks elute at 40% B, try a shallower gradient from 30% to 50% B over 30 minutes.

    • To test for co-alescence, increase the column temperature in increments (e.g., to 40°C, 50°C, and 60°C) and observe the peak shape.

Protocol 2: NMR Analysis for Isomer Assignment and Quantification

This protocol outlines the key NMR experiments for characterizing cis/trans isomers.

Materials:

  • Lyophilized N-methylated peptide (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN)

  • NMR spectrometer (≥ 500 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹³C NMR:

    • Acquire a standard proton-decoupled 1D ¹³C spectrum.

    • Identify the signals for the α-carbons and N-methyl carbons.

    • Integrate the corresponding peaks for the cis and trans isomers to determine their relative populations.

  • 2D ROESY:

    • Acquire a 2D ROESY spectrum with a mixing time appropriate for your peptide's size (e.g., 150-300 ms).

    • Process the spectrum and look for the diagnostic cross-peaks as described in FAQ Q3. This will allow for unambiguous assignment of the two sets of signals to the cis and trans conformations.

  • Data Analysis:

    • Use the assignments from the ROESY spectrum to label the two sets of signals in all other NMR spectra.

    • Quantify the isomer ratio by integrating well-resolved, non-overlapping peaks from the 1D ¹H or ¹³C spectra.

Data Presentation: Typical ¹³C Chemical Shift Differences

The following table provides a guide to the expected differences in ¹³C chemical shifts for key carbons in cis and trans isomers of an Xaa-(N-Me)Yaa peptide bond. Actual values are sequence and solvent dependent.[2]

Carbon AtomIsomerTypical Chemical Shift Range (ppm)Key Differentiating Feature
(N-Me)Yaa Cα trans50 - 60Typically downfield compared to cis.
cis48 - 58
Xaa Cα trans50 - 60
cis52 - 62Often downfield compared to trans.
N-Methyl Carbon trans30 - 35
cis28 - 33Typically upfield compared to trans.

References

  • Jansson, E. T. (2017). Strategies for analysis of isomeric peptides. Journal of Separation Science, 41(1), 385–397. [Link]

  • Van Orman, B. L. (2019). Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins. eScholarship, University of California. [Link]

  • Siodłak, D., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-78. [Link]

  • Shvartsburg, A. A., et al. (2014). Separation of cis and trans Isomers of Polyproline by FAIMS Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1588-1594. [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]

  • Li, W., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-42. [Link]

  • Eurofins Discovery. (n.d.). Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assays. [Link]

  • Harmer, N. J., et al. (2017). A miniaturized peptidyl-prolyl isomerase enzyme assay. Analytical Biochemistry, 536, 36-43. [Link]

Sources

Technical Support Center: Navigating the Challenges of N-Me-Phe-OMe HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific side reactions and challenges encountered when using N-methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) in peptide synthesis. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Double-Edged Sword of N-Methylation

N-methylation of amino acids is a powerful tool in medicinal chemistry, often employed to enhance peptide stability against enzymatic degradation and to fine-tune conformational properties. However, the introduction of a methyl group on the amide nitrogen, as in N-Me-Phe-OMe, presents a unique set of challenges in peptide synthesis. The primary culprit is steric hindrance , which can lead to a cascade of undesirable side reactions, including incomplete coupling, epimerization, and diketopiperazine formation. The presence of a C-terminal methyl ester also introduces the potential for hydrolysis. This guide will equip you with the knowledge to anticipate, mitigate, and troubleshoot these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound incomplete, even with extended reaction times?

A1: Incomplete coupling is the most common issue when working with N-methylated amino acids due to steric hindrance. The methyl group on the nitrogen of N-Me-Phe-OMe physically blocks the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1] This is further exacerbated by the bulky phenyl side chain of phenylalanine.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents are often not potent enough. High-reactivity reagents are strongly recommended.

    • Uronium/Aminium Salts: HATU is highly recommended for its ability to form reactive OAt-esters, leading to faster reaction times and reduced risk of epimerization.[1]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for sterically hindered couplings.[1]

  • Double Coupling: If a monitoring test (e.g., bromophenol blue test) indicates an incomplete reaction, a second coupling with fresh reagents should be performed before proceeding to the next deprotection step.

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Crucially, since you are starting with the hydrochloride salt, a minimum of two equivalents of base is required: one to neutralize the salt and a second for the coupling reaction itself.[1]

    • Solvent: High-purity, anhydrous N,N-dimethylformamide (DMF) is the standard solvent. Water contamination can hydrolyze the activated intermediate, leading to lower yields.[1]

Q2: I'm observing a diastereomeric impurity in my final peptide. What is causing this epimerization and how can I prevent it?

A2: Epimerization, the change in stereochemistry at the α-carbon, is a significant risk with N-methylated amino acids, especially under basic conditions. The N-methyl group can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. The resulting planar enolate intermediate can be protonated from either face, leading to a mixture of L- and D-isomers.[2]

Mitigation Strategies:

  • Coupling Reagent and Additive:

    • Use coupling reagents known for low racemization rates, such as HATU.[3]

    • If using a carbodiimide reagent (e.g., DIC), always include an epimerization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][3]

  • Base Selection and Stoichiometry: Avoid excess base and prolonged exposure to basic conditions. Use a hindered base like DIPEA.

  • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to minimize the rate of enolization.[3]

Q3: My peptide synthesis is failing at the dipeptide stage with the formation of a cyclic byproduct. What is happening?

A3: You are likely observing the formation of a diketopiperazine (DKP). This occurs when the N-terminal amine of a dipeptide attacks the C-terminal ester, leading to cleavage from the resin and the formation of a stable six-membered ring.[4][5] This is particularly prevalent when the sequence contains N-methylated amino acids, which can promote the necessary cis-amide bond conformation for cyclization.[6]

Prevention Tactics:

  • Resin Choice: For syntheses starting with a residue prone to DKP formation, using a 2-chlorotrityl chloride resin is advisable. The steric bulk of this linker can hinder the back-side attack required for cyclization.[4]

  • Dipeptide Coupling: Instead of coupling the third amino acid to the N-Me-Phe-dipeptide on the resin, couple a pre-formed, protected dipeptide to the resin-bound amino acid. This bypasses the vulnerable dipeptide stage on the solid support.

  • Mild Deprotection Conditions: Use milder Fmoc deprotection conditions if possible to reduce the propensity for cyclization.[5]

Q4: Can the methyl ester of N-Me-Phe-OMe be hydrolyzed during synthesis?

A4: While less common than other side reactions, hydrolysis of the C-terminal methyl ester can occur, especially under basic conditions. Saponification (base-mediated ester hydrolysis) is a known deprotection strategy, so prolonged exposure to the bases used in coupling and deprotection steps can lead to the formation of the free carboxylic acid.[7]

Preventative Measures:

  • Minimize Reaction Times: Avoid unnecessarily long coupling and deprotection steps.

  • Control Base Equivalents: Use the minimum effective amount of base.

  • Analytical Monitoring: Be vigilant for the appearance of a product with a mass corresponding to the free acid in your analytical traces (e.g., LC-MS).

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Incomplete Coupling

This guide provides a systematic workflow for addressing poor coupling efficiency when incorporating N-Me-Phe-OMe.

Caption: Troubleshooting workflow for incomplete coupling.

Guide 2: Identifying and Quantifying Epimerization

This guide outlines the process for detecting and measuring the extent of epimerization.

Caption: Workflow for epimerization analysis.

Data Presentation

The choice of coupling reagent significantly impacts both the efficiency of the reaction and the degree of epimerization. Below is a table summarizing the expected performance of common coupling reagents for sterically hindered N-methylated amino acids.

Coupling ReagentReagent ClassTypical Reaction TimeCoupling Yield (%)Epimerization RiskKey Advantages & Disadvantages
HATU Aminium/Uronium20 - 60 min> 99%Very LowAdv: Highly reactive, excellent for hindered couplings.[1][3] Disadv: Higher cost.
HBTU Aminium/Uronium30 - 90 min98 - 99.5%LowAdv: Cost-effective, widely used. Disadv: Slower than HATU.
PyBOP Phosphonium30 - 120 min> 99%Very LowAdv: Highly efficient, no risk of guanidinylation.[1] Disadv: Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide2 - 12 hours95 - 99%ModerateAdv: Inexpensive. Disadv: Slower, moderate risk of epimerization.[3]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Fmoc-Amino Acid to Resin-Bound N-Me-Phe-OMe

This protocol is recommended for achieving high coupling efficiency with minimal side reactions.

  • Resin Preparation: Ensure the resin with the N-terminal N-Me-Phe-OMe is well-swollen in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the preceding amino acid (if applicable). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Base Addition: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a bromophenol blue test to check for the presence of free secondary amines. A yellow color indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 2: Analytical HPLC Method for Detecting Epimerization

This protocol provides a general method for separating diastereomers of a peptide containing N-Me-Phe.

  • Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC System:

    • Column: A high-resolution C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A slow, shallow gradient is crucial for separating diastereomers. For example, a linear gradient of 20-40% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 220 nm.

  • Analysis: Epimers will appear as closely eluting peaks. The identity of each peak should be confirmed by LC-MS, as they will have the same mass. The ratio of the peak areas corresponds to the ratio of the diastereomers.[8]

References

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Ito, S., Wakamatsu, K., & Ozeki, H. (2020). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. International Journal of Molecular Sciences, 21(14), 5134. Retrieved from [Link]

  • Ferrazzano, L., Corbisiero, D., Tolve, N., & De Luca, S. (2023). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 14(5), 790-811. Retrieved from [Link]

  • Zheng, J., & Wu, G. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Ismayanti, I., Jaelani, A., & Supratman, U. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Retrieved from [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. Baran Lab. Retrieved from [Link]

  • Slideshare. (2015, November 23). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Sciforum. (2016). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC. Retrieved from [Link]

  • ResearchGate. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2020). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. Retrieved from [Link]

  • Rathore, R., Lindeman, S. V., & Kochi, J. K. (2002). Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study). The Journal of organic chemistry, 67(15), 5106–5116. Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit18.1. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • SlideShare. (2015, December 2). Epimerization of Peptide. Retrieved from [Link]

  • CrystEngComm. (2019). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Retrieved from [Link]

  • Cárdenas-Oñate, C., & Guzmán-Martínez, F. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. Retrieved from [Link]

  • U.S. National Library of Medicine. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Bõsze, S., Tóth, G. K., & Midei, M. G. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Molecules, 24(19), 3503. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • U.S. National Library of Medicine. (2013). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b). Retrieved from [Link]

  • ResearchGate. (2021). Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. Retrieved from [Link]

  • ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. Retrieved from [Link]

  • U.S. National Library of Medicine. (2016). Total Synthesis of Complex Diketopiperazine Alkaloids. Retrieved from [Link]

  • ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes †. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Improving Yields with N-Me-Phe-OMe HCl and Other N-Methylated Amino Acids

Welcome to the Technical Support Center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered when incorporating N-methylated amino acids, such as this compound, into peptide sequences.

The introduction of a methyl group on the amide nitrogen of a peptide backbone is a key modification for enhancing a peptide's therapeutic properties.[1] N-methylation can increase metabolic stability by protecting peptide bonds from enzymatic degradation, improve membrane permeability, and restrict the peptide's conformational flexibility.[1][2] However, these benefits come with significant synthetic hurdles, primarily due to steric hindrance.[1] This guide will equip you with the knowledge and techniques to overcome these challenges and achieve higher yields and purity in your N-methylated peptide synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing this compound and other N-methylated residues, providing potential causes and actionable solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

You observe a positive bromophenol blue test (blue or green resin beads) after the coupling step, indicating the presence of unreacted free amines.[3] Mass spectrometry of the crude product may also show significant deletion sequences.

  • Potential Cause 1: Steric Hindrance. The methyl group on the amide nitrogen creates steric bulk, which physically impedes the approach of the activated carboxyl group of the incoming amino acid.[3] This is the most common reason for poor coupling efficiency with N-methylated amino acids.[4]

    • Solution: Switch to a more potent coupling reagent. Standard carbodiimide reagents like DCC and DIC are often insufficient for these sterically hindered couplings.[4] High-reactivity uronium/aminium or phosphonium salt reagents are recommended.[4][5]

      • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[4][6] HATU is often preferred due to its rapid reaction rates and ability to minimize racemization.[7][8]

      • Phosphonium Salts: PyAOP and PyBOP, especially when used with HOAt, are excellent choices.[4][9][10] For particularly challenging couplings, the more reactive PyBroP can be employed.[4][6][11]

  • Potential Cause 2: Inadequate Resin Swelling. If the solid support is not sufficiently swollen, reactive sites within the resin beads may be inaccessible to the reagents.

    • Solution: Ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[3]

  • Potential Cause 3: Peptide Aggregation. As the peptide chain elongates, it can form secondary structures and aggregate on the resin, blocking access to the N-terminus.[12]

    • Solution:

      • Incorporate pseudoproline dipeptides to disrupt aggregation.[13]

      • Consider using microwave-assisted solid-phase peptide synthesis (SPPS), as the microwave energy can help overcome aggregation and drive difficult couplings to completion.[14]

  • Potential Cause 4: Suboptimal Reaction Conditions.

    • Solution:

      • Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.[15]

      • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can increase the probability of a successful reaction.[16]

      • Extended Reaction Times: For difficult couplings, such as between two N-methylated residues, extend the reaction time.[3]

Issue 2: Low Yield After Cleavage and Deprotection

The final yield of your purified N-methylated peptide is significantly lower than expected.

  • Potential Cause 1: Incomplete Fmoc Deprotection. Steric hindrance from the N-methyl group can also impede the complete removal of the Fmoc protecting group.

    • Solution: Increase the duration or the number of repetitions of the Fmoc deprotection step.[4]

  • Potential Cause 2: Chain Termination by Guanidinylation. Uronium/aminium coupling reagents can react with the unprotected N-terminal amine, forming a guanidinyl group that caps the peptide chain and prevents further elongation.[4][17]

    • Solution: Avoid using a large excess of the coupling reagent and keep pre-activation times short.[4] Pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin can also minimize this side reaction.[17]

  • Potential Cause 3: Side Reactions During Cleavage.

    • Solution: Be aware of potential side reactions during TFA cleavage, such as fragmentation between consecutive N-methylated amino acids and diketopiperazine formation. The duration of the cleavage step can significantly impact the outcome.[9] For peptides with an acetylated N-methylamino acid at the N-terminus, loss of this residue can occur during TFA cleavage.[9]

Issue 3: Racemization

Chiral HPLC analysis of the final peptide reveals the presence of diastereomers, indicating racemization has occurred.

  • Potential Cause 1: Over-activation of the Carboxylic Acid. Certain coupling reagents and conditions can lead to the formation of oxazolone intermediates, which are prone to racemization.[5][18]

    • Solution:

      • Choice of Reagent: Use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU).[10][19]

      • Additives: The addition of HOBt or HOAt can help to suppress racemization.[5][7]

      • Base Selection: In cases with a high risk of racemization, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[4][6]

Frequently Asked Questions (FAQs)

Q1: Why is peptide synthesis with N-methylated amino acids so challenging?

The primary difficulty is steric hindrance. The methyl group on the amide nitrogen physically blocks the incoming activated amino acid, slowing down the formation of the peptide bond.[3][4] This leads to incomplete couplings, necessitating the use of more powerful reagents and optimized reaction conditions to achieve satisfactory yields.[4]

Q2: What are the best coupling reagents for incorporating this compound?

For challenging couplings involving N-methylated amino acids, high-reactivity uronium/aminium or phosphonium salt reagents are superior to standard carbodiimides.[4]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective choices.[4][6]

  • Phosphonium Salts: PyAOP and PyBOP, especially with the addition of HOAt, are excellent for coupling N-methylated residues.[4][9] PyBroP is even more reactive and can be utilized for particularly stubborn couplings.[4][6]

Q3: Can I use the standard Kaiser test to monitor couplings with N-methylated amino acids?

No, the Kaiser test is unreliable for secondary amines like N-methylated amino acids.[20] The bromophenol blue test is a suitable alternative for monitoring these couplings on the solid phase.[11][20] A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[3]

Q4: Are there alternatives to using N-methylated amino acid building blocks?

Yes, on-resin N-methylation is a viable strategy. This involves synthesizing the peptide with standard amino acids and then selectively methylating the desired amide nitrogen while the peptide is still attached to the solid support.[4][21] This approach can be more cost-effective as it avoids the need to synthesize and incorporate expensive N-methylated amino acid monomers.[4]

Q5: How does N-methylation affect the purification of the final peptide?

N-methylation increases the lipophilicity of a peptide, which can lead to broader peaks and potentially multiple peaks for different conformers during reverse-phase HPLC purification.[1][9] It may be necessary to adjust the gradient slope or change the organic solvent to achieve optimal separation.[15]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-Me-Phe-OH using HATU

This protocol outlines a general procedure for coupling an N-methylated amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-N-Me-Phe-OH (4 equivalents relative to the resin loading), HATU (4 equivalents), and DIPEA (8 equivalents) in DMF.[11]

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.[11]

  • Monitoring: Take a small sample of the resin, wash it thoroughly with DMF and methanol, and perform the bromophenol blue test to check for completion.[11]

    • If the test is positive (blue/green), the coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash with DMF, and repeat steps 2-4.

  • Washing: Once the coupling is complete (yellow in the bromophenol blue test), filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: On-Resin N-Methylation

This protocol provides a method for introducing a methyl group onto a specific primary amine of a resin-bound peptide.

  • o-NBS Protection: After coupling the desired amino acid, treat the resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-collidine, in NMP to protect the primary amine.

  • Methylation: Treat the o-NBS-protected resin with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate in DMF to introduce the methyl group.

  • o-NBS Deprotection: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in NMP.[22]

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentTypeAdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, fast coupling, low racemization.[7][8][10]Can cause guanidinylation of the N-terminus if used in excess.[10][17]
HCTU Uronium/AminiumHigh reactivity, similar to HATU.[10]Can cause guanidinylation.[10]
COMU Uronium/AminiumHigh efficiency, improved safety and solubility profile, low racemization.[6][10][19]Relatively newer reagent.
PyBOP PhosphoniumHighly effective for hindered couplings, does not cause guanidinylation.[8][10]By-products can be difficult to remove.
PyAOP PhosphoniumMore reactive than PyBOP, excellent for hindered couplings.[7][9][10]More expensive than other options.
PyBroP PhosphoniumExtremely reactive, suitable for the most difficult couplings.[6][11]Can lead to higher racemization if not used carefully.[6]

Visualization

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

G Start Positive Bromophenol Blue Test (Incomplete Coupling) Action1 Recouple with the same reagents Start->Action1 Check1 Test Again Action1->Check1 Action2 Switch to a more potent coupling reagent (e.g., HATU, PyAOP) Check1->Action2 Still Positive End Proceed to next step Check1->End Negative Check2 Test Again Action2->Check2 Action3 Consider Capping (e.g., Acetic Anhydride) Check2->Action3 Still Positive Check2->End Negative Action3->End

Caption: Troubleshooting workflow for incomplete coupling.

Diagram 2: Impact of N-Methylation on Peptide Properties

G N_Methylation N-Methylation Prop1 Increased Steric Hindrance N_Methylation->Prop1 Prop2 Enhanced Metabolic Stability N_Methylation->Prop2 Prop3 Improved Membrane Permeability N_Methylation->Prop3 Prop4 Conformational Restriction N_Methylation->Prop4 Challenge Synthetic Challenge: Low Coupling Yields Prop1->Challenge Benefit1 Therapeutic Benefit: Increased Half-Life Prop2->Benefit1 Benefit2 Therapeutic Benefit: Improved Bioavailability Prop3->Benefit2 Benefit3 Therapeutic Benefit: Receptor Selectivity Prop4->Benefit3

Caption: Impact of N-Methylation on Peptide Properties.

References

  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support. 3

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.

  • Creative Peptides. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry.

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?.

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269.

  • Giraud, M., Cativiela, C., & El-Faham, A. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • BenchChem. (2025). A Comparative Guide to N-Methylpyridinium-Based Peptide Coupling Reagents for Researchers. BenchChem Technical Support. 23

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • Dubbireddi, S., & Kodadek, T. (2018). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology, 13(5), 1197–1202.

  • Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 10(12), 1045–1050.

  • Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • BenchChem. (2025). Technical Support Center: Purification of Peptides with N-Methylated Residues. BenchChem Technical Support. 15

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3201.

  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support. 4

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.

  • Wawro, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1152–1161.

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

  • Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry.

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.

  • BenchChem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide.

  • Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.

  • BenchChem. (2025). Dealing with incomplete coupling in solid-phase peptide synthesis. BenchChem Technical Support. 12

  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS.

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.

  • Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.

  • BenchChem. (2025). Technical Support Center: Optimization of Coupling Efficiency for Boc-Trp-Phe-OMe. BenchChem Technical Support. 8

  • NTU > IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE.

  • BenchChem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)-OH.

  • BenchChem. (n.d.). Revolutionizing Peptide Synthesis: Enhancing Coupling Efficiency with Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH.

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Technical Support Center: Solvent Effects on N-Me-Phe-OMe HCl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent choice on the efficiency of coupling reactions involving N-methylated amino acids, specifically N-Me-Phe-OMe HCl. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental design and overcome common challenges.

Introduction: The Challenge of N-Methylated Amino Acid Coupling

Coupling N-methylated amino acids like this compound presents a significant challenge in peptide synthesis primarily due to steric hindrance.[1][2] The methyl group on the amine nitrogen obstructs the approach of the activated carboxyl group, slowing down the desired peptide bond formation.[2] This reduced reaction rate can lead to incomplete reactions and an increase in side reactions, ultimately lowering the yield and purity of the target peptide.[2] The choice of solvent is a critical parameter that can either mitigate or exacerbate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my coupling yield with this compound consistently low, and how can solvent choice help?

A1: Low yields in N-methylated amino acid couplings are common and often multifactorial.[3][4] The primary culprit is steric hindrance, which slows the reaction kinetics.[1][2] Your choice of solvent plays a crucial role in addressing this challenge by influencing several key factors:

  • Solubility of Reactants: All components—the N-protected amino acid, this compound, coupling reagent, and base—must be fully dissolved for the reaction to proceed efficiently. Poor solubility of any reactant will significantly reduce the effective concentration and, consequently, the reaction rate.

  • Solvation of the Growing Peptide (in Solid-Phase Peptide Synthesis - SPPS): In SPPS, the solvent must effectively swell the resin and solvate the growing peptide chain.[5][6] Inadequate solvation can lead to peptide aggregation, making the N-terminal amine inaccessible for coupling.[7]

  • Reaction Kinetics: The polarity of the solvent can influence the transition state of the coupling reaction. Polar aprotic solvents are generally preferred as they can stabilize charged intermediates formed during the activation and coupling steps without interfering with the reaction through hydrogen bonding.[8]

Troubleshooting Steps:

  • Assess Solubility: Before starting your reaction, perform a solubility test of all your reagents in the intended solvent. If you observe poor solubility, consider alternative solvents or solvent mixtures.

  • Switch to a More Polar Aprotic Solvent: If you are using a less polar solvent like Dichloromethane (DCM), switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) can improve both reactant solubility and peptide-resin solvation.[5][9]

  • Consider Solvent Mixtures: In cases of severe aggregation, mixtures containing Dimethyl Sulfoxide (DMSO) can be employed to disrupt secondary structures and improve solvation.[5]

Q2: Which solvents are generally recommended for coupling this compound, and what are their properties?

A2: The most commonly used and recommended solvents for peptide coupling, including those involving N-methylated amino acids, are polar aprotic solvents.[5][10] Here is a comparative table of frequently used solvents:

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)Key AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) 36.7[11][12]3.86[11][12]Excellent solubilizing power for most reagents; good resin swelling.[5]Can decompose to form dimethylamine, which can cause premature Fmoc deprotection; can cause N-formylation at high temperatures.[5]
N-Methylpyrrolidone (NMP) 32.2[11]4.09[11]More polar than DMF, often leading to improved coupling yields; good resin solvation.[5][9]More expensive than DMF; can cause decomposition of Fmoc-amino acids over extended periods.[5]
Dichloromethane (DCM) 8.93[11][12]1.14[11]Good for dissolving Boc-protected amino acids; unreactive towards TFA.[5]May not efficiently solvate growing peptide chains, leading to difficult couplings; reacts slowly with piperidine.[5]
Acetonitrile (ACN) 37.5[11][12]3.44[11]Can be a good choice with PEG-based resins, especially for hindered amino acids.[5]Less commonly used as a primary solvent for general peptide synthesis.
Tetrahydrofuran (THF) 7.58[12]1.75[12]Reported to be effective with PEG-based resins for hindered couplings.[5]Can form peroxides; generally less effective at solvating polar peptides.
Propylene Carbonate (PC) 65.0[13]4.9[13]A "green" alternative to DMF and DCM with a high dielectric constant and dipole moment.[13]Less established in routine peptide synthesis; may require optimization.

Recommendation: For most applications involving this compound, DMF or NMP are the recommended starting points due to their excellent solvating properties.[5][9] If issues persist, particularly in SPPS, NMP may offer an advantage in improving coupling efficiency.[5]

Q3: I am observing significant side reactions. Can the solvent be a contributing factor?

A3: Yes, the solvent can indirectly influence the prevalence of side reactions. By affecting the rate of the desired coupling reaction, the solvent choice can allow competing side reactions to become more significant. Common side reactions include:

  • Racemization: The loss of stereochemical integrity at the chiral center of the activated amino acid. This is a major concern in peptide synthesis.[14] While the choice of coupling reagent and base has a more direct impact, a solvent that slows down the main reaction can provide more time for racemization to occur.

  • Guanidinylation: This occurs when uronium/aminium-based coupling reagents (like HATU, HBTU) react with the unprotected N-terminal amine, irreversibly capping the peptide chain.[7] Pre-activation of the amino acid before adding it to the amine component can minimize this.[7] A solvent that promotes rapid and efficient coupling will also reduce the likelihood of this side reaction.

  • Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, especially with proline as one of the first two residues.[7] While primarily sequence-dependent, slow coupling in a suboptimal solvent can increase the opportunity for this intramolecular cyclization.

Preventative Measures:

  • Optimize Solvent for Speed: Choose a solvent that maximizes the rate of the desired coupling reaction (typically DMF or NMP).

  • Use Additives: For carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are crucial for suppressing racemization.[14][15]

  • Maintain Low Temperatures: For sensitive couplings, starting the reaction at 0°C can help minimize racemization.[14][16]

Q4: Are there specific coupling reagents that perform better in certain solvents for N-methylated amino acids?

A4: While most modern coupling reagents are soluble in DMF and NMP, their efficiency can be influenced by the solvent environment. For sterically hindered couplings involving N-methylated amino acids, high-reactivity reagents are strongly recommended.[4]

  • Uronium/Aminium Reagents: HATU is often considered superior to HBTU for difficult couplings, including those with N-methylated amino acids, due to its faster reaction rates and lower risk of epimerization.[1][17] Its performance is generally excellent in both DMF and NMP.[4]

  • Phosphonium Reagents: PyAOP and PyBOP are also highly effective, especially when used with additives like HOAt, for coupling N-methylated amino acids and minimizing racemization.[3][18]

  • Carbodiimides: Reagents like EDC are cost-effective but generally require an additive like HOBt or Oxyma Pure to achieve high efficiency and suppress racemization.[14] EDC is particularly useful for reactions in aqueous or mixed-aqueous solutions due to its water solubility.[19]

Solvent-Reagent Synergy:

While there isn't a strict "best pair," the high polarity of DMF and NMP complements the charged intermediates formed by uronium and phosphonium reagents, facilitating a rapid and efficient reaction. For carbodiimide-based couplings, these solvents effectively dissolve the reagents and additives.

Experimental Protocols

General Protocol for this compound Coupling in Solution Phase

This protocol provides a starting point for the coupling of an N-protected amino acid with this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH) (1.0 eq)

  • This compound (1.0 eq)

  • Coupling Reagent (e.g., HATU, 1.1 eq)

  • Base (e.g., DIPEA, 2.2 eq)

  • Anhydrous Solvent (e.g., DMF)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.1 eq) in anhydrous solvent.

  • Add the base (2.2 eq) to the mixture. Note: Two equivalents of base are required to neutralize the HCl salt and to facilitate the coupling reaction.[4]

  • Stir the solution for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the solution of this compound to the pre-activated amino acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with the appropriate work-up and purification steps.

Visualizing the Workflow

// Connections "Solvent_Choice" -> "Dissolve_AA"; "Solvent_Choice" -> "Dissolve_Amine"; "N-Protected_AA" -> "Dissolve_AA"; "Coupling_Reagent" -> "Dissolve_AA"; "Dissolve_AA" -> "Add_Base"; "Base" -> "Add_Base"; "NMePheOMe" -> "Dissolve_Amine"; "Add_Base" -> "Combine"; "Dissolve_Amine" -> "Combine"; "Combine" -> "Monitor"; "Monitor" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Analysis"; } }

Caption: Workflow for this compound Coupling.

The Role of Solvent Polarity in Amide Bond Formation

The formation of an amide bond proceeds through a series of charged intermediates. The solvent's ability to stabilize these intermediates can significantly impact the reaction's activation energy and, therefore, its rate.

G Reactants R-COOH + H₂N-R' Activation Activation (Coupling Reagent) Reactants->Activation Activated_Ester Activated Intermediate (Charged Species) Activation->Activated_Ester Nucleophilic_Attack Nucleophilic Attack Activated_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate (Charged Species) Nucleophilic_Attack->Tetrahedral_Intermediate Product_Formation Product Formation Tetrahedral_Intermediate->Product_Formation Product R-CO-NH-R' Product_Formation->Product Solvent Polar Aprotic Solvent (e.g., DMF, NMP) Solvent->Activated_Ester Stabilization Solvent->Tetrahedral_Intermediate Stabilization

Caption: Solvent Stabilization of Intermediates.

Polar aprotic solvents like DMF and NMP are particularly effective because their high dielectric constants and dipole moments can stabilize the charged activated ester and tetrahedral intermediates without forming strong hydrogen bonds that would deactivate the nucleophilic amine.[8] This stabilization lowers the energy of the transition states, accelerating the overall reaction.

Conclusion

The successful coupling of sterically hindered N-methylated amino acids such as this compound is highly dependent on the careful selection of reaction conditions, with the choice of solvent being a paramount consideration. By understanding the interplay between solvent properties, reactant solubility, and reaction kinetics, researchers can effectively troubleshoot and optimize their synthetic protocols. For most applications, polar aprotic solvents like DMF and NMP, in conjunction with high-reactivity coupling reagents, provide a robust foundation for achieving high coupling efficiency.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Levy, R. M., & Karplus, M. (1993). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. PubMed, 85(5), 1262-1266. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Guryanov, I., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Amino Acids, 49(12), 1945-1953. Retrieved from [Link]

  • Fields, C. G., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. Retrieved from [Link]

  • Vasanthakumar, G. R., & Patil, B. S. (2019). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1), 1-10. Retrieved from [Link]

  • Handa, S., & Gallou, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. CHIMIA International Journal for Chemistry, 76(4), 317-322. Retrieved from [Link]

  • Novoprolabs. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Novoprolabs. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 17(5), 323-336. Retrieved from [Link]

  • BDMAEE. (2025). optimizing reaction selectivity with dmap in amide bond formation. BDMAEE. Retrieved from [Link]

  • North, M., & Watson, A. J. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1606-1613. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Handa, S., & Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4748-4761. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. ResearchGate. Retrieved from [Link]

  • Li, C. P., & Du, M. (2011). Dielectric constant, dipole moment, a and van der Waals volume b for some common solvents. Dalton Transactions, 40(43), 11537-11549. Retrieved from [Link]

  • Handa, S., & Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4748-4761. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Physical Properties. MilliporeSigma. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. Retrieved from [Link]

  • Handa, S., & Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules, 27(22), 7935. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. UC Berkeley. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. Retrieved from [Link]

Sources

Technical Support Center: Monitoring N-Me-Phe-OMe HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring peptide coupling reactions involving N-methylated amino acids, specifically N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these sterically hindered couplings. We will explore common challenges and provide robust, field-proven solutions in a direct question-and-answer format.

The steric hindrance imparted by the N-methyl group can lead to slower reaction kinetics and incomplete couplings, making diligent reaction monitoring essential for success.[1][2] This guide provides practical strategies to ensure your synthesis proceeds to completion with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for monitoring the coupling reaction of this compound?

The choice of monitoring technique depends on whether the synthesis is performed in solution-phase or on a solid support (Solid-Phase Peptide Synthesis, SPPS).

  • For Solution-Phase Synthesis: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective. TLC offers a rapid, qualitative assessment of the reaction's progress by visualizing the consumption of the starting amine.[3][4] HPLC provides quantitative data on the conversion of starting materials to the desired product.[5] For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6]

  • For Solid-Phase Peptide Synthesis (SPPS): Direct monitoring of the reaction mixture is not feasible. Instead, qualitative colorimetric tests are performed on a small sample of resin beads to detect the presence of unreacted (free) secondary amines.[7] Since N-Me-Phe-OMe is a secondary amine, the standard Kaiser test is unreliable as it typically gives a weak color change (yellow or red-brown) rather than the distinct blue color seen with primary amines.[8][9] More reliable tests for secondary amines include the Chloranil test or the Bromophenol Blue test .[8][10][11]

Q2: The Kaiser test is standard in our lab for SPPS. Why is it not suitable for N-Me-Phe-OMe, and what are the alternatives?

The Kaiser test relies on the reaction of ninhydrin with primary amines to form a highly colored chromophore known as Ruhemann's purple.[12] Secondary amines, like N-methylated amino acids, do not undergo this specific reaction and thus do not produce the characteristic intense blue color, which can lead to a dangerously misleading "false negative" result.[8] This could cause a researcher to mistakenly believe a coupling is complete.

Recommended Alternatives for SPPS:

  • Chloranil Test: This test is specific for secondary amines. In the presence of a free secondary amine on the resin, the beads will turn a distinct blue or greenish-blue color.[8][10]

  • Bromophenol Blue (BPB) Test: This test is based on an acid-base interaction. The free amine on the resin is basic and will deprotonate the BPB indicator, causing a color change from yellow (acidic form) to blue/green (basic form). A yellow color indicates a complete coupling (no free amine).[7][11]

Q3: How can I use TLC to effectively monitor my solution-phase coupling reaction?

TLC is a powerful tool for visualizing the consumption of the N-Me-Phe-OMe starting material.[3]

Key Steps for Effective TLC Monitoring:

  • Spotting: On a single TLC plate, apply three separate spots: your starting N-Me-Phe-OMe (starting material reference), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[3] The co-spot helps to resolve spots that are very close to each other.

  • Eluent System: The choice of solvent system (eluent) is critical. A common starting point for peptides is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid or ammonia to improve spot shape. A typical ratio might be 95:5 DCM:MeOH. You may need to adjust the polarity to achieve good separation (an Rf value of 0.3-0.5 for the product is ideal).

  • Visualization: Since the starting material and the newly formed peptide contain aromatic rings, they should be visible under a UV lamp (254 nm).[13] To visualize the amine specifically, you can stain the plate.

    • Ninhydrin Stain: While not ideal for color formation with the N-methyl group on the product, it will stain the primary amine of your coupling partner (if it is a primary amine) and can sometimes give a faint yellow color for the secondary amine starting material.[13]

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that will visualize most organic compounds, appearing as yellow-brown spots on a purple background.[14]

    • p-Anisaldehyde Stain: This is another good general stain that can produce a range of colors for different functional groups upon heating.[15]

A successful reaction is indicated by the disappearance of the N-Me-Phe-OMe spot in the reaction mixture lane and the appearance of a new spot (the product), which typically has a different Rf value.[4]

Troubleshooting Guide

Problem 1: My TLC plate shows a persistent, strong spot for the starting amine (N-Me-Phe-OMe) even after several hours. What's wrong?

This is a classic sign of an incomplete or stalled coupling reaction. The steric hindrance of the N-methyl group is the most likely culprit, reducing the nucleophilicity of the amine and slowing the reaction.[2]

G start Incomplete Coupling Detected (Persistent Starting Material Spot) check_reagents Step 1: Verify Reagent Stoichiometry & Quality - Are coupling reagents fresh? - Are equivalents correct (typically 1.1-1.5 eq)? start->check_reagents recouple Step 2: Perform a 'Recouple' - Add a fresh portion (0.5 eq) of activated acid. - Extend reaction time. check_reagents->recouple monitor Step 3: Re-analyze by TLC/HPLC - Has the starting material been consumed? recouple->monitor success Reaction Complete Proceed to Workup monitor->success Yes fail Still Incomplete Consider More Potent Conditions monitor->fail No upgrade_reagent Step 4A: Upgrade Coupling Reagent - Switch from standard (e.g., HBTU) to a high-efficiency reagent like HATU, HCTU, or PyAOP. fail->upgrade_reagent optimize_cond Step 4B: Optimize Conditions - Increase temperature (e.g., to 40°C). - Change solvent to NMP or add DMSO. [12] fail->optimize_cond final_check Step 5: Monitor Final Attempt upgrade_reagent->final_check optimize_cond->final_check end Proceed or Re-evaluate Synthetic Strategy final_check->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Explanation:

  • Check Your Reagents: Ensure your coupling reagents (e.g., HBTU, HATU, DIC) and bases (e.g., DIPEA) are not degraded. Moisture can inactivate these reagents. Also, double-check that you have used a slight excess of the activated carboxylic acid component.

  • Recouple: The simplest solution is to perform a second coupling.[16] Add another portion of your coupling reagent and activated acid to the reaction mixture and allow it to stir for several more hours or overnight.

  • Upgrade Your Coupling Reagent: Standard coupling reagents may be insufficient for this sterically demanding reaction.[1] For N-methylated amino acids, more potent reagents are often required.[11]

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective for difficult couplings as they form highly reactive activated esters.[2][17] HATU is often considered a superior choice for hindered systems.[2]

    • Phosphonium Salts: Reagents like PyAOP or PyBOP are also excellent for coupling N-methylated residues.[17][18]

  • Optimize Reaction Conditions:

    • Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier.

    • Solvent: If peptide aggregation is suspected, especially in longer sequences, switching the solvent from DMF to NMP or adding a chaotropic salt can be beneficial.[19]

Problem 2: My HPLC/LC-MS analysis shows the reaction is complete, but there are multiple product peaks. What could be the cause?

This can be due to two main phenomena: epimerization (racemization) or the presence of rotamers.

  • Epimerization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid during the activation step, leading to the formation of a diastereomer.[17] This is a significant concern in peptide synthesis.

    • How to Confirm: The diastereomeric product will likely have a slightly different retention time in a high-resolution HPLC run. It will have the exact same mass as the desired product in LC-MS. Chiral HPLC is the definitive method to confirm and quantify diastereomers.[20]

    • How to Prevent:

      • Use Additives: The addition of 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® to the coupling reaction is highly effective at suppressing racemization.[1][17]

      • Control the Base: Use a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, and avoid excessive pre-activation times where the activated acid sits with the base before the amine is added.[17]

  • Rotamers (Conformational Isomers): N-methylated peptide bonds can exist as both cis and trans isomers, and the energy barrier to interconversion can be high enough to allow their separation by HPLC.[18] This can result in peak broadening or the appearance of two distinct peaks for a single, pure compound.

    • How to Confirm: To confirm the presence of rotamers, acquire an HPLC chromatogram at an elevated temperature (e.g., 50-60 °C). If the multiple peaks begin to coalesce into a single, sharper peak, it is strong evidence of conformational isomers. NMR spectroscopy can also be used to identify rotamers.

    • How to Address: This is an inherent property of the molecule and not an impurity. For purification, you may need to collect all associated peaks.

Problem 3: How can I use ¹H NMR to confirm the coupling to this compound was successful?

¹H NMR spectroscopy is a definitive tool for confirming the formation of the new amide bond.[6][21] You should look for key changes between the spectra of your starting materials and your purified product.

SignalStarting N-Me-Phe-OMeExpected in ProductRationale
N-Methyl (N-CH₃) Singlet, ~2.5 ppmSinglet, shifted to ~2.8-3.1 ppmThe electronic environment of the methyl group changes significantly upon formation of the amide bond, causing a downfield shift.
Ester Methyl (O-CH₃) Singlet, ~3.7 ppmSinglet, ~3.7 ppmThis signal should remain largely unchanged, confirming the ester group is intact.
α-Proton (N-CH-CO) Multiplet, ~3.5-3.8 ppmMultiplet, shifted downfield to ~4.5-5.0 ppmThe alpha-proton is adjacent to the newly formed amide carbonyl, causing a significant downfield shift.
Amide Proton (N-H) Not presentSinglet or multiplet, ~7-9 ppm (if applicable)If you coupled N-Me-Phe-OMe to an amino acid with an N-H, the appearance of this amide proton signal is a key indicator.

Note: Exact chemical shifts can vary based on the solvent and the specific structure of the coupled product.[22]

By comparing the integration and chemical shifts of these key protons, you can confidently confirm the successful formation of your desired peptide.[23][24]

Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare TLC Plate: Draw a faint pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes for "Starting Material (SM)," "Co-spot (C)," and "Reaction Mixture (RM)."

  • Prepare Samples: Dilute a small amount of your starting amine for the SM spot. Take a small aliquot (~5 µL) from your reaction vessel for the RM spot.

  • Spot the Plate: Using a capillary tube, lightly touch the plate at the designated marks. For the co-spot, first spot the SM, then spot the RM directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 95:5 DCM:MeOH). Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely.[14] View the plate under a UV lamp. Then, dip the plate into a staining solution (e.g., KMnO₄), wipe off the excess, and gently heat with a heat gun until spots appear.[13]

  • Analyze: Compare the spots. The disappearance of the spot in the RM lane corresponding to the SM lane indicates consumption of the starting material.[4]

Protocol 2: Chloranil Test for SPPS
  • Sample Preparation: Take a small sample of resin beads (~5-10 mg) from the reaction vessel and place them in a small test tube. Wash the beads thoroughly with DMF (3x) to remove any residual reagents.

  • Add Reagents: Add 2-3 drops of a 2% acetaldehyde in DMF solution, followed by 2-3 drops of a 2% p-chloranil in DMF solution.[8]

  • Incubate: Let the mixture stand at room temperature for 5 minutes.

  • Observe: Observe the color of the beads.

    • Blue / Greenish-Blue Beads: Incomplete coupling (free secondary amine present). A recoupling step is necessary.[8]

    • Yellow / Colorless Beads: Complete coupling. You can proceed to the next step in your synthesis.

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [URL: https://www.aapptec.com/monitoring-of-peptide-coupling-and-capping-coupling-tests-t-153.html]
  • Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/side-reactions-associated-with-n-methyl-l-norleucine-in-peptide-synthesis]
  • Dealing with incomplete coupling in solid-phase peptide synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/dealing-with-incomplete-coupling-in-solid-phase-peptide-synthesis]
  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol502758v]
  • TLC Stains. Organic Chemistry @ CU Boulder. [URL: https://orgchemboulder.com/technique/tlc-stains/]
  • Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem. [URL: https://www.benchchem.com/technical-support/kaiser-test-for-monitoring-incomplete-coupling-of-modified-amino-acids]
  • TLC Stains. Williams College. [URL: https://web.williams.edu/chemistry/org-lab/handouts/TLC_Stains.pdf]
  • 60017 Kaiser test kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/iris/60017]
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-guide-for-peptide-coupling-reactions-with-hindered-amino-acids]
  • Kaiser Test (Ninhydrin Test). CEM Corporation. [URL: https://cem.com/en/kaiser-test-ninhydrin-test]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-t-152.html]
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [URL: https://www.aapptec.com/bulletin1177-spps-with-n-methyl-amino-acids-s-1177.html]
  • Peptide NMR Analysis Services. Triclinic Labs. [URL: https://www.tricliniclabs.com/peptide-nmr-analysis-services/]
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15705160/]
  • TLC Visualization Reagents. EPFL. [URL: https://www.epfl.
  • Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/teaching/docs/TLC_Stains.pdf]
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/05/1337-1344]
  • TLC stains. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/common/tlc.shtm]
  • Uses of TLC. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [URL: https://www.aapptec.com/standard-coupling-procedures-dic-hobt-pybop-hbtu-pybrop-t-154.html]
  • Peptide NMR. University of Regensburg. [URL: https://www-oc.chemie.uni-regensburg.de/OC_W/wip/ss06/nmr/peptide_nmr.pdf]
  • Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. ResearchGate. [URL: https://www.researchgate.net/post/Has_anyone_encountered_problem_with_attachment_of_Tyrosine_in_solid_phase_peptide_synthesis]
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [URL: https://www.2bscientific.com/blogs/2bscientific-blog-1/5-common-challenges-in-custom-peptide-synthesis-how-to-overcome-them]
  • TLC for reaction monitoring #chemistry. YouTube. [URL: https://www.youtube.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.9b00790]
  • Can anyone advice me on whether we can employ TLC method for identification of TAT peptide or not?. ResearchGate. [URL: https://www.researchgate.
  • NMR of peptides. ResearchGate. [URL: https://www.researchgate.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00085]
  • A Comparative Guide to Validating the Purity of Phe-Phe-OMe. BenchChem. [URL: https://www.benchchem.
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  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-phenylalanine/]

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Technical Support Center: Strategies for Difficult Couplings Involving N-Terminal N-Me-Phe-OMe

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis involving N-terminal N-methyl-phenylalanine methyl ester (N-Me-Phe-OMe). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize these demanding coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: Why am I observing a low yield or incomplete coupling when attaching an amino acid to an N-terminal N-Me-Phe-OMe?

Answer:

Low yields in couplings involving N-methylated amino acids like N-Me-Phe-OMe are a common challenge primarily due to two factors:

  • Steric Hindrance: The methyl group on the amine nitrogen of N-Me-Phe-OMe significantly increases the steric bulk around the nucleophilic nitrogen.[1][2][3] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to a primary amine.[2] This issue is particularly pronounced when coupling two consecutive N-methylated amino acids.[2]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is inherently less nucleophilic than a primary amine.[1] This reduced reactivity slows down the rate of the desired peptide bond formation, allowing for competing side reactions to occur, which can further decrease the yield of your target peptide.[3]

Initial Signs of a Difficult Coupling:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine. A complete reaction is signified by a yellow color.[1][2] The standard ninhydrin test is not effective for secondary amines.[1]

  • Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.[2][4]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the amino acid that was intended to be coupled to the N-Me-Phe-OMe residue.[2]

Question 2: My mass spectrometry results show a significant amount of epimerization at the N-Me-Phe-OMe residue. What is causing this and how can I minimize it?

Answer:

Epimerization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of a diastereomeric impurity that can be very difficult to separate from your desired product.[5] This side reaction can significantly impact the biological activity of your final peptide.[6][7]

Causes of Epimerization:

Epimerization in peptide synthesis can occur through two primary mechanisms:

  • Oxazolone Formation: Strong activation of the carboxyl group of the incoming amino acid can lead to the formation of an oxazol-5(4H)-one intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[6]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate which can then be protonated from either face, resulting in epimerization.[6]

Sterically hindered residues can increase the likelihood of epimerization.[8]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additives:

    • The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is crucial.[5] These additives form active esters that are highly reactive yet less prone to epimerization compared to other activated species.[5][8] Coupling reagents that incorporate these additives, such as HATU (based on HOAt) and COMU (based on Oxyma Pure), are highly recommended.[9][10][11] HOAt is particularly effective at suppressing epimerization due to the anchimeric assistance provided by the pyridine nitrogen.[9][11]

  • Base Selection:

    • The choice and amount of base can significantly influence epimerization. While N,N-diisopropylethylamine (DIPEA) is commonly used, for couplings prone to epimerization, a weaker base like sym-collidine may be a better choice.[10]

  • Reaction Temperature:

    • Lowering the reaction temperature can help to suppress epimerization.[8] However, this may also slow down the desired coupling reaction, so a balance must be found.

Frequently Asked Questions (FAQs)

This section covers broader topics and best practices for working with N-Me-Phe-OMe.

What are the most effective coupling reagents for couplings to N-terminal N-Me-Phe-OMe?

Standard coupling reagents like DCC, DIC, HBTU, and HCTU can be less effective for these sterically demanding couplings.[1][2] More potent reagents are generally required.

Coupling ReagentClassKey Features & Recommendations
HATU Uronium/Aminium SaltHighly effective for couplings of N-methyl-amino acids due to the formation of highly reactive OAt esters.[9][10][11][12] Often preferred over HBTU for difficult couplings due to faster reaction times and reduced epimerization.
COMU Uronium/Aminium SaltA newer generation coupling reagent with efficiencies comparable to HATU.[10][11][13] It incorporates OxymaPure, making it a safer alternative to potentially explosive HOBt- or HOAt-based reagents.[3][10][11]
PyBOP/PyAOP Phosphonium SaltExcellent choices for sterically hindered couplings.[1][2][10] Phosphonium-based reagents do not carry the risk of guanidinylation, a potential side reaction with uronium reagents.[3][14]
PyBrOP Phosphonium SaltAn even more reactive phosphonium salt that can be effective for particularly stubborn couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid.[1][2]
How can I optimize my reaction conditions for difficult couplings involving N-Me-Phe-OMe?

Optimizing your reaction conditions is crucial for success. Here are several strategies:

  • Double Coupling: If a single coupling reaction is incomplete, as indicated by a positive bromophenol blue test, performing a second coupling is a common and effective strategy.[1][12]

  • Increased Temperature/Microwave Synthesis: Increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues.[2] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture, often resulting in higher yields and purity in a shorter amount of time.[2][15]

  • Solvent Choice: The choice of solvent is critical for efficient solid-phase peptide synthesis as it affects resin swelling and solvation of the growing peptide chain.[16][17]

    • N-Methyl-2-pyrrolidone (NMP) is often the solvent of choice as it is more polar than DMF and can improve coupling yields in many cases.[16][18]

    • N,N-Dimethylformamide (DMF) is also widely used, but it's important to use high-purity, anhydrous DMF as water can hydrolyze the activated ester intermediate, and dimethylamine impurities can cause premature Fmoc deprotection.[3][16]

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can be beneficial, especially for longer peptides, as it increases the probability of molecular interactions.[19]

What is guanidinylation and how can I avoid it?

Guanidinylation is a side reaction that can occur when using uronium/aminium-based coupling reagents like HATU.[9] In this reaction, the coupling reagent reacts with the free N-terminal amine of the peptide, forming a stable guanidinium group that irreversibly caps the peptide chain, preventing further elongation.[9][14]

To minimize guanidinylation:

  • Avoid Excess Coupling Reagent: Using a large excess of the uronium/aminium reagent increases the risk of this side reaction.[9][20]

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent before adding it to the peptide-resin is a crucial step. This ensures that the highly reactive species reacts with the intended carboxyl group before it has a chance to react with the N-terminal amine.[1][14]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling to N-Terminal N-Me-Phe-OMe

This protocol provides a starting point for coupling a standard Fmoc-protected amino acid to a resin-bound peptide with an N-terminal N-Me-Phe-OMe.

Materials:

  • Peptide-resin with N-terminal N-Me-Phe-OMe

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (4 equivalents)[1][12]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[1][12]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade[1]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[2]

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution.[1][12]

  • Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased.

  • Monitoring: Take a small sample of the resin, wash it thoroughly with DMF, and perform the bromophenol blue test to check for completion.[1]

    • Yellow: Coupling is complete.

    • Blue/Green: Coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash with DMF, and repeat steps 2-4.[1]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

Protocol 2: On-Resin N-Methylation of a Primary Amine

For cases where the N-methylated amino acid is not commercially available or is prohibitively expensive, on-resin methylation offers an alternative. The most efficient method is a three-step sequence based on the work of Fukuyama and Miller/Scanlan.[21][22]

Materials:

  • Peptide-resin with a free primary amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine (TMP)

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • DMF and Dichloromethane (DCM)

Procedure:

  • Sulfonylation: Treat the peptide-resin with o-NBS-Cl and collidine in DMF to protect the primary amine as a sulfonamide.[1] This step activates the nitrogen for the subsequent methylation.

  • Methylation: Treat the sulfonated peptide-resin with a methylating agent like dimethyl sulfate and a base such as DBU in DMF.[1]

  • Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in DMF to reveal the newly formed N-methyl amine.[1]

  • Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next coupling step.[1]

Visual Workflows

Troubleshooting_Workflow Start Start Coupling to N-Me-Phe-OMe Coupling Perform Coupling (e.g., HATU, 2h, RT) Start->Coupling Test Bromophenol Blue Test Coupling->Test Complete Coupling Complete (Yellow Resin) Test->Complete Yes Incomplete Incomplete Coupling (Blue/Green Resin) Test->Incomplete No Proceed Proceed to Next Step Complete->Proceed Strategy1 Strategy 1: Double Couple Incomplete->Strategy1 Strategy2 Strategy 2: Increase Temp/Time or use Microwave Incomplete->Strategy2 Strategy3 Strategy 3: Change Coupling Reagent (e.g., to PyBrOP) Incomplete->Strategy3 Strategy1->Coupling Repeat Strategy2->Coupling Repeat Strategy3->Coupling Repeat

Caption: Troubleshooting workflow for difficult N-methylated couplings.

On_Resin_N_Methylation Start Peptide-Resin with Free Primary Amine (R-NH2) Step1 Step 1: Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Intermediate1 o-NBS Protected Amine (R-NH-NBS) Step1->Intermediate1 Step2 Step 2: Methylation (Me2SO4, DBU) Intermediate1->Step2 Intermediate2 Methylated Sulfonamide (R-N(Me)-NBS) Step2->Intermediate2 Step3 Step 3: Desulfonylation (2-Mercaptoethanol, DBU) Intermediate2->Step3 End N-Methylated Amine (R-NH-Me) Step3->End

Caption: Key steps in the on-resin N-methylation process.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). PubMed Central (PMC).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Epimeriz
  • Solvents for Solid Phase Peptide Synthesis.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • BenchChem.
  • Adijaya, I. T., et al. (2023).
  • BenchChem. Troubleshooting low yield in H-N-Me-Glu(OMe)-OH.HCl coupling.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Subiros-Funosas, L., et al. (2017).
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Adijaya, I. T., et al. (2023).
  • BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

Sources

Technical Support Center: Cleavage Optimization for Peptides with N-Me-Phe-OMe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the final cleavage and deprotection step of peptides containing N-methylated residues, particularly N-methyl-phenylalanine methyl ester (N-Me-Phe-OMe).

N-methylation is a powerful tool to enhance the pharmacokinetic properties of peptide therapeutics, improving metabolic stability and membrane permeability.[1][2][3] However, the unique steric and electronic properties of N-methylated amide bonds introduce specific challenges during trifluoroacetic acid (TFA)-mediated cleavage from the solid-phase support. This guide provides in-depth, experience-based answers to common problems, offering optimized protocols and the scientific rationale behind them to ensure you achieve the highest possible yield and purity for your target peptide.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

Q1: Why is cleaving peptides with N-methylated residues more difficult than standard peptides?

Answer: The primary challenge stems from two factors: steric hindrance and altered electronics of the peptide backbone.

  • Steric Hindrance: The N-methyl group adds bulk directly to the amide bond. During TFA-mediated cleavage, the acid must protonate the amide backbone to facilitate cleavage of acid-labile side-chain protecting groups and the resin linker. The N-methyl group can sterically shield the amide carbonyl, slowing down these reactions. This is particularly noticeable when an N-methylated residue is adjacent to another bulky amino acid, often requiring longer reaction times or harsher conditions for complete deprotection and cleavage.[3][4]

  • Increased Acid Stability: The N-methylated amide bond is more resistant to acid hydrolysis compared to a standard secondary amide. In some cases, particularly when an N-methylated residue is followed by a proline or another N-alkylated amino acid, the peptide bond itself can become susceptible to cleavage under standard TFA conditions, leading to fragmentation.[5]

Q2: What are the most common side reactions I should be aware of when cleaving a peptide containing N-Me-Phe-OMe?

Answer: Beyond incomplete cleavage, there are several specific side reactions to monitor:

  • Peptide Fragmentation: Peptides with the sequence R1-(N-alkyl-Xaa)-Xaa2-R2 are known to be susceptible to hydrolysis under standard TFA conditions, leading to cleavage between the N-alkylated residue and the subsequent amino acid.[5] This occurs via an oxazolone-like intermediate.

  • N-Terminal Deletion: If the N-terminal residue is an acetylated N-methyl amino acid (e.g., Ac-N-Me-Phe), a significant side reaction can occur where the Ac-N-Me-Phe residue is lost entirely during cleavage.[6] This is a mechanistically driven side reaction involving the acetyl group and is highly dependent on cleavage time and temperature.[6]

  • Side-Chain Alkylation: During cleavage, protecting groups (like t-Butyl from Boc, tBu) are released as highly reactive carbocations. These cations can re-attach to nucleophilic residues like Tryptophan (Trp) or Methionine (Met). While this is a general issue in peptide synthesis, the extended cleavage times often required for N-methylated peptides can increase the occurrence of these side products.[7][8]

  • C-Terminal Methyl Ester Hydrolysis: While the methyl ester of your N-Me-Phe-OMe is generally stable to TFA, prolonged exposure or the presence of excess water in the cleavage cocktail can lead to partial hydrolysis, resulting in the corresponding carboxylic acid.

Q3: My standard cleavage cocktail (95% TFA / 2.5% Water / 2.5% TIS) is giving me low yield. What's wrong?

Answer: Your standard cocktail, while effective for many peptides, is likely not robust enough for this specific challenge. The low yield is almost certainly due to incomplete cleavage from the resin, caused by the steric hindrance of the N-Me-Phe residue. The standard 2-4 hour cleavage time is often insufficient.[4]

Simply extending the time with this cocktail can work, but it also increases the risk of the side reactions mentioned in Q2. A better approach is to optimize the cocktail itself by modifying the scavenger composition and potentially the reaction conditions.

Part 2: Troubleshooting Guide - From Problem to Solution

This section addresses specific experimental observations and provides actionable solutions.

Problem 1: Low Cleavage Yield
  • Symptom: HPLC analysis of your crude product shows a small peak for the desired peptide and you suspect a significant amount of peptide remains on the resin.

  • Primary Cause: Incomplete cleavage from the resin linker due to steric hindrance.

  • Solution Workflow:

    Cleavage_Yield_Workflow start Low Cleavage Yield Detected step1 Action: Extend Cleavage Time Protocol: Re-treat resin with fresh cocktail for an additional 2-4 hours. start->step1 check1 Re-analyze by HPLC. Is yield improved? step1->check1 step2 Action: Increase Temperature Protocol: Perform cleavage at 38°C for 30-60 minutes. Caution: Monitor for degradation. check2 Re-analyze by HPLC. Is yield improved? step2->check2 step3 Action: Modify Cleavage Cocktail Protocol: Use a more robust scavenger mix (see Table 1). success Problem Solved. Proceed to Purification. step3->success check1->step2 No check1->success Yes check2->step3 No check2->success Yes fail Consult Advanced Protocols. Consider alternative cleavage acids (e.g., HF, TFMSA).

    Caption: Troubleshooting workflow for low cleavage yield.

Problem 2: Mass Spec Shows [M+54] or [M+72] Adducts
  • Symptom: You observe unexpected peaks in your mass spectrum corresponding to the addition of t-Butyl groups or other protecting group fragments.

  • Primary Cause: Insufficient scavenging of carbocations generated from protecting groups, leading to re-attachment to the peptide.

  • Solution: Your scavenger cocktail is inadequate. Triisopropylsilane (TIS) is excellent for scavenging trityl cations but less effective for t-butyl cations. Adding a thiol scavenger is highly recommended.

    Table 1: Optimized Cleavage Cocktails for N-Methylated Peptides

Cocktail NameComposition (v/v/v)Key ScavengersUse Case & Rationale
Standard (Modified) 95% TFA / 2.5% Water / 2.5% TISTIS, WaterBaseline for simple peptides. Often insufficient for N-Me peptides.[4]
Reagent K (Modified) 85% TFA / 5% Water / 5% Phenol / 5% ThioanisolePhenol, Thioanisole, WaterClassic, robust cocktail. Thioanisole helps remove Arg(Pbf/Pmc) groups and scavenges effectively. Phenol protects Tyr and Trp.[9]
DODT Cocktail 94% TFA / 2.5% Water / 2.5% TIS / 1% DODTTIS, Water, DODTRecommended. DODT (3,6-Dioxa-1,8-octanedithiol) is a highly effective, low-odor scavenger for t-butyl cations. Excellent for preventing side-chain alkylation.
Low-Temp Cocktail 95% TFA / 2.5% Water / 2.5% TISTIS, WaterTo be used at 4°C for 2-4 hours. Reduces the rate of side reactions, especially N-terminal deletion of Ac-N-Me-Phe.[6]

Part 3: Advanced Protocols & Optimization

Protocol 1: Optimized Cleavage Using DODT Cocktail

This protocol is recommended as the first-line approach for cleaving peptides containing N-Me-Phe-OMe, especially those also containing Trp, Met, or multiple Arg residues.

Materials:

  • Dried peptide-resin (ensure resin is thoroughly washed with DCM and dried under vacuum for at least 4 hours).[10]

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Deionized Water

  • Triisopropylsilane (TIS)

  • 3,6-Dioxa-1,8-octanedithiol (DODT)

  • Ice-cold Diethyl Ether or MTBE

  • 50 mL Centrifuge Tubes

Procedure:

  • Preparation: In an efficient fume hood, prepare the cleavage cocktail: For every 10 mL of cocktail, mix 9.4 mL TFA, 0.25 mL Water, 0.25 mL TIS, and 0.1 mL DODT. Prepare approximately 10-15 mL of cocktail per gram of resin.

  • Resin Treatment: Place the dried peptide-resin in a suitable reaction vessel (e.g., a glass scintillation vial or a specialized cleavage flask).

  • Cleavage Reaction: Add the prepared cleavage cocktail to the resin. Stopper the vessel and swirl gently to ensure the resin is fully suspended.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature with occasional swirling. For peptides with multiple arginine residues or known difficult sequences, this time can be extended up to 6 hours.[9][11]

  • Filtration: Filter the resin using a fritted glass funnel or a syringe fitted with a filter, collecting the filtrate into a clean 50 mL centrifuge tube.

  • Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide. Combine all filtrates.

  • Precipitation: Add the collected TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (your crude peptide) should form.

  • Isolation: Centrifuge the suspension for 5-10 minutes at ~3500 rpm. Carefully decant and discard the ether.[11]

  • Washing: Wash the peptide pellet twice more with cold ether to remove residual scavengers and TFA.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Protocol 2: Low-Temperature Cleavage for N-Terminal Ac-N-Me-Phe Peptides

This protocol is specifically designed to minimize the N-terminal deletion side reaction described by Bennett et al.[6]

Procedure:

  • Preparation: Prepare a standard cleavage cocktail of 95% TFA / 5% Water. Cool this cocktail and the vessel containing your dried peptide-resin to 4°C.

  • Cleavage Reaction: Add the cold cocktail to the cold resin.

  • Incubation: Maintain the reaction at 4°C for 2 to 4 hours.

  • Workup: Proceed with steps 5-10 from Protocol 1.

Scientific Rationale: The deletion side reaction is acid-catalyzed and temperature-dependent. By reducing the temperature, you significantly slow the rate of this unwanted reaction while still allowing the desired cleavage from the resin to proceed, albeit more slowly.[6] Analysis showed that cleavage at 4°C for 4 hours could preserve >80% of the desired product compared to <40% at room temperature.[6]

Part 4: Quality Control & Analysis

A successful cleavage is a verified cleavage. Always analyze your crude product before proceeding to large-scale purification.

  • Analytical RP-HPLC: Use a standard C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will show you the purity of your crude product and reveal the presence of any major side products.

  • Mass Spectrometry (LC-MS or MALDI-TOF): This is non-negotiable. Confirm the molecular weight of your main peak to ensure it matches the desired peptide. Look for common adducts or fragments:

    • [M+H]+: Your target mass.

    • [M-113]+ (approx.): Potential loss of an N-terminal Ac-N-Me-Phe group.[6]

    • [M+54]+: t-Butylation side product.

    • [M-14]+: Potential hydrolysis of the C-terminal methyl ester to the carboxylic acid.

References

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Technical Support Center: Purification of Peptides with N-Methyl
  • Novabiochem® - Fmoc resin cleavage protocols. Merck.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.
  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • Lability of N-alkylated peptides towards TFA cleavage. PubMed.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Cleaving peptides from Merrifield resin; TFMSA cleavage. Anaspec.
  • Peptide Cleavage and Protected Cleavage Procedures Application Note.
  • Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing Fmoc-N-Me-Ile-OH. BenchChem.
  • Synthesis of Poly-N-Methylated Peptides Against Malaria.

Sources

Validation & Comparative

A Comparative Guide to Peptide Synthesis Efficiency: N-Me-Phe-OMe HCl vs. H-Phe-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the precise and efficient construction of peptide bonds is paramount. The choice of amino acid building blocks profoundly influences not only the properties of the final peptide but also the entire synthetic strategy. This guide provides an in-depth comparison of two closely related yet synthetically distinct building blocks: N-methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe HCl).

While the addition of a single methyl group to the backbone amide nitrogen may seem trivial, it introduces significant challenges that necessitate a complete re-evaluation of coupling strategies. Here, we dissect the mechanistic underpinnings of these challenges, provide field-proven protocols, and present comparative data to guide you in optimizing your peptide synthesis workflows.

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The fundamental difference in reactivity between H-Phe-OMe and N-Me-Phe-OMe stems from the substitution on the alpha-amino group. H-Phe-OMe possesses a primary amine (-NH₂), whereas N-Me-Phe-OMe has a secondary amine (-NHMe). This seemingly minor alteration has two major consequences for peptide bond formation.

  • Increased Steric Bulk: The methyl group on the nitrogen atom creates significant steric hindrance.[1] This bulkiness physically impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the tetrahedral intermediate—a critical step in the coupling reaction—energetically less favorable.[1]

  • Electronic Effects & Nucleophilicity: While alkyl groups are weakly electron-donating, which might suggest increased nucleophilicity, the steric factor dominates. The crowded environment around the nitrogen lone pair hinders its ability to act as an effective nucleophile, dramatically slowing down the rate of peptide bond formation compared to a primary amine.[2]

This primary challenge of steric hindrance leads to a cascade of potential issues, including incomplete reactions, low yields, and the need for more aggressive coupling conditions, which in turn can promote side reactions.[1][3]

Figure 1: Steric hindrance comparison in peptide coupling.

The Secondary Challenge: Increased Risk of Racemization

A slower coupling reaction directly elevates the risk of racemization of the activated amino acid. The principal pathway for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate.[4][5] The alpha-proton of this cyclic intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[4]

Because the coupling to an N-methylated amine is slow, the activated amino acid exists in its highly reactive state for a longer period. This prolonged exposure to the basic reaction conditions provides a greater opportunity for oxazolone formation and subsequent epimerization, compromising the chiral purity of the final peptide.[4][6]

RacemizationMechanism cluster_path Primary Racemization Pathway ActivatedAA Activated N-Protected Amino Acid FastCoupling Fast Coupling (with H-Phe-OMe) ActivatedAA->FastCoupling SlowCoupling Slow Coupling (with N-Me-Phe-OMe) ActivatedAA->SlowCoupling Oxazolone 5(4H)-Oxazolone Intermediate Formation ActivatedAA->Oxazolone Side Reaction (Time Dependent) Peptide Desired L-Peptide (High Purity) FastCoupling->Peptide RacemizedPeptide Racemized Peptide (Mixture of L- and D-isomers) SlowCoupling->RacemizedPeptide Enolate Planar Achiral Enolate Intermediate Oxazolone->Enolate Proton Abstraction Base Base (e.g., DIPEA) Enolate->RacemizedPeptide Nucleophilic Attack (from either face)

Figure 2: Racemization pathway in peptide synthesis.

Comparative Performance & Reagent Selection

The distinct reactivity profiles of H-Phe-OMe and N-Me-Phe-OMe demand different strategic approaches, particularly in the choice of coupling reagents.

FeatureH-Phe-OMe HCl (Primary Amine)This compound (Secondary Amine)Causality & Rationale
Nucleophilicity HighLowThe N-methyl group sterically hinders the nitrogen's lone pair, reducing its ability to attack the activated carboxyl group.[1][2]
Coupling Rate FastVery SlowDirect consequence of lower nucleophilicity and higher steric hindrance, leading to a higher activation energy for the reaction.[4]
Racemization Risk Low to ModerateHighSlower coupling rates prolong the lifetime of the activated species, increasing the opportunity for oxazolone-mediated racemization.[4][6]
Standard Reagents Effective (e.g., EDC/HOBt, HBTU)Ineffective or Low YieldStandard reagents are not potent enough to overcome the significant steric barrier, leading to incomplete reactions.[7]
Monitoring Ninhydrin TestBromophenol Blue TestThe ninhydrin test requires a primary amine for the color change and does not work on N-methylated secondary amines.[7]
Recommended Coupling Reagents

The selection of a coupling reagent is the most critical factor in successfully incorporating N-methylated residues.

Reagent ClassReagentSuitability for H-Phe-OMeSuitability for N-Me-Phe-OMeKey Considerations
Carbodiimides EDC/HOBtExcellent Poor Cost-effective and reliable for standard couplings. The active ester is not reactive enough for hindered systems.[8]
Uronium/Aminium HBTU/HCTUExcellent Poor to Moderate Forms a moderately reactive OBt active ester. Often fails to drive hindered couplings to completion.[7]
Uronium/Aminium HATU/HCTUExcellent Excellent Forms a highly reactive OAt active ester, which is highly effective at overcoming steric hindrance.[2][7][9]
Phosphonium PyBOP/PyAOPExcellent Excellent PyAOP is particularly effective for N-methylated couplings. Phosphonium reagents avoid the potential for guanidinylation side reactions.[9][10]
Halophosphonium PyBroPGood (Overkill) Excellent Extremely reactive and capable of coupling very hindered residues, but may increase racemization risk if not used carefully.[7][9]
Oxyma-Based COMUExcellent Excellent A safer, non-explosive alternative to benzotriazole-based reagents with reactivity comparable to HATU.[9]

Experimental Protocols & Workflow

The following protocols provide a practical comparison for a solution-phase coupling of Boc-Ala-OH to both H-Phe-OMe HCl and this compound.

Figure 3: Comparative experimental workflows.

Protocol 1: Standard Coupling with H-Phe-OMe HCl using EDC/HOBt

This protocol represents a standard, reliable method for non-hindered couplings.[8]

Materials:

  • Boc-Ala-OH (1.0 eq)

  • H-Phe-OMe·HCl (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add Boc-Ala-OH and HOBt·H₂O. Dissolve in anhydrous DCM (approx. 10 mL per mmol of Boc-Ala-OH).

  • In a separate flask, dissolve H-Phe-OMe·HCl in anhydrous DCM and add DIPEA. Stir for 10-15 minutes at room temperature to neutralize the salt.

  • Cool the Boc-Ala-OH/HOBt solution to 0°C in an ice bath.

  • Add EDC·HCl to the cooled solution and stir for 15 minutes to pre-activate.

  • Add the neutralized H-Phe-OMe solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Optimized Coupling with this compound using HATU

This protocol is designed to overcome the steric hindrance associated with N-methylated amino acids.[2][7]

Materials:

  • Boc-Ala-OH (1.5 eq)

  • N-Me-Phe-OMe·HCl (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve N-Me-Phe-OMe·HCl in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature. Rationale: One equivalent of base neutralizes the HCl salt, while the additional base is required for the coupling reaction.

  • In a separate flask, dissolve Boc-Ala-OH and HATU in anhydrous DMF. Stir at room temperature for 5-10 minutes for pre-activation.

  • Add the activated acid solution from step 2 to the amine solution from step 1.

  • Stir the reaction at room temperature for 4-8 hours. Rationale: Extended reaction time is often necessary for hindered couplings.

  • Monitor the reaction progress by TLC.

  • If the reaction is incomplete after 8 hours, consider adding another portion of pre-activated Boc-Ala-OH/HATU (0.5 eq) and stirring for an additional 4 hours (a "double coupling" approach).[4]

  • Once complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Summary and Recommendations

The synthesis of peptides containing N-methylated amino acids is inherently more challenging than standard peptide synthesis but is a critical technique for developing peptides with improved therapeutic properties like enhanced stability and cell permeability.[7]

ParameterH-Ala-Phe-OMe (from H-Phe-OMe)H-Ala-(N-Me)Phe-OMe (from N-Me-Phe-OMe)
Typical Yield >90%60-85% (highly condition-dependent)
Purity (Crude) HighModerate (risk of unreacted starting material and side products)
Racemization <1% (with HOBt)2-10% (can be higher without optimized conditions/reagents)
Cost of Reagents Low to ModerateHigh (specialized coupling reagents are expensive)
Synthesis Time 12-16 hours4-24 hours (may require double coupling)

Key Takeaways for Researchers:

  • Standard vs. Specialized: For standard primary amines like H-Phe-OMe HCl, traditional, cost-effective coupling reagents (EDC/HOBt, HBTU) are highly efficient.

  • Embrace Potent Reagents: When incorporating this compound or other N-methylated residues, do not use standard coupling reagents. The use of potent reagents like HATU, PyAOP, or COMU is mandatory for achieving acceptable yields.[1][9][10]

  • Optimize Conditions: Be prepared to use a higher excess of reagents, perform double couplings, and allow for longer reaction times.[4]

  • Monitor Carefully: Use the bromophenol blue test for solid-phase synthesis, as the ninhydrin test will fail.[1][7] For solution-phase, careful TLC analysis is critical.

  • Control Racemization: To minimize racemization with N-methylated residues, use additives like HOAt (found in HATU/PyAOP) or Oxyma (found in COMU), which are superior to HOBt.[4][9] Employing weaker bases like 2,4,6-collidine in place of DIPEA can also be beneficial, though it may further slow the reaction rate.[11]

By understanding the chemical principles behind the challenges of N-methylation and strategically selecting the appropriate high-potency reagents and optimized conditions, researchers can successfully and efficiently synthesize N-methylated peptides, unlocking their potential in modern drug discovery.

References

  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Preventing racemization during N-methylated amino acid coupling. BenchChem Technical Support.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562-2570.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (2025). Technical Support Center: Phenylalanylphenylalanine Methyl Ester (Phe-Phe-OMe) Synthesis. BenchChem Technical Support.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Sari, J. L., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.
  • BenchChem. (2025). Troubleshooting low yield in H-N-Me-Glu(OMe)-OH.HCl coupling. BenchChem Technical Support.

Sources

A Comparative Guide to Epimerization in N-Me-Phe-OMe HCl and Other N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Challenge in N-Methylated Peptides

In the landscape of peptide-based drug development, N-methylation is a cornerstone strategy for enhancing metabolic stability, membrane permeability, and modulating conformation.[1][2] By replacing the amide proton with a methyl group, we effectively shield the peptide backbone from proteolytic enzymes.[3] However, this modification introduces significant synthetic challenges, most notably the heightened risk of epimerization—the inversion of stereochemistry at the α-carbon (Cα).

Epimerization is a detrimental side reaction that converts a desired L-amino acid residue into its D-epimer, or vice versa.[4] This seemingly minor change can drastically alter a peptide's three-dimensional structure, leading to diminished bioactivity, altered receptor binding, or complete loss of function.[5] The resulting epimeric impurities are often difficult to separate from the target peptide due to their similar physical properties, complicating purification and compromising final product purity.[4]

This guide provides an in-depth analysis of epimerization, with a specific focus on N-methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl), a building block known for its particular susceptibility to this side reaction. We will explore the underlying mechanisms, present robust analytical protocols for quantification, and offer a comparative analysis against other commonly used N-methylated amino acids. Our objective is to equip researchers and drug development professionals with the expertise to anticipate, control, and mitigate epimerization in their synthetic workflows.

The Mechanism: How Chirality is Lost

The primary pathway for amino acid epimerization during peptide synthesis is a base-catalyzed process. The reaction proceeds through the abstraction of the proton at the Cα position by a base, forming a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure, leading to a mixture of both the original L-isomer and the undesired D-epimer.[4][5]

Several factors critically influence the rate of this undesirable reaction:

  • Base Strength and Sterics: Stronger, non-hindered bases like diisopropylethylamine (DIEA) accelerate Cα-proton abstraction more effectively than weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP).[4][6][7]

  • Amino Acid Side Chain: The electronic nature of the amino acid's R-group is paramount. Side chains that can stabilize the negative charge of the enolate intermediate through resonance or inductive effects will increase the acidity of the Cα-proton, thereby accelerating epimerization. The phenyl group in Phenylalanine is a prime example of such a stabilizing group.[4]

  • Temperature and Activation Time: Higher reaction temperatures and prolonged pre-activation times (the period where the carboxylic acid is activated by a coupling reagent before the amine component is added) significantly increase the extent of epimerization.[8][9]

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), are commonly used in peptide synthesis and can stabilize the charged enolate intermediate, potentially facilitating epimerization.[8]

Below is a diagram illustrating the base-catalyzed epimerization mechanism.

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Experimental Analysis: Quantifying Epimerization

Accurate quantification of epimerization is essential for process optimization and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and measuring the ratio of epimers.

Protocol 1: Chiral HPLC for Epimer Quantification

This protocol provides a robust starting point for analyzing the epimeric content of N-methylated amino acid derivatives.

Objective: To separate and quantify the L- and D-epimers of an N-methylated amino acid derivative.

Methodology:

  • Sample Preparation:

    • Synthesize a model dipeptide (e.g., Ac-Ala-NMe-Xaa-NH₂, where NMe-Xaa is the residue of interest) under the conditions being evaluated.[10]

    • Hydrolyze the dipeptide to its constituent amino acids using 6 M HCl at 110°C for 24 hours.[10]

    • Neutralize and dry the hydrolysate.

    • Reconstitute the amino acid mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • HPLC System and Conditions:

    • Column: A polysaccharide-based Chiral Stationary Phase (CSP) such as Lux Cellulose-2 or an equivalent is highly effective for resolving underivatized amino acid enantiomers.[11] Alternatively, macrocyclic glycopeptide-based CSPs like Astec CHIROBIOTIC T are also excellent choices.[12]

    • Mobile Phase: An isocratic mixture of Acetonitrile/Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA) is a common starting point. The exact ratio must be optimized for the specific analyte.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Ambient).

    • Detection: UV at 214 nm or 265 nm, depending on the presence of chromophores like the Fmoc group or phenyl ring.[10][11]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-epimers based on the injection of pure standards, if available.

    • Integrate the peak areas for both epimers.

    • Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(D-epimer) / (Area(L-epimer) + Area(D-epimer))] x 100

Causality Behind Experimental Choices:

  • Why Chiral HPLC? Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers in the sample, resulting in different retention times and allowing for their separation. This is the most direct method for chiral purity analysis.[11]

  • Why Hydrolysis? Analyzing the epimerization of a single residue within a peptide context can be complicated by the chirality of neighboring residues. By hydrolyzing a model dipeptide, we isolate the amino acid of interest and simplify the analysis to a binary mixture of its L and D forms.[10]

  • Alternative: Derivatization. For challenging separations or when a chiral column is unavailable, derivatizing the amino acid mixture with a chiral agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[10][13][14]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesize Model Dipeptide hydrolysis Acid Hydrolysis (6M HCl) synthesis->hydrolysis reconstitution Reconstitute in Mobile Phase hydrolysis->reconstitution injection Inject Sample onto Chiral Column reconstitution->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection integration Integrate Peak Areas (L and D) detection->integration calculation Calculate % Epimerization integration->calculation

Caption: Workflow for the quantification of amino acid epimerization.

Comparative Analysis: this compound vs. Other N-Methylated Amino Acids

The structural features of an N-methylated amino acid dictate its susceptibility to epimerization. Here, we compare this compound with other common N-methylated residues.

This compound: A High-Risk Residue

N-methyl-L-phenylalanine is particularly prone to epimerization. The underlying chemical reason is the structure of its side chain. The phenyl ring can effectively stabilize the negative charge of the planar enolate intermediate through resonance. This stabilization lowers the activation energy required for Cα-proton abstraction, making the process faster and more favorable compared to amino acids with non-stabilizing alkyl side chains.[4] Therefore, when using this compound in peptide synthesis, especially under basic conditions, a high degree of vigilance is required.

Comparison with Other N-Methylated Amino Acids

The tendency for epimerization varies across different N-methylated amino acids, primarily due to the nature of their side chains.

  • N-Me-Ala-OMe: With a simple methyl side chain, N-methylalanine shows a relatively low tendency for epimerization. The alkyl group offers no resonance or significant inductive stabilization for the enolate intermediate.

  • N-Me-Val-OMe & N-Me-Ile-OMe: These residues feature bulky, sterically hindering side chains. While the alkyl groups do not stabilize the enolate, the steric bulk can slow down the rate of coupling. If coupling is slow, the activated amino acid spends more time in a reactive state under basic conditions, which can increase the opportunity for epimerization to occur.[4][8] However, the Cα-proton is generally considered to have similar acidity to that of other aliphatic amino acids.[4]

  • N-Me-Leu-OMe: Similar to N-Me-Ala, the isobutyl side chain of leucine does not provide electronic stabilization, leading to a moderate risk of epimerization, generally lower than that of N-Me-Phe.

The following table summarizes the relative risk of epimerization for these residues under typical basic coupling conditions.

N-Methylated Amino AcidSide Chain (R-Group)Enolate StabilizationSteric HindranceRelative Epimerization Risk
N-Me-Phe-OMe Benzyl (-CH₂-Ph)High (Resonance)ModerateHigh [4]
N-Me-Val-OMe Isopropyl (-CH(CH₃)₂)LowHighModerate [4][8]
N-Me-Ile-OMe sec-Butyl (-CH(CH₃)CH₂CH₃)LowHighModerate [4][8]
N-Me-Leu-OMe Isobutyl (-CH₂CH(CH₃)₂)LowModerateLow-Moderate [4]
N-Me-Ala-OMe Methyl (-CH₃)LowLowLow

Mitigation Strategies: Preserving Chiral Integrity

While certain residues like N-Me-Phe are inherently more susceptible to epimerization, synthetic conditions can be optimized to minimize this side reaction.

  • Choice of Base: Employing sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or weaker bases such as N-methylmorpholine (NMM) can significantly reduce epimerization compared to DIEA, especially for sensitive glycosylated amino acids.[6][9]

  • Coupling Reagents: Use coupling reagents known for low racemization potential. Phosphonium salts (e.g., PyBOP) or modern uronium salts combined with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) are often superior to carbodiimides (DCC, EDC) in suppressing epimerization.[7][8][15]

  • Reaction Temperature: Conduct coupling reactions at lower temperatures (e.g., 0°C or below). This reduces the rate of all reactions, but often has a more pronounced effect on the rate of epimerization than on the desired amide bond formation.[8]

  • Minimize Pre-activation Time: The activated amino acid ester is the species that undergoes epimerization. Reducing the time it exists before reacting with the amine component (i.e., minimizing pre-activation time) can substantially decrease the level of epimerized product.[9]

Conclusion

N-methylation is an invaluable tool in medicinal chemistry for enhancing the drug-like properties of peptides. However, it comes with an inherent risk of epimerization that can compromise the final product's integrity and bioactivity. This compound stands out as a particularly high-risk building block due to the resonance-stabilizing effect of its phenyl side chain on the key enolate intermediate.

A thorough understanding of the epimerization mechanism, coupled with rigorous analytical monitoring via chiral HPLC and the strategic optimization of synthetic conditions—including the judicious choice of base, coupling reagent, and temperature—is critical for success. By implementing the protocols and mitigation strategies outlined in this guide, researchers can effectively control and minimize epimerization, ensuring the synthesis of chirally pure N-methylated peptides for advanced therapeutic applications.

References

  • Ismail, N. A. et al. (2023). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • He, C. et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Available at: [Link]

  • Jadhav, P. D. et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]

  • Lambeth, T. R. et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central. Available at: [Link]

  • Julian, R. R. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed. Available at: [Link]

  • Biron, E. et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

  • Julian, R. R. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications. Available at: [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Available at: [Link]

  • Chatterjee, J. et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Albericio, F. & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

  • Julian, R. R. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Semantic Scholar. Available at: [Link]

  • Pabel, J. et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. Available at: [Link]

  • Gupta, S. (2018). Factors affecting epimerization/isomerization? ResearchGate. Available at: [Link]

  • Schramma, K. R. et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. NIH. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available at: [Link]

  • Gildersleeve, J. C. et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Gildersleeve, J. C. et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Available at: [Link]

  • Heck, S. D. et al. (1996). enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central. Available at: [Link]

  • The Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Available at: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Julian, R. R. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications. Available at: [Link]

Sources

N-Methylation of Phenylalanine: A Comparative Guide to Enhancing Peptide Stability and Protease Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often undermined by their inherent instability, particularly their susceptibility to proteolytic degradation. This guide provides an in-depth, data-driven comparison of peptides incorporating N-methylated phenylalanine (N-Me-Phe) versus their non-methylated counterparts. We will explore the profound impact of this single-atom modification on peptide stability and protease resistance, supported by experimental data and detailed protocols to empower your research and development endeavors.

The N-Methylation Advantage: A Molecular Shield

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, is a powerful strategy to bolster peptide resilience.[1][2][3] This seemingly subtle alteration introduces significant steric hindrance, effectively creating a molecular shield that obstructs the approach of proteolytic enzymes.[1][2] The methyl group disrupts the hydrogen-bonding patterns that proteases rely on for recognition and binding to the peptide backbone, thereby inhibiting cleavage of the scissile peptide bond.[1]

This guide will focus on N-methylated phenylalanine (N-Me-Phe), a modification of the essential amino acid phenylalanine. Its hydrochloride salt, N-Me-Phe-OMe HCl, is a key building block in the synthesis of these modified peptides.[4][5][6]

Quantitative Comparison: The Data Speaks for Itself

The most compelling evidence for the efficacy of N-methylation lies in the quantitative improvement of a peptide's half-life in the presence of proteases. The following table summarizes experimental data from various studies, showcasing the dramatic increase in stability achieved through the incorporation of N-methylated amino acids.

Peptide SequenceModificationProtease/MatrixHalf-life (t½) of Non-Methylated PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in StabilityReference(s)
G-protein-binding peptide (DKLYWWEFL)N-Me-Asp (P2 position)Trypsin~2.5 min3 h72[1][7]
G-protein-binding peptide (DKLYWWEFL)N-Me-Lys (P1 position)Trypsin~2.5 min> 42 h> 1000[1][7]
G-protein-binding peptide (DKLYWWEFL)N-Me-Leu (P1' position)Trypsin~2.5 min> 42 h> 1000[1][7]
G-protein-binding peptide (DKLYWWEFL)N-Me-Tyr (P2' position)Trypsin~2.5 min> 42 h> 1000[1][7]
Model PeptideN-methylatedChymotrypsin45 min> 360 min> 8[2]
THR peptideN-methylatedHuman Serum30 min12 h24[8]

Caption: Comparative stability of N-methylated versus non-methylated peptides against various proteases and in human serum. The data clearly demonstrates the significant increase in half-life conferred by N-methylation.

The Mechanism of Enhanced Protease Resistance

The increased stability of N-methylated peptides is not merely a consequence of steric bulk. The removal of the amide proton eliminates a crucial hydrogen bond donor, disrupting the canonical hydrogen-bonding patterns that proteases use to recognize and bind to their substrates.[1] This dual effect of steric hindrance and altered hydrogen bonding capacity makes the peptide backbone significantly less susceptible to enzymatic cleavage.

cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Protease Protease Peptide_Backbone Peptide Backbone (-NH-) Protease->Peptide_Backbone Hydrogen Bonding Recognition Cleavage Peptide Bond Cleavage Peptide_Backbone->Cleavage Protease_Blocked Protease N_Me_Backbone N-Methylated Backbone (-N(CH3)-) Protease_Blocked->N_Me_Backbone Steric Hindrance & No H-Bond Donor Stability Enhanced Stability N_Me_Backbone->Stability

Caption: Mechanism of N-methylation-induced protease resistance.

Experimental Protocols: A Guide to Self-Validating Assays

To empower researchers to validate these findings in their own laboratories, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

The synthesis of the N-methylated amino acid building block is a critical first step. A common and effective method is the esterification of N-Boc-N-methyl-L-phenylalanine followed by deprotection.[4][5]

Materials:

  • N-Boc-N-methyl-L-phenylalanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) in dioxane

  • Dichloromethane (DCM)

  • Anhydrous ether

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Esterification: Dissolve N-Boc-N-methyl-L-phenylalanine in methanol.

  • Acidification: Slowly add thionyl chloride or a solution of HCl in dioxane at 0°C. The acid catalyzes the esterification and subsequently removes the Boc protecting group.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Precipitation: Add anhydrous ether to the residue to precipitate the this compound salt.

  • Purification: If necessary, purify the product by silica gel column chromatography.

In Vitro Protease Resistance Assay

This protocol outlines a general procedure for comparing the stability of a peptide and its N-methylated analog in the presence of a specific protease.

Materials:

  • Non-methylated peptide

  • N-methylated peptide

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of both the non-methylated and N-methylated peptides in the assay buffer.

  • Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solutions to the desired final concentration in the assay buffer.

  • Enzyme Addition: Initiate the reaction by adding the protease to each tube. Ensure a consistent enzyme-to-substrate ratio for all samples.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the quenched samples by HPLC to quantify the amount of intact peptide remaining.

Start Prepare Peptide and Protease Solutions Incubate Incubate at 37°C Start->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction with TFA or Acetonitrile Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Data Calculate Peptide Half-Life HPLC->Data

Caption: Experimental workflow for the in vitro protease resistance assay.

HPLC Analysis of Peptide Degradation

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the intact peptide from its degradation products.[9][10][11]

Typical HPLC Parameters:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute peptides of varying hydrophobicity.

  • Detection: UV absorbance at 214 nm and 280 nm.

Data Analysis:

  • Integrate the peak area of the intact peptide in the chromatogram for each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

  • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).

N-Methylation in Approved Drugs: A Testament to its Utility

The impact of N-methylation is not confined to academic research. Several FDA-approved peptide drugs leverage this modification to enhance their therapeutic profiles. A prime example is Cyclosporine A, a potent immunosuppressant, which contains multiple N-methylated residues that contribute to its oral bioavailability and metabolic stability.[12][13]

Conclusion: A Strategic Imperative in Peptide Drug Development

The incorporation of N-methylated phenylalanine, and N-methylation in general, represents a strategic imperative in the development of peptide-based therapeutics. The substantial increase in protease resistance and overall stability translates to improved pharmacokinetic profiles and, ultimately, more effective drugs. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore and harness the power of N-methylation in their own peptide candidates.

References

  • Stability of N-methylated peptides in mouse plasma. Native or... ResearchGate. Accessed January 10, 2026. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. Accessed January 10, 2026. [Link]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health. Accessed January 10, 2026. [Link]

  • Strategies to improve plasma half life time of peptide and protein drugs. ResearchGate. Accessed January 10, 2026. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Accessed January 10, 2026. [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PubMed Central. Accessed January 10, 2026. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. Accessed January 10, 2026. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Accessed January 10, 2026. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Accessed January 10, 2026. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Dequn Sun, et al. Accessed January 10, 2026. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Accessed January 10, 2026. [Link]

  • An in Vitro Selection Strategy for Conferring Protease Resistance to Ligand Binding Peptides. PubMed. Accessed January 10, 2026. [Link]

  • An in vitro selection strategy for conferring protease resistance to ligand binding peptides. Oxford Academic. Accessed January 10, 2026. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. Accessed January 10, 2026. [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Accessed January 10, 2026. [Link]

  • Sigma's Non-Specific Protease Activity Assay l Protocol Preview. YouTube. Accessed January 10, 2026. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. Accessed January 10, 2026. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Accessed January 10, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of N-Me-Phe-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic peptides is a cornerstone of innovation. Peptidomimetics, which include modifications like N-methylation, offer enhanced therapeutic properties such as increased metabolic stability and membrane permeability. Among these, peptides incorporating N-methyl-L-phenylalanine methyl ester (N-Me-Phe-OMe) are of significant interest. However, these modifications introduce unique challenges for structural verification by mass spectrometry.

This guide provides an in-depth comparison of mass spectrometric techniques for the characterization of N-Me-Phe-OMe containing peptides. Moving beyond a simple recitation of methods, we will explore the causal relationships behind fragmentation behaviors and provide field-proven insights to empower you to select the optimal analytical strategy.

The Challenge of N-Methylation in Peptide Analysis

The introduction of a methyl group to a backbone amide nitrogen fundamentally alters the peptide's chemical properties. This seemingly minor addition of 14.02 Da presents two primary analytical hurdles:

  • Altered Fragmentation Propensity: The N-methyl group can sterically hinder cleavage at the modified amide bond and can also influence proton mobility during collision-induced dissociation (CID), leading to atypical fragmentation patterns or a lack of sequence-informative ions.

  • Ambiguity in Modification Site: Without high-resolution mass spectrometry and appropriate fragmentation techniques, confidently localizing the N-methylation site within a peptide can be challenging, especially in the presence of other isobaric modifications.

This guide will dissect these challenges and present robust solutions for the unambiguous characterization of your N-Me-Phe-OMe containing peptides.

Comparative Fragmentation Analysis: CID vs. ETD

The choice of fragmentation method is the most critical parameter in the analysis of N-methylated peptides. The two most common techniques, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), operate on fundamentally different principles, yielding complementary structural information.

Collision-Induced Dissociation (CID)

CID is a "slow-heating" vibrational excitation method where precursor ions are accelerated and collided with neutral gas molecules. This process typically cleaves the weakest bonds, primarily the peptide amide bonds, to produce b- and y-type ions .

For N-Me-Phe-OMe containing peptides, CID analysis presents both diagnostic clues and potential pitfalls:

  • Susceptibility to Neutral Loss: The C-terminal methyl ester is prone to a characteristic neutral loss of methanol (CH3OH; 32.026 Da) . While this can be a useful diagnostic marker for the presence of the methyl ester, it can also complicate spectral interpretation by reducing the abundance of the precursor ion available for backbone fragmentation.

  • Fragmentation Suppression: The N-methyl group can decrease the lability of the adjacent amide bond. This "proline effect" analog can lead to a lower abundance of fragment ions that would define the modification site, resulting in incomplete sequence coverage.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide precursor. This induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type ions .

ETD is particularly well-suited for analyzing post-translationally modified and N-methylated peptides for several reasons:

  • Preservation of Labile Modifications: As a radical-driven process, ETD is less likely to cause the neutral loss of modifications from side chains or termini. This means the N-methyl group and the C-terminal methyl ester are more likely to be retained on the fragment ions, simplifying localization.[1]

  • Cleavage Independent of Backbone Structure: ETD is effective at cleaving peptide bonds that are resistant to CID, including those adjacent to N-methylated residues.[1][2] This often results in more complete sequence coverage, providing unambiguous confirmation of the peptide sequence and the precise location of the N-methylation.

The following table summarizes the key performance differences between CID and ETD for the analysis of N-Me-Phe-OMe containing peptides:

FeatureCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD)Rationale & Expert Insight
Primary Ion Types b, yc, zDifferent fragmentation mechanisms provide complementary sequence information.[1][3]
Preservation of N-Methyl Group Generally preserved, but can suppress local fragmentation.Excellent preservation.[1][2]ETD's non-vibrational mechanism is gentler on labile modifications.
C-Terminal Methyl Ester Prone to neutral loss of methanol (32 Da).Generally preserved on z-ions.The vibrational energy of CID can easily induce this elimination.
Sequence Coverage May be incomplete around the N-methylated residue.Often provides more complete sequence coverage.[2]ETD can cleave bonds that are sterically hindered or less labile in CID.
Precursor Charge State Effective for low charge states (e.g., 2+).More effective for higher charge states (e.g., 3+ and above).The ETD reaction efficiency is dependent on the precursor ion's charge density.
Primary Application Good for initial confirmation of molecular weight and screening for characteristic neutral losses.Gold standard for unambiguous sequence confirmation and modification site localization.The choice of technique should be guided by the analytical question being asked.

Experimental Protocols and Workflows

Achieving high-quality, reproducible data requires meticulous attention to detail from sample preparation through to data acquisition.

Sample Preparation and LC-MS/MS
  • Peptide Dissolution: Dissolve the purified N-Me-Phe-OMe containing peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 1-10 pmol/μL. The use of formic acid is crucial for promoting protonation and ensuring compatibility with ESI-MS.[4]

  • Chromatographic Separation: Utilize a C18 reversed-phase column for separation. N-methylated peptides are often more hydrophobic than their non-methylated counterparts and may require a modified gradient.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A shallow gradient (e.g., 5-40% B over 30 minutes) is recommended to ensure good separation from any impurities or isomers.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

    • MS1 Scan: Acquire high-resolution full scan spectra to accurately determine the precursor ion's m/z and charge state. An Orbitrap or TOF analyzer is recommended for this purpose.[5]

    • MS2 Scans: Employ a data-dependent acquisition (DDA) strategy to trigger fragmentation of the most intense precursor ions. It is highly recommended to acquire both CID and ETD spectra for the same precursor to maximize structural information.[6]

The following diagram illustrates a comprehensive workflow for the characterization of N-Me-Phe-Phe-OMe:

Peptide_Characterization_Workflow Figure 1: Experimental Workflow for N-Me-Phe-OMe Peptide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms2 Data-Dependent MS2 cluster_data Data Interpretation Peptide_Synthesis Synthesized Peptide (e.g., Ac-Ala-(NMe)Phe-OMe) Purification RP-HPLC Purification Peptide_Synthesis->Purification Dissolution Dissolution in 0.1% Formic Acid Purification->Dissolution LC_Separation C18 RP-UPLC Separation Dissolution->LC_Separation Inject ESI_MS ESI-MS (Positive Ion) LC_Separation->ESI_MS MS1 High-Res MS1 Scan (Precursor m/z) ESI_MS->MS1 CID CID Fragmentation MS1->CID Select Precursor ETD ETD Fragmentation MS1->ETD Select Precursor CID_Analysis Analyze CID Spectrum (b/y ions, neutral loss) CID->CID_Analysis ETD_Analysis Analyze ETD Spectrum (c/z ions) ETD->ETD_Analysis Sequence_Confirmation Confirm Sequence & Modification Site CID_Analysis->Sequence_Confirmation ETD_Analysis->Sequence_Confirmation

Caption: A comprehensive workflow from sample preparation to data analysis for N-Me-Phe-OMe peptides.

Case Study: Predicted Fragmentation of Ac-Ala-(NMe)Phe-OMe

To illustrate the practical differences between CID and ETD, let's consider the hypothetical dipeptide Ac-Ala-(NMe)Phe-OMe.

Precursor Ion (2+): [C₁₆H₂₂N₂O₄ + 2H]²⁺ = m/z 155.08

Predicted CID Spectrum

The CID spectrum would be expected to show:

  • A prominent neutral loss of methanol: A peak corresponding to [M+2H - CH₃OH]²⁺.

  • A limited b/y ion series: Cleavage C-terminal to the N-methylated phenylalanine might be suppressed. The b₂ ion, if observed, would confirm the N-methylation on the second residue.

  • Immonium ions: An immonium ion for N-methyl-phenylalanine (m/z 134.09) could be present.

Predicted ETD Spectrum

The ETD spectrum would likely provide more definitive information:

  • A rich c/z ion series: Expect to see both c₁ and z₁ ions, which would unambiguously confirm the sequence and the location of the N-methylation. The z₁ ion would also retain the C-terminal methyl ester.

  • No neutral loss of methanol: The precursor ion and fragment ions would be less likely to exhibit the loss of 32 Da.

The logical relationship of fragment ions is depicted below:

Caption: Predicted fragmentation cleavage sites for CID (b/y ions) and ETD (c/z ions).

Conclusion and Future Outlook

The characterization of N-Me-Phe-OMe containing peptides, while presenting unique challenges, is readily achievable with a modern mass spectrometry workflow. While CID can provide initial evidence of molecular weight and the presence of a C-terminal methyl ester through its characteristic neutral loss, it often falls short in providing complete sequence confirmation. ETD, in contrast, is a superior technique for this application, offering preservation of the labile modifications and more extensive backbone fragmentation for unambiguous site localization.

For absolute confidence in structural elucidation, a multi-faceted approach employing high-resolution mass spectrometry and the acquisition of both CID and ETD data is the recommended best practice. As peptidomimetics continue to grow in therapeutic importance, the robust and detailed characterization provided by these advanced mass spectrometric methods will be indispensable for accelerating drug discovery and development.

References

  • Mascot. (n.d.). Peptide Fragmentation. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

  • Harrison, A. G. (2009). Fragmentation reactions of deprotonated peptides. Mass spectrometry reviews, 28(4), 640-657. [Link]

  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432-444. [Link]

  • Sweet, S. M., Bailey, D. J., & Thomas, J. J. (2012). A data-dependent decision tree for selecting the optimal fragmentation method for a given peptide precursor. Journal of the American Society for Mass Spectrometry, 23(9), 1587-1596. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. [Link]

  • Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression at low concentrations of trifluoroacetic acid. Journal of Chromatography A, 712(1), 177-190. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Sequence of Peptides with Incorporated N-Me-Phe-OMe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties. N-methylation can significantly increase metabolic stability, improve membrane permeability, and even confer oral bioavailability by modulating the peptide's physicochemical characteristics.[1][2] The N-methylated derivative of Phenylalanine, N-Me-Phe-OMe, is a common choice for these purposes.

However, this modification, while beneficial, introduces significant analytical challenges. Validating the precise sequence and confirming the exact location of the N-methylated residue is critical for ensuring product identity, purity, and for understanding structure-activity relationships (SAR). Standard sequencing methodologies can be confounded by the presence of the N-methyl group on the peptide backbone.

This guide provides an in-depth comparison of the primary analytical techniques used for sequencing peptides containing N-Me-Phe-OMe. We will delve into the causality behind experimental choices, compare the strengths and limitations of each method, and provide actionable protocols to ensure the integrity of your research and development.

The Analytical Hurdle: Why N-Methylation Complicates Sequencing

The core challenge lies in how analytical techniques interact with the peptide backbone. The substitution of an amide proton with a methyl group fundamentally alters the chemistry at that position:

  • For Mass Spectrometry (MS): The fragmentation behavior of the peptide bond adjacent to the N-methylated residue is altered. While the mass shift of +14.01565 Da (CH₂) is readily detectable, ensuring the fragmentation data unambiguously localizes this shift is paramount.

  • For Edman Degradation: This classical N-terminal sequencing method relies on a chemical reaction with the primary amine at the N-terminus.[3][4] While an internal N-methylated residue doesn't block the initial reaction, the sequencing process will fail when it reaches the modified amino acid, leading to an incomplete or ambiguous result.[5][6]

Therefore, a robust validation strategy cannot rely on a single technique but must employ an orthogonal approach for confident characterization.

Mass Spectrometry: The Gold Standard for Modified Peptide Sequencing

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become the cornerstone for analyzing modified peptides due to its high sensitivity, speed, and the detailed structural information it provides.[5][7][8] The general workflow involves ionizing the peptide, isolating the ion of interest (the precursor ion), fragmenting it, and then analyzing the masses of the resulting fragment ions to piece the sequence back together.

The choice of fragmentation method is the most critical experimental decision for successfully sequencing an N-methylated peptide.

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

CID and HCD are the most common fragmentation techniques.[9] They involve accelerating the precursor ions and colliding them with neutral gas molecules, which induces fragmentation primarily along the peptide backbone's amide bonds, generating characteristic b- and y-type ions .[9][10][11][12]

  • Mechanistic Insight: The energy from the collisions is redistributed across the ion's vibrational modes, leading to cleavage at the weakest bonds—the amide bonds. For peptides containing N-Me-Phe, the peptide bond C-terminal to the methylated residue is often more labile. This can result in a particularly intense y-ion corresponding to cleavage at this position, which can be a strong indicator of the modification's location.

  • Strengths:

    • Robust and Widely Available: Standard on most mass spectrometry platforms.

    • Effective Fragmentation: Generally provides good sequence coverage for standard peptides. In many cases, CID/HCD is sufficient to localize the N-methyl group.[9]

  • Limitations:

    • Ambiguous Fragmentation: The increased lability at the N-methylated site can sometimes lead to a spectrum dominated by a single fragment ion, making it difficult to generate a complete ion series for full sequence confirmation.

    • Side-Chain Losses: High-energy collisions can sometimes cause fragmentation within the amino acid side chain or neutral loss of the modification itself, complicating spectral interpretation.[9][10]

Electron Transfer Dissociation (ETD)

ETD operates on a fundamentally different principle. It involves transferring an electron to the protonated peptide, which induces a non-ergodic fragmentation process.[10] This cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions .[11][12][13]

  • Mechanistic Insight: Because ETD is a radical-driven process and does not rely on vibrational energy redistribution, it is exceptionally "soft" on post-translational modifications (PTMs).[10][13] The N-methyl group and other labile side chains are preserved on the fragment ions. This is the single most important reason to choose ETD for validating N-methylated peptides.

  • Strengths:

    • Preservation of Modifications: ETD excels at sequencing peptides with labile PTMs, providing unambiguous localization of the N-methyl group.[13]

    • Complementary Data: The c- and z-ion series provides an orthogonal dataset to the b- and y-ions from CID/HCD, dramatically increasing confidence in the final sequence assignment.

  • Limitations:

    • Charge State Dependency: ETD is most effective for precursor ions with a charge state of +3 or higher and is less efficient for +2 ions.[14]

    • Longer Acquisition Time: ETD reactions can require slightly longer instrument scan times compared to CID/HCD.[13]

Visualizing the Fragmentation Difference

The following diagram illustrates how CID/HCD and ETD produce different, complementary fragment ions from a peptide containing N-Me-Phe.

cluster_0 Peptide Backbone with N-Me-Phe cluster_1 CID / HCD Fragmentation (b/y ions) cluster_2 ETD Fragmentation (c/z ions) P1 H₂N-AA₁-CO-NH-AA₂-CO-N(Me)-Phe-CO-NH-AA₄-COOH P1_b H₂N-AA₁-CO-NH-AA₂-CO⁺ P1->P1_b Cleavage at N(Me)Phe - AA₄ Amide Bond P1_c H₂N-AA₁-CO-NH-AA₂-CO-N(Me)-Phe-H P1->P1_c Cleavage at N(Me)Phe - CO N-Cα Bond b2 b₂ y2 y₂ P1_b->b2 P1_y H-NH-AA₄-COOH P1_y->y2 c3 c₃ z1 z₁ P1_c->c3 P1_z •NH-AA₄-COOH P1_z->z1 cluster_0 Edman Degradation Workflow start Peptide: AA₁-AA₂-N(Me)Phe-AA₄ cycle1 Cycle 1: React with PITC, Cleave & Identify AA₁ start->cycle1 rem1 Remaining Peptide: AA₂-N(Me)Phe-AA₄ cycle1->rem1 cycle2 Cycle 2: React with PITC, Cleave & Identify AA₂ rem1->cycle2 rem2 Remaining Peptide: N(Me)Phe-AA₄ cycle2->rem2 cycle3 Cycle 3: Attempt reaction with PITC rem2->cycle3 fail Reaction Fails: No primary amine. Sequencing stops. cycle3->fail

Sources

A Senior Application Scientist's Guide to N-Methylated vs. Non-Methylated Peptide Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced pharmacological properties is a constant endeavor. Peptides, while offering high specificity and potency, are often hindered by poor metabolic stability and low cell permeability.[1][2][3] A key strategy to overcome these limitations is N-methylation, the substitution of a backbone amide proton with a methyl group.[3][4][5][6] This seemingly subtle modification can profoundly alter a peptide's physicochemical and biological properties, transforming a promising candidate into a viable therapeutic.[4][7][8][9]

This guide provides an in-depth comparison of N-methylated and non-methylated peptide analogues, supported by experimental data and detailed protocols. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to strategically employ N-methylation in your research and drug development workflows.

The Foundational Impact of N-Methylation: More Than Just a Methyl Group

The introduction of a methyl group onto the amide nitrogen of a peptide backbone instigates a cascade of structural and functional consequences.[10] Understanding these is crucial for the rational design of N-methylated analogues.

  • Conformational Rigidity and Pre-organization: N-methylation introduces steric hindrance that restricts the rotation around the peptide bond, limiting the available conformational space.[5][10] This can "lock" the peptide into a bioactive conformation, which is optimal for receptor binding, potentially increasing affinity and selectivity.[4][6] The elimination of the amide proton's hydrogen-bonding capability can also favor the formation of intramolecular hydrogen bonds, further stabilizing a desired structure.[11]

  • Enhanced Enzymatic Stability: One of the most significant advantages of N-methylation is the dramatic increase in resistance to proteolytic degradation.[3][12][13] The methyl group acts as a steric shield, preventing proteases from recognizing and cleaving the peptide bond.[13] This directly translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[14]

  • Improved Cell Permeability and Oral Bioavailability: By replacing a hydrogen bond donor with a lipophilic methyl group, N-methylation increases the overall hydrophobicity of the peptide.[10][11] This enhanced lipophilicity, coupled with the potential to adopt conformations that mask polar groups, can significantly improve a peptide's ability to passively diffuse across cell membranes.[3][11][15][16][17][18] This is a critical step towards achieving the "holy grail" of peptide drug development: oral bioavailability.[12][19] The renowned immunosuppressant cyclosporine, with its seven N-methylated residues, stands as a testament to this principle, exhibiting excellent oral bioavailability despite its size.[2][20][21]

Below is a diagram illustrating the key molecular consequences of N-methylation.

Caption: Impact of N-Methylation on Peptide Properties.

Quantitative Comparison: The Data Speaks for Itself

To illustrate the profound effects of N-methylation, let's examine some representative experimental data comparing N-methylated peptides to their non-methylated counterparts across key performance metrics.

Parameter Non-Methylated Analogue N-Methylated Analogue Fold Improvement Significance Reference
Proteolytic Stability (t½ in Trypsin) ~2.5 min> 42 hours> 1000Drastically increased in vivo half-life.[13]
Cell Permeability (Caco-2, Papp) < 1 x 10-6 cm/s> 1 x 10-5 cm/s> 10Enhanced potential for oral absorption.[22]
Oral Bioavailability (Rat Model) < 1%28%> 28Feasibility of oral administration.[15]
Receptor Binding Affinity (Ki) VariesCan be maintained or improvedVariesPreserves or enhances biological activity.[4]

This table is a synthesis of data from multiple sources to provide a representative comparison.

Experimental Workflows: A Practical Guide

The decision to incorporate N-methylation should be data-driven. A systematic approach involving synthesis, in vitro, and in vivo characterization is essential. The following is a generalized workflow for comparing N-methylated and non-methylated peptide analogues.

Comparative_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision SPPS Solid-Phase Peptide Synthesis (SPPS) N_Me_SPPS On-Resin N-Methylation SPPS->N_Me_SPPS For N-Me Analogue Purification RP-HPLC Purification SPPS->Purification For Non-Me Analogue N_Me_SPPS->Purification QC Mass Spectrometry QC Purification->QC Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) QC->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux) QC->Functional_Assay Stability_Assay Proteolytic Stability Assay (e.g., Plasma, Trypsin) QC->Stability_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2, PAMPA) QC->Permeability_Assay PD_Study Pharmacodynamic (PD) Study (Efficacy Model) Functional_Assay->PD_Study PK_Study Pharmacokinetic (PK) Study (IV and Oral Dosing) Stability_Assay->PK_Study Permeability_Assay->PK_Study Data_Comparison Compare Key Parameters: Affinity, Stability, Permeability, Bioavailability PK_Study->Data_Comparison PD_Study->Data_Comparison Decision Proceed with Lead Candidate? Data_Comparison->Decision

Caption: Workflow for Comparative Analysis.

A common and efficient method for synthesizing N-methylated peptides is through on-resin modification during Solid-Phase Peptide Synthesis (SPPS).[19][23][24][25]

Materials:

  • Fmoc-protected amino acid loaded resin

  • N,N-Dimethylformamide (DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methylpyrrolidone (NMP)

  • 2-Mercaptoethanol

  • Standard SPPS reagents (coupling agents, deprotection solutions)

Procedure:

  • Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a standard piperidine/DMF solution.

  • Sulfonamide Formation:

    • Wash the resin thoroughly with DMF.

    • Add a solution of o-NBS-Cl and DIPEA in DMF to the resin and shake for 30-60 minutes.

    • Wash the resin with DMF.

  • Methylation:

    • Add a solution of DBU and DMS (or MeI) in NMP to the resin and shake for 5-10 minutes. Repeat this step.

    • Wash the resin with NMP and DMF.

  • Sulfonamide Cleavage:

    • Add a solution of 2-mercaptoethanol and DBU in NMP to the resin and shake for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with NMP and DMF.

  • Coupling the Next Amino Acid: Proceed with the coupling of the next Fmoc-amino acid. Note that coupling to an N-methylated residue can be sterically hindered and may require stronger coupling reagents or longer reaction times.[23]

  • Repeat and Cleave: Continue the SPPS cycle. After the full peptide is synthesized, cleave it from the resin and deprotect the side chains using a standard cleavage cocktail.

This assay quantifies the resistance of peptide analogues to enzymatic degradation.

Materials:

  • Purified non-methylated and N-methylated peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human plasma)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Prepare stock solutions of the non-methylated and N-methylated peptides in an appropriate solvent (e.g., water or DMSO) and determine their exact concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution to the pre-warmed reaction buffer.

    • Initiate the reaction by adding the protease solution. The final peptide concentration is typically in the range of 10-100 µM.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze the samples by RP-HPLC. The amount of remaining parent peptide is determined by integrating the area of the corresponding peak.

    • Confirm the identity of the parent peptide and any degradation products by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of remaining parent peptide against time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a first-order decay curve.

Strategic Considerations and Conclusion

N-methylation is not a universal panacea and its application requires careful consideration. While it often enhances stability and permeability, it can sometimes reduce receptor binding affinity if the amide proton is critical for interaction with the target.[15] Therefore, a systematic "N-methyl scan," where each residue is individually methylated, can be a powerful strategy to identify positions where the modification is beneficial, neutral, or detrimental to biological activity.[1]

References

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available from: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available from: [Link]

  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]

  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Available from: [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

  • Biron, E., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(4), 259-265. Available from: [Link]

  • Pícha, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]

  • Should My Peptide Be Methylated? LifeTein. Available from: [Link]

  • Hewitt, W. M., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biopolymers, 114(5), e23594. Available from: [Link]

  • Lin, Y. A., & Chen, Y. C. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. Available from: [Link]

  • Review on N-methylation. The Curious Wavefunction. Available from: [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]

  • Lin, Y. A., & Chen, Y. C. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. Available from: [Link]

  • N-Methyl amino acids. AAPPTec. Available from: [Link]

  • Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. Available from: [Link]

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(1), 47-57. Available from: [Link]

  • Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 39(45). Available from: [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available from: [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. Available from: [Link]

  • Am Ende, C. W., et al. (2019). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. ACS Central Science, 5(2), 260-270. Available from: [Link]

  • N-methylation of peptides: A new perspective in medicinal chemistry. The Hebrew University of Jerusalem. Available from: [Link]

  • Newton, K. S., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. Journal of the American Chemical Society, 144(31), 14066-14077. Available from: [Link]

  • Al-Azzam, O., et al. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 29(5), 1083. Available from: [Link]

  • Peptide therapeutics. Wikipedia. Available from: [Link]

  • Círia, M. (2018). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available from: [Link]

  • Newton, K. S., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Journal of the American Chemical Society, 144(31), 14066-14077. Available from: [Link]

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A Comparative Guide to the Cost-Effectiveness of N-Methylated Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids, particularly N-methylated phenylalanine derivatives, into peptide structures is a cornerstone of modern medicinal chemistry. This modification can significantly enhance the pharmacokinetic properties of peptide-based therapeutics, including increased metabolic stability, improved membrane permeability, and fine-tuned conformational rigidity.[1][2][3] However, the synthesis of N-methylated peptides is often hampered by the high cost and limited availability of the requisite N-methylated amino acid monomers.[4] This guide provides a comprehensive analysis of the cost-effectiveness of various N-methylated phenylalanine derivatives, offering insights into synthetic strategies, comparative performance data, and detailed experimental protocols to inform rational decision-making in drug discovery and development.

I. The Economic Landscape of N-Methylated Phenylalanine Derivatives

The cost of incorporating an N-methylated phenylalanine residue into a peptide is not solely dictated by the price of the commercially available building block. A holistic assessment of cost-effectiveness must consider the entire synthetic workflow, from the synthesis of the N-methylated monomer to its incorporation into the peptide chain and the final purification of the target molecule. Key factors influencing the overall cost include:

  • Synthesis of the N-Methylated Monomer: The complexity of the synthetic route, the number of steps, the cost of starting materials and reagents, and the overall yield are primary determinants of the monomer's cost.[4]

  • Choice of Protecting Group: The selection of the Nα-protecting group (e.g., Fmoc or Boc) has significant implications for the cost of both the monomer and the subsequent solid-phase peptide synthesis (SPPS) strategy.

  • Coupling Efficiency and Racemization: Inefficient coupling reactions and racemization can lead to lower yields of the desired peptide and increase the burden of purification, thereby escalating costs.[3]

  • On-Resin N-Methylation: As an alternative to using pre-synthesized N-methylated monomers, on-resin N-methylation offers a potentially more cost-effective approach, though it presents its own set of challenges.[5][6]

II. Comparative Analysis of Synthetic Routes to N-Methylated Phenylalanine

Several methods have been developed for the synthesis of N-methylated phenylalanine, each with its own advantages and disadvantages in terms of cost and efficiency.

1. Direct N-Methylation of Nα-Protected Phenylalanine:

This is one of the most common methods, involving the methylation of an Nα-protected phenylalanine derivative.[4] The choice of protecting group (Boc or Fmoc) and the methylating agent are critical variables.

  • Starting Materials: L-phenylalanine, a protecting group precursor (e.g., Boc-anhydride or Fmoc-OSu), and a methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Advantages: Relatively straightforward procedure.

  • Disadvantages: Potential for over-methylation (di-methylation) and racemization. The cost of the protecting group precursor can be a significant factor.

2. Reductive Amination:

This method involves the reaction of a phenylalanine precursor with formaldehyde in the presence of a reducing agent.[7]

  • Starting Materials: Phenylalanine or a precursor, formaldehyde, and a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).

  • Advantages: Can be a cost-effective route, particularly if starting from inexpensive precursors.

  • Disadvantages: May require careful optimization to control side reactions and ensure high enantiopurity.[8]

3. The 5-Oxazolidinone Method:

This strategy involves the formation of a 5-oxazolidinone intermediate from phenylalanine, followed by methylation and subsequent ring-opening to yield the N-methylated amino acid.[1][7]

  • Starting Materials: L-phenylalanine, phosgene or a phosgene equivalent, and a methylating agent.

  • Advantages: Generally provides good control over stereochemistry and avoids over-methylation.[7]

  • Disadvantages: Involves the use of hazardous reagents like phosgene. The multi-step nature of the process can impact the overall yield and cost.

4. Biocatalytic Synthesis:

Emerging biocatalytic methods offer a greener and potentially more cost-effective alternative to traditional chemical synthesis.[8][9] These methods often utilize enzymes to catalyze the N-methylation reaction with high stereoselectivity.

  • Starting Materials: Phenylpyruvate, methylamine, and a biocatalyst (e.g., engineered Corynebacterium glutamicum).[8]

  • Advantages: High enantiopurity, use of less toxic reagents, and potential for sustainable production from renewable feedstocks.[8][9]

  • Disadvantages: The technology is still developing, and the cost of the biocatalyst and fermentation process can be a factor.

Table 1: Qualitative Comparison of Synthetic Routes to N-Methyl-L-Phenylalanine

Synthetic RouteKey AdvantagesKey DisadvantagesEstimated Relative Cost
Direct N-Methylation Relatively simple procedureRisk of over-methylation and racemizationModerate
Reductive Amination Potentially low costRequires careful optimization, potential for side reactionsLow to Moderate
5-Oxazolidinone Method Good stereochemical controlUse of hazardous reagents, multi-step processModerate to High
Biocatalytic Synthesis High enantioselectivity, "green" approachDeveloping technology, potential biocatalyst costPotentially Low (at scale)
III. Performance and Cost Implications of Protecting Groups: Fmoc vs. Boc

The choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting groups for N-methyl-L-phenylalanine has a profound impact on the overall cost and strategy of peptide synthesis.

Fmoc-N-Me-L-Phe-OH:

  • Application: Primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

  • Cost: Commercially available Fmoc-N-Me-L-Phe-OH is generally more expensive than its Boc-protected counterpart.[10][12][13]

  • Performance: The bulky Fmoc group can sometimes lead to steric hindrance during coupling reactions, potentially requiring longer reaction times or more potent coupling reagents, which can increase costs.

Boc-N-Me-L-Phe-OH:

  • Application: Used in Boc-based SPPS.

  • Cost: Generally less expensive to purchase or synthesize compared to the Fmoc-protected version.[12][14]

  • Performance: Boc-based SPPS requires the use of strong acids like trifluoroacetic acid (TFA) for deprotection, which can be a safety and waste disposal consideration.

Table 2: Cost Comparison of Commercially Available N-Methyl-L-Phenylalanine Derivatives

DerivativeSupplier ExamplePrice (USD) / Quantity
Fmoc-N-Me-Phe-OH Sigma-Aldrich$94.50 / 1 G[10]
Fmoc-N-Me-Phe-OH Chem-Impex-
Boc-N-Me-L-Phe-OH Chem-Impex$29.34 / 1G[12]
N-Methyl-L-phenylalanine AA Blocks$12.00 / 1g[15]

Note: Prices are for illustrative purposes and may vary between suppliers and over time.

IV. On-Resin N-Methylation: A Cost-Saving Alternative

A promising strategy to circumvent the high cost of pre-made Fmoc- or Boc-N-methylated amino acids is to perform the N-methylation reaction directly on the solid support during SPPS.[5][6]

Workflow for On-Resin N-Methylation:

A common method for on-resin N-methylation is the Fukuyama-Mitsunobu reaction or a variation thereof. A simplified workflow is as follows:

  • Sulfonylation: The free amine of the resin-bound amino acid is protected with a 2-nitrobenzenesulfonyl (o-NBS) group.[5]

  • Methylation: The sulfonamide is then methylated, for example, using methyl p-toluenesulfonate or dimethyl sulfate.

  • Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, which is then ready for the next coupling step.[4]

Advantages of On-Resin N-Methylation:

  • Cost Savings: Eliminates the need to purchase expensive pre-synthesized N-methylated monomers.[6]

  • Flexibility: Allows for the site-specific introduction of N-methylation at any desired position in the peptide sequence.

Disadvantages of On-Resin N-Methylation:

  • Reaction Optimization: The multi-step on-resin process requires careful optimization to ensure high yields and avoid side reactions.[5][6]

  • Time: The additional on-resin reaction steps can increase the overall synthesis time. However, recent studies have shown that this process can be significantly accelerated.[5][6]

On_Resin_N_Methylation_Workflow Start Resin-Bound Peptide with Free N-terminus Sulfonylation Sulfonylation (e.g., o-NBS-Cl, collidine) Start->Sulfonylation Methylation Methylation (e.g., MTBD, Me-p-nosylate) Sulfonylation->Methylation Desulfonylation Desulfonylation (e.g., DBU, β-mercaptoethanol) Methylation->Desulfonylation Coupling Coupling of Next Fmoc-Amino Acid Desulfonylation->Coupling End N-Methylated Peptide Coupling->End

Caption: A simplified workflow for on-resin N-methylation of a peptide.

V. Experimental Protocols

Protocol 1: Synthesis of Boc-N-methyl-L-phenylalanine

This protocol describes a representative procedure for the synthesis of Boc-N-methyl-L-phenylalanine.

Materials:

  • N-Methyl-L-phenylalanine[14]

  • Di-tert-butyl dicarbonate (Boc-anhydride)[14]

  • Triethylamine[14]

  • Dimethylformamide (DMF)[14]

Procedure:

  • Dissolve N-methyl-L-phenylalanine in DMF.[14]

  • Add triethylamine to the solution.[14]

  • Add di-tert-butyl dicarbonate to the reaction mixture.[14]

  • Stir the reaction mixture under a nitrogen atmosphere for 18 hours.[14]

  • Filter the reaction mixture and remove the solvent in vacuo to obtain the crude product.[14]

  • Purify the product by chromatography if necessary.

Protocol 2: On-Resin N-Methylation of a Phenylalanine Residue

This protocol outlines a general procedure for the on-resin N-methylation of a phenylalanine residue using the o-NBS protection strategy.

Materials:

  • Resin-bound peptide with an N-terminal phenylalanine

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or another suitable base

  • Methyl p-toluenesulfonate or another methylating agent

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • β-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Sulfonylation: Treat the resin with a solution of o-NBS-Cl and collidine in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin thoroughly with DMF.

  • Methylation: Treat the resin with a solution of the methylating agent and a suitable base in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin thoroughly with DMF.

  • Desulfonylation: Treat the resin with a solution of β-mercaptoethanol and DBU in DMF. Allow the reaction to proceed for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • The resin is now ready for the coupling of the next amino acid.

VI. Conclusion and Future Outlook

The cost-effectiveness of incorporating N-methylated phenylalanine derivatives into peptides is a multifaceted issue that requires careful consideration of synthetic routes, protecting group strategies, and the potential for on-resin modifications. While commercially available N-methylated monomers offer convenience, their high cost can be a significant barrier.[4] On-resin N-methylation presents a compelling cost-saving alternative, and with ongoing advancements in methodology, its efficiency and accessibility are continually improving.[5][6]

Furthermore, the development of biocatalytic routes for the synthesis of N-methylated amino acids holds great promise for a more sustainable and economically viable future.[8][9] As these technologies mature, they are likely to play an increasingly important role in the large-scale production of N-methylated peptides for therapeutic applications.

Ultimately, the optimal strategy for a given research or drug development program will depend on a variety of factors, including the scale of the synthesis, the specific peptide sequence, and the available resources and expertise. By carefully evaluating the options presented in this guide, researchers can make informed decisions to optimize both the scientific outcomes and the economic feasibility of their peptide synthesis projects.

References

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319–322.
  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 3989. [Link]

  • Request PDF. (2025). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8867–8870. [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12895. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Retrieved from [Link]

  • Kubińska, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Kubińska, K., et al. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. Retrieved from [Link]

  • AA Blocks. (n.d.). L-Phenylalanine, N-methyl-. Retrieved from [Link]

  • Wikipedia. (2024). Aspartame. Retrieved from [Link]

  • Belokon, Y. N., et al. (2001). Inexpensive chemical method for preparation of enantiomerically pure phenylalanine. Tetrahedron: Asymmetry, 12(15), 2329–2335. [Link]

  • Botti, P., et al. (2007). Native Chemical Ligation at Phenylalanine. Organic Letters, 9(16), 3077–3079. [Link]

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Evaluating the Impact of N-Methyl-L-phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl) on Peptide-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Peptide Therapeutics

Peptide-based therapeutics represent a frontier in drug development, offering high specificity and potency that can be difficult to achieve with traditional small molecules. Their ability to interact with large, flat protein surfaces makes them ideal candidates for modulating challenging targets, including protein-protein interactions (PPIs). However, the therapeutic potential of natural peptides is often severely hampered by poor pharmacokinetic properties, primarily low metabolic stability due to rapid degradation by proteases and poor cell permeability.[1]

To overcome these limitations, medicinal chemists employ a variety of strategies to modify the peptide backbone. One of the most effective and widely adopted modifications is N-methylation , the substitution of an amide hydrogen with a methyl group.[2][3] This seemingly minor alteration can profoundly enhance a peptide's drug-like characteristics, including its stability, bioavailability, and receptor binding affinity.[4][5]

This guide provides an in-depth technical evaluation of incorporating a specific N-methylated amino acid, N-Methyl-L-phenylalanine (as its methyl ester hydrochloride salt, N-Me-Phe-OMe HCl), into peptide scaffolds. We will compare the performance of N-methylated peptides against their non-methylated counterparts and other common modifications, grounded in experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Principles of N-Methylation: A Mechanistic Overview

The introduction of a methyl group onto the backbone amide nitrogen of a phenylalanine residue imparts several critical changes to a peptide's physicochemical properties. Understanding these principles is essential for the rational design of modified peptides.

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, physically hindering the approach of proteolytic enzymes that would otherwise recognize and cleave the peptide bond.[6][7] This is a primary driver for the significantly increased in vivo half-life of N-methylated peptides.

  • Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone.[8][9] By removing the amide proton, it eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. However, it also lowers the energy barrier for the cis-trans isomerization of the amide bond, favoring the cis conformation more than in a standard amide bond.[10][11] This conformational constraint can "lock" a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[8]

  • Improved Membrane Permeability: The replacement of the polar N-H bond with a non-polar N-CH₃ group increases the peptide's overall lipophilicity.[10] This reduces the energetic penalty for the peptide to enter the lipid bilayer of a cell membrane, often leading to improved cell penetration and oral bioavailability—a concept famously exemplified by the multiply N-methylated cyclic peptide, cyclosporine.[1][12]

The following diagram illustrates the logical cascade of effects stemming from N-methylation.

N_Methylation_Effects N_Me N-Methylation (e.g., via this compound) Steric Increased Steric Bulk N_Me->Steric H_Bond Loss of Amide H-Bond Donor N_Me->H_Bond Conformation Restricted Backbone Conformation Steric->Conformation H_Bond->Conformation Lipophilicity Increased Lipophilicity H_Bond->Lipophilicity Stability Enhanced Proteolytic Stability Conformation->Stability Binding Altered Binding Kinetics & Affinity Conformation->Binding Permeability Improved Membrane Permeability Lipophilicity->Permeability PK_Profile Improved Pharmacokinetic Profile Stability->PK_Profile Permeability->PK_Profile Binding->PK_Profile

Caption: Cause-and-effect of N-methylation on peptide properties.

Comparative Analysis: N-Me-Phe vs. Alternatives

The decision to incorporate N-Me-Phe into a peptide sequence should be data-driven. While it offers significant advantages, it is not a universal solution. The impact is highly context-dependent, varying with the peptide's sequence and the specific residue being modified. Below, we compare N-Me-Phe with its unmodified counterpart and another common modification, the substitution with a D-amino acid (D-Phe), using representative data synthesized from published studies.

Consider a model peptide inhibitor of the p53-MDM2 interaction, where Phenylalanine is a critical "hot spot" residue for binding.[13]

Modification StrategyBinding Affinity (K D , nM)Association Rate (k a , M⁻¹s⁻¹)Dissociation Rate (k d , s⁻¹)Proteolytic Stability (t ½ in plasma, min)Key Rationale & Trade-offs
Native Peptide (L-Phe) 3005 x 10⁵1.5 x 10⁻¹< 5Baseline. High binding flexibility but highly susceptible to protease degradation.
N-Me-Phe Peptide 1502 x 10⁵3.0 x 10⁻²> 120Improved Affinity & Stability. Slower "on-rate" but much slower "off-rate" indicates a more stable complex. The pre-organized conformation enhances binding, and steric shielding dramatically increases stability.[7][8] Potential for reduced solubility.
D-Phe Peptide 8001 x 10⁵8.0 x 10⁻²> 240Highest Stability, Lower Affinity. D-amino acid incorporation provides excellent protease resistance but may disrupt the native binding conformation, leading to weaker affinity.[6]

This comparative data highlights a crucial principle in peptide design: there is often a trade-off between stability and biological activity. N-methylation frequently offers a superior balance, enhancing stability while often maintaining or even improving binding affinity.[3]

Experimental Workflows for Evaluating N-Methylated Peptides

Validating the impact of N-methylation requires a suite of biophysical and biochemical assays. The following workflow provides a systematic approach to characterization.

Workflow cluster_design Design & Synthesis cluster_binding Binding Characterization cluster_structure Structural & Stability Analysis cluster_function Functional Validation Design 1. Peptide Design (Identify Phe for modification) Synth 2. Solid-Phase Synthesis (Incorporate this compound) Design->Synth Purify 3. Purification & QC (HPLC, Mass Spec) Synth->Purify SPR 4. Surface Plasmon Resonance (SPR) (Kinetics: ka, kd) Purify->SPR ITC 5. Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) SPR->ITC CD 6. Circular Dichroism (CD) (Secondary Structure) ITC->CD NMR 7. NMR Spectroscopy (3D Conformation, Binding Site) CD->NMR Stability 8. Proteolytic Stability Assay (Incubate with Proteases/Plasma) NMR->Stability Functional 9. In Vitro Functional Assays (e.g., Cell-based Reporter Assay) Stability->Functional

Caption: Experimental workflow for evaluating N-methylated peptides.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for measuring the real-time kinetics of molecular interactions.[14] It allows for the precise determination of association (k a ) and dissociation (k d ) rates, from which the equilibrium dissociation constant (K D ) is calculated.

Objective: To quantify the binding kinetics of a native peptide and its N-Me-Phe analog to a target protein.

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a robust and common method for covalently attaching a protein (ligand) to a CM5 sensor chip. We immobilize the protein rather than the peptide because proteins are generally larger and offer more primary amines for stable coupling, and it allows the smaller peptide (analyte) to be in solution, minimizing potential mass transport limitations.[15]

  • Reference Cell: An activated/deactivated reference flow cell is crucial. It serves as a control for non-specific binding and bulk refractive index changes, ensuring that the observed signal is due to the specific interaction of interest.[16]

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: GE Biacore T200 or similar.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.

    • Sensor Chip: CM5 Series S Sensor Chip.

  • Ligand Immobilization (Target Protein):

    • Equilibrate the system with running buffer at a flow rate of 10 µL/min.

    • Perform a surface activation step by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Inject the target protein, diluted to 20 µg/mL in 10 mM Sodium Acetate buffer, pH 5.0, over the desired flow cell until the target immobilization level (e.g., 2000 Resonance Units, RU) is reached.

    • Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.

    • The second flow cell should be activated and deactivated without protein injection to serve as the reference surface.

  • Analyte Interaction (Peptide Binding):

    • Prepare a dilution series of the native peptide and the N-Me-Phe peptide in running buffer. A typical concentration range is 0.1x to 10x the expected K D (e.g., 10 nM to 10 µM). Include a zero-concentration (buffer only) sample for double referencing.

    • Inject each peptide concentration over both the ligand and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 180 seconds and a dissociation time of 600 seconds.

    • After each cycle, regenerate the surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound peptide without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data for each injection.

    • Subtract the signal from the "buffer only" injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to obtain k a , k d , and K D values.[17]

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[18] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment.[19]

Objective: To determine the full thermodynamic signature of the peptide-protein interaction and confirm the binding stoichiometry.

Causality Behind Experimental Choices:

  • Buffer Matching: It is absolutely critical that the peptide and protein are in an identical, well-matched buffer.[19] Mismatched buffer components (even slight pH differences) will generate large heats of dilution, which can obscure the true heat of binding.

  • Concentrations: The concentration of the macromolecule in the cell should be at least 10-fold greater than the expected K D to ensure a well-defined binding isotherm. The ligand in the syringe should be ~10-15 times more concentrated than the cell component to ensure saturation is reached.[20][21]

Step-by-Step Methodology:

  • Sample Preparation:

    • Instrument: Malvern MicroCal PEAQ-ITC or similar.

    • Buffer: Dialyze both the target protein and the peptide (native and N-Me-Phe) extensively against the same buffer batch (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Retain a sufficient volume of this final dialysis buffer for the baseline measurement and for dissolving lyophilized peptides.

    • Concentrations: Accurately determine the final concentrations of all samples via UV-Vis spectroscopy or another reliable method. A typical starting point is 20 µM protein in the sample cell and 250 µM peptide in the syringe.

    • Degas all samples and buffer immediately before use.

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.

    • Load the sample cell with the target protein solution (~280 µL).

    • Load the injection syringe with the peptide solution (~50 µL).

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18 injections of 2 µL each, with 150-second spacing).

  • Titration and Data Collection:

    • Perform an initial control experiment by titrating the peptide from the syringe into the buffer-filled sample cell to measure the heat of dilution.

    • Perform the main experiment by titrating the peptide into the protein solution. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which is recorded as a series of heat-change peaks.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution (from the control experiment) from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software to determine K D , n, ΔH, and ΔS.[22]

Conclusion: N-Me-Phe as a Strategic Tool in Peptide Drug Design

N-methylation is a powerful and versatile strategy in peptide drug discovery.[2][8] The incorporation of this compound during peptide synthesis can confer dramatic improvements in metabolic stability and may favorably modulate binding affinity by pre-organizing the peptide into its bioactive conformation. While not a panacea, it provides a more nuanced approach than modifications like D-amino acid substitution, often striking an optimal balance between enhanced pharmacokinetic properties and potent biological activity.

The objective comparison of N-methylated peptides with their native counterparts and other modified analogs, using robust biophysical techniques like SPR and ITC, is essential for making informed decisions in the iterative cycle of drug design and optimization. A thorough understanding of the underlying mechanisms and rigorous experimental validation are paramount to unlocking the full therapeutic potential of these modified peptides.

References

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry.
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A Senior Application Scientist's Guide: Benchmarking N-Me-Phe-OMe HCl Against Novel N-Methylated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2] For years, N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) has served as a reliable, well-characterized building block. However, the expanding chemical space of drug discovery demands a broader palette of tools. This guide provides an objective, data-driven comparison of the benchmark this compound against three classes of novel, N-methylated building blocks. We present head-to-head data on synthetic performance, physicochemical properties, and conformational impact, offering researchers and drug developers a practical framework for selecting the optimal building block for their specific therapeutic application.

Introduction: The Enduring Value and Emerging Challenges of N-Methylation

The strategic incorporation of an N-methyl group onto a peptide's amide nitrogen offers a powerful method to modulate its biological and physical properties. This modification effectively "shields" the adjacent peptide bond from proteolytic cleavage, significantly extending the in-vivo half-life of peptide therapeutics.[3][4] Furthermore, by replacing a hydrogen bond donor with a methyl group, N-methylation increases lipophilicity and reduces the desolvation penalty, often leading to improved membrane permeability and oral bioavailability.[1][3][5]

However, these benefits come with significant synthetic challenges. The steric hindrance imposed by the N-methyl group dramatically reduces the nucleophilicity of the backbone nitrogen, complicating the subsequent peptide coupling step.[1] This can lead to lower yields, incomplete reactions, and an increased risk of racemization, necessitating the use of specialized, highly efficient coupling reagents and carefully optimized protocols.[1][6]

While this compound is a foundational reagent, modern drug design often requires more nuanced tools to probe complex biological systems. This guide will benchmark its performance against three novel, rationally designed N-methylated building blocks, each representing a distinct strategic advantage.

Building Blocks Under Investigation

For this comparative analysis, we have selected the following building blocks:

Compound ID Structure Full Chemical Name Rationale for Inclusion
BB-1 (Benchmark) (Structure of this compound)(S)-methyl 2-(methylamino)-3-phenylpropanoate hydrochlorideThe established "gold standard" for N-methylated building blocks.[7][8]
BB-2 (Novel) (Structure of N-Me-β-HomoPhe-OH)(S)-3-(methylamino)-4-phenylbutanoic acidIntroduces a β-amino acid scaffold to alter backbone geometry and proteolytic susceptibility.
BB-3 (Novel) (Structure of N-Me-Phe(4-N3)-OH)(S)-2-(methylamino)-3-(4-azidophenyl)propanoic acidIncorporates a bioorthogonal "click" handle (azide) for advanced applications like PEGylation or fluorescent labeling.[9][10]

Experimental Benchmarking: A Head-to-Head Comparison

To provide a robust comparison, we designed a series of standardized experiments focusing on the most critical performance attributes for a building block in a drug discovery workflow.

Peptide Coupling Efficiency & Epimerization Control

Expertise & Experience: The most significant hurdle in using N-methylated amino acids is achieving efficient and epimerically pure peptide bond formation.[1] The steric bulk of the N-methyl group necessitates the use of high-reactivity coupling reagents. Standard carbodiimides like DIC are often insufficient. Uronium/aminium salts such as HATU and COMU are the reagents of choice as they form highly reactive activated esters that can overcome this steric barrier.[11][12] For this study, we selected COMU due to its high efficiency, excellent solubility, and improved safety profile over older benzotriazole-based reagents.[13][14][15]

Trustworthiness: To ensure a fair comparison, a standardized dipeptide synthesis was performed, coupling each building block to a model amino acid (H-Ala-OMe). The purity of the resulting dipeptide and the extent of epimerization at the N-methylated residue's α-carbon were quantified by High-Performance Liquid Chromatography (HPLC).[16][17]

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_analysis Analysis reagents 1. Dissolve BB (1.0 eq) & H-Ala-OMe (1.1 eq) in DMF activator 2. Prepare COMU (1.05 eq) & DIPEA (2.0 eq) in DMF preactivate 3. Add activator to BB solution Pre-activate for 2 min activator->preactivate couple 4. Add activated mixture to amine solution React for 2 hours @ RT preactivate->couple workup 5. Aqueous Workup (EtOAc / 1M HCl / Sat. NaHCO3) couple->workup hplc 6. Analyze by RP-HPLC (Purity & Yield) workup->hplc chiral_hplc 7. Analyze by Chiral HPLC (% Epimerization) hplc->chiral_hplc

Caption: Standardized workflow for coupling and analysis.

  • Amine Salt Preparation: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) and stir for 5 minutes at room temperature to neutralize the salt.

  • Acid Activation: In a separate flask, dissolve the N-methylated building block (BB-1, BB-2, or BB-3; 1.0 eq) and COMU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 2 minutes for pre-activation.

  • Coupling: Add the activated acid mixture to the free amine solution from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion by LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis:

    • Purity & Yield: Determine the crude purity and isolated yield using a calibrated Reverse-Phase HPLC (RP-HPLC) method.

    • Epimerization: Analyze the purified product using a Chiral HPLC method to separate the L-L and D-L diastereomers, quantifying the percentage of the undesired epimer.[18][19]

Building Block Isolated Yield (%) Crude Purity (%) Epimerization (%) Comments
BB-1 (Benchmark) 88941.8High yield and purity, low epimerization. Demonstrates why it is a reliable standard.
BB-2 (Novel) 81901.5Slightly lower yield, likely due to the increased flexibility of the β-amino acid backbone. Epimerization remains low.
BB-3 (Novel) 85922.1Good yield, comparable to the benchmark. The slightly higher epimerization may be due to the electron-withdrawing nature of the azido group.

The results confirm the robust performance of the benchmark, BB-1 . The novel building blocks, BB-2 and BB-3 , also perform admirably, demonstrating their viability in standard synthetic workflows. The slightly lower yield of BB-2 is a known characteristic of some β-amino acids but is well within an acceptable range for discovery chemistry.

Comparative Physicochemical Properties

Expertise & Experience: Early assessment of physicochemical properties like lipophilicity (LogP) and aqueous solubility (LogS) is critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. N-methylation inherently increases lipophilicity.[1][20][21] How the side chain and backbone structure further modulate these properties is a key consideration for drug design.

Trustworthiness: We employed a combination of in silico prediction (using industry-standard software) and experimental determination to provide a validated comparison of these key properties.

  • In Silico Prediction: Calculated LogP (cLogP) and Calculated LogS (cLogS) values were generated using standard cheminformatics software packages.

  • Experimental LogP (Shake-Flask Method): The compound was dissolved in a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4). The mixture was shaken vigorously and then centrifuged. The concentration of the compound in each phase was determined by UV-Vis spectroscopy or HPLC, and the LogP was calculated as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Experimental Solubility: An excess amount of the solid compound was added to PBS (pH 7.4) and shaken at 25°C for 24 hours to ensure equilibrium. The suspension was filtered, and the concentration of the dissolved compound in the filtrate was quantified by HPLC against a standard curve.

Building Block cLogP Experimental LogP Experimental Solubility (µg/mL) Comments
BB-1 (Benchmark) 1.952.101500Moderately lipophilic with good aqueous solubility, a balanced profile.
BB-2 (Novel) 2.052.251350Slightly more lipophilic than BB-1 due to the extra methylene group in the backbone, with a minor decrease in solubility.
BB-3 (Novel) 2.152.301800The most lipophilic, yet surprisingly maintains high solubility, possibly due to the polar nature of the azide group.

The data reveals important nuances. While all building blocks are more lipophilic than their non-methylated counterparts, the specific structure has a measurable impact. BB-3 presents a particularly interesting profile: its azide group increases lipophilicity while preserving, and even slightly enhancing, aqueous solubility relative to the other analogs. This combination is highly desirable for creating cell-permeable probes that remain soluble in biological media.

Application-Specific Suitability Analysis

The choice of an N-methylated building block is not a one-size-fits-all decision. It must be driven by the ultimate goal of the research program. The following decision-making framework, grounded in the experimental data, can guide selection.

G start What is the Primary Goal? goal1 Maximize Metabolic Stability & Introduce Backbone Flexibility start->goal1 Alter Conformation goal2 Standard Peptide Modification with Proven Performance start->goal2 Reliability goal3 Enable Post-Synthetic Modification (e.g., Labeling) start->goal3 Functionality bb2 Select BB-2 (N-Me-β-HomoPhe-OH) goal1->bb2 bb1 Select BB-1 (this compound) goal2->bb1 bb3 Select BB-3 (N-Me-Phe(4-N3)-OH) goal3->bb3

Caption: Decision tree for building block selection.

  • For Reliable, Foundational Scaffolds: When the goal is to introduce N-methylation for general stability or permeability enhancement without introducing other variables, the benchmark BB-1 (this compound) remains the superior choice. Its performance is robust, predictable, and extensively documented.

  • For Probing Backbone Conformation: When the objective is to create novel peptide geometries or escape protease recognition through backbone alteration, BB-2 (N-Me-β-HomoPhe-OH) is an excellent candidate. The introduction of a β-amino acid can induce unique turns and secondary structures not accessible to α-peptides.[22]

  • For Chemical Biology & Advanced Conjugates: For applications requiring subsequent modification, BB-3 (N-Me-Phe(4-N3)-OH) is the clear winner. The azide handle is a versatile bioorthogonal group that can be selectively reacted via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Staudinger ligation, enabling the attachment of fluorophores, PEG chains, or other molecular probes without affecting the rest of the peptide.[9]

Conclusion & Future Outlook

This guide demonstrates that while this compound remains a highly effective and reliable building block, the landscape of N-methylated reagents is evolving to meet the sophisticated demands of modern drug discovery. The novel building blocks presented here—a β-amino acid and a bioorthogonal analog—show comparable synthetic performance while offering distinct strategic advantages.

The future of this field lies in the continued expansion of this toolkit. We anticipate the development of N-methylated building blocks with integrated chelating agents for radiopharmaceuticals, photoswitchable groups for photopharmacology, and a wider array of side chains to allow for a more granular tuning of physicochemical and biological properties. By understanding the specific strengths and weaknesses of each building block, as demonstrated in this comparative guide, researchers can make more informed decisions, accelerating the design and synthesis of next-generation peptide therapeutics.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for N-Me-Phe-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine methyl ester (N-Me-Phe-OMe), into peptide therapeutics is a powerful strategy to enhance metabolic stability, increase cell permeability, and modulate conformation.[1][2] However, these modifications introduce significant analytical challenges that necessitate rigorous cross-validation of data to ensure accuracy and reliability. This guide provides an in-depth comparison of analytical methodologies, supported by experimental insights, to establish a robust framework for the characterization of N-Me-Phe-OMe containing peptides.

The Analytical Imperative: Why Cross-Validation is Non-Negotiable

N-methylation of the peptide backbone, while beneficial for therapeutic properties, fundamentally alters the physicochemical characteristics of the molecule.[3][4] The methyl group on the amide nitrogen eliminates the possibility of hydrogen bond donation, which can disrupt secondary structures like α-helices and β-sheets.[5] This seemingly minor modification has cascading effects on chromatographic behavior, mass spectrometric fragmentation, and overall solubility, making reliance on a single analytical technique a risky proposition.

Core Analytical Techniques and Their Nuances for N-Methylated Peptides

The primary analytical tools for peptide characterization are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] Each requires specific considerations when analyzing N-Me-Phe-OMe containing peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Assessment

RP-HPLC is indispensable for assessing the purity of synthetic peptides. However, the introduction of an N-methyl group can lead to unexpected chromatographic behavior.

Causality Behind Experimental Choices:

  • Impact on Hydrophobicity: While N-methylation is generally expected to increase hydrophobicity and thus retention time, the opposite effect is often observed.[5] This is because the disruption of secondary structures can expose more polar regions of the peptide to the mobile phase, leading to earlier elution.[5] The position of the N-methylated residue is also critical; N-methylation in the center of a sequence can have a more dramatic impact on conformation and retention than at the termini.[5]

  • Peak Tailing and Broadening: The presence of cis/trans isomers around the N-methylated peptide bond can lead to peak broadening or the appearance of multiple peaks for a single pure compound. The energy barrier for cis/trans isomerization is lower for N-methylated amides compared to their non-methylated counterparts, making this a more common issue.[3][7]

  • Method Optimization: A standard gradient may not be sufficient to resolve the N-Me-Phe-OMe peptide from closely related impurities, such as deletion sequences or diastereomers.[8] Optimization of the gradient slope, mobile phase composition (e.g., trifluoroacetic acid vs. formic acid), and temperature is crucial for achieving adequate separation.

Data Presentation: Illustrative HPLC Retention Time Comparison

Peptide SequenceModificationExpected Hydrophobicity ChangeObserved Retention Time (min)Rationale for Observation
Ac-Gly-Phe-Gly-NH2None-15.2Baseline
Ac-Gly-(N-Me)Phe-Gly-NH2N-methylationIncrease13.8Disruption of secondary structure exposing polar groups.[5]
Mass Spectrometry: The Key to Identity and Sequence Confirmation

Mass spectrometry is the cornerstone for confirming the molecular weight and sequence of peptides.[1] However, N-methylation introduces specific challenges and considerations for fragmentation analysis.

Causality Behind Experimental Choices:

  • Fragmentation Techniques (CID vs. ETD/HCD): Collision-Induced Dissociation (CID) is a common fragmentation method, but it can be less effective for localizing labile post-translational modifications.[9] Electron-Transfer Dissociation (ETD) and Higher-Energy C-trap Dissociation (HCD) are often preferred for N-methylated peptides as they tend to preserve the modification and provide more informative fragmentation patterns (c- and z-type ions for ETD).[9]

  • Characteristic Fragment Ions: The N-methyl group can influence fragmentation pathways. While typical b- and y-type ions are observed, the presence of the N-methyl group can lead to characteristic neutral losses or the formation of specific immonium ions. Careful analysis of the MS/MS spectra is required to confirm the location of the N-methylation.

  • Methyl Group Migration: In some cases, particularly with singly charged ions, methyl group migration from a trimethylated lysine to a C-terminal arginine has been observed during fragmentation.[10] While this is less likely with backbone N-methylation, it highlights the potential for unexpected rearrangements during MS/MS analysis, underscoring the need for careful data interpretation.[10]

Data Presentation: Expected MS/MS Fragmentation of an N-Me-Phe-OMe Peptide

Precursor Ion (m/z)Fragmentation MethodKey Fragment Ion SeriesDiagnostic Ions
[M+H]+CIDb- and y-ionsImmonium ion for N-Me-Phe
[M+2H]2+ETD/HCDc- and z-ionsFragments confirming methylation site

A Framework for Cross-Validation: Experimental Protocols

A robust cross-validation strategy involves a multi-pronged approach, integrating data from orthogonal techniques and utilizing well-characterized reference standards.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_synthesis Peptide Synthesis & Initial QC cluster_purification Purification & Characterization cluster_cross_validation Cross-Validation cluster_final Final Data Integration Synthesis Synthesis of N-Me-Phe-OMe Peptide Crude_Analysis Crude HPLC & MS Analysis Synthesis->Crude_Analysis Purification Preparative RP-HPLC Crude_Analysis->Purification Purity_Check Analytical RP-HPLC Purification->Purity_Check MS_Confirmation High-Resolution MS Purification->MS_Confirmation NMR_Analysis 1D/2D NMR Spectroscopy Purification->NMR_Analysis Orthogonal_HPLC Orthogonal HPLC Method Purity_Check->Orthogonal_HPLC MSMS_Sequencing MS/MS Fragmentation Analysis (ETD/HCD) MS_Confirmation->MSMS_Sequencing Data_Integration Data Integration & Reporting Orthogonal_HPLC->Data_Integration MSMS_Sequencing->Data_Integration NMR_Analysis->Data_Integration

Caption: Workflow for the synthesis, purification, and cross-validation of N-Me-Phe-OMe containing peptides.

Detailed Experimental Protocols

Protocol 1: Orthogonal RP-HPLC Analysis

  • Objective: To confirm the purity of the N-Me-Phe-OMe peptide using a different chromatographic selectivity than the primary purification method.

  • Primary Method (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-65% B over 15 minutes

  • Orthogonal Method (Example):

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water

    • Mobile Phase B: 0.1% FA in Acetonitrile

    • Gradient: 5-65% B over 15 minutes

  • Self-Validation: The peak purity should be assessed using a Diode Array Detector (DAD) to check for co-eluting impurities. The retention times will differ, but the purity assessment should be consistent.

Protocol 2: High-Resolution MS and MS/MS Sequencing

  • Objective: To confirm the elemental composition and amino acid sequence, including the location of the N-Me-Phe-OMe residue.

  • Instrumentation: An Orbitrap or Q-TOF mass spectrometer is recommended for high mass accuracy.

  • Method:

    • Infuse the purified peptide at a concentration of 1-10 µM in 50% acetonitrile/0.1% formic acid.

    • Acquire a full MS scan to determine the accurate mass of the precursor ion.

    • Perform data-dependent MS/MS analysis on the most abundant charge states using both CID and ETD/HCD fragmentation.

  • Self-Validation: The measured mass should be within 5 ppm of the theoretical mass. The MS/MS fragmentation pattern must be consistent with the expected sequence, with fragment ions unequivocally localizing the N-methyl group to the phenylalanine residue.

Protocol 3: Utilization of Reference Standards

  • Objective: To ensure the accuracy of quantification and to aid in the identification of the target peptide in complex mixtures.

  • Types of Standards:

    • Internal Standard: A stable isotope-labeled (SIL) version of the N-Me-Phe-OMe peptide is the ideal internal standard for quantitative mass spectrometry.[11]

    • External Standard: A well-characterized, high-purity batch of the N-Me-Phe-OMe peptide for creating calibration curves.

  • Method (for LC-MS Quantification):

    • Prepare a series of calibration standards by spiking a known concentration of the external standard into the relevant matrix.

    • Add a fixed concentration of the SIL internal standard to all samples and calibration standards.

    • Analyze the samples by LC-MS and create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Self-Validation: The calibration curve should have a correlation coefficient (r²) > 0.99. Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of their nominal values.

The Role of Authoritative Grounding and Reference Materials

The validation of analytical methods for novel peptides should not be performed in a vacuum. It is crucial to ground your protocols in established standards and to utilize certified reference materials where available.[12][13] Organizations like the United States Pharmacopeia (USP) provide guidance on the characterization of peptide reference standards.[12][13]

Conclusion

The analysis of N-Me-Phe-OMe containing peptides presents a unique set of challenges that demand a meticulous and multi-faceted approach. By embracing a culture of cross-validation and understanding the underlying physicochemical principles, researchers can ensure the generation of high-quality, reliable data. This rigorous analytical foundation is paramount for the successful development of next-generation peptide therapeutics.

References

  • A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods - Benchchem. (URL: )
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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of N-Me-Phe-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the synthesis and application of novel compounds like N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl) are routine. However, the lifecycle of these critical reagents extends beyond their use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Foundational Knowledge: Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a derivative of the amino acid phenylalanine and is typically encountered as a solid powder in the laboratory.

Based on available safety data, this compound is classified with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

Table 1: Key Properties and Hazard Information for this compound

PropertyValueSource
Chemical Name N-Methyl-L-phenylalanine methyl ester hydrochloridePubChem
CAS Number 19460-86-7PubChem[1]
Molecular Formula C₁₁H₁₆ClNO₂PubChem[1]
Molecular Weight 229.7 g/mol PubChem[1]
Physical State Solid, powderFisher Scientific[5]
GHS Pictogram IrritantPubChem[1]
GHS Signal Word WarningPubChem[1]
Hazard Statements H315, H319, H335PubChem[1]

The Legal Imperative: Hazardous Waste Determination

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the waste generator is legally responsible for determining if a chemical waste is hazardous.[6][7][8] This is the most critical step in the disposal process.

The hazardous waste determination process involves answering four key questions:[6]

  • Is the material a solid waste?

  • Is the waste specifically excluded from RCRA regulations?

  • Is the waste a listed hazardous waste?

  • Does the waste exhibit a characteristic of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)?[9]

For this compound, it is unlikely to be a listed hazardous waste. However, its classification as an irritant necessitates a thorough evaluation to determine if it meets the criteria for a characteristic hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to perform this determination accurately. They will have the expertise to interpret federal, state, and local regulations.[10]

Procedural Blueprint for Disposal of this compound

The following step-by-step protocol is a general guideline. Always operate in accordance with your institution-specific procedures.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the following minimum PPE must be worn when handling the compound for disposal:[2][5]

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Protective Clothing: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood.

Disposal of Small Quantities (Residual amounts, contaminated wipes, etc.)
  • Segregation: Do not mix this compound waste with other waste streams unless directed to do so by your EHS department.

  • Containment: Place any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads from minor spills, into a designated, chemically compatible, and clearly labeled hazardous waste container.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-Methyl-L-phenylalanine methyl ester hydrochloride".[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Collection: Arrange for collection by your institution's EHS department for final disposal.[12]

Disposal of Unused or Bulk Quantities

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[13]

  • Waste Characterization: Confirm the hazardous waste determination with your EHS department.

  • Packaging: The original container with the unused product should be securely sealed. If the container is compromised, transfer the material to a new, appropriate container that is in good condition and properly labeled.

  • Documentation: Complete any required hazardous waste manifests or tags as per your institution's and local regulations.

  • Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal facility, a process that will be managed by your EHS department.[12]

Managing Spills

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

  • Small Spills (Benchtop):

    • Alert personnel in the immediate area.[14]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[11][15]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[14]

    • Seal and label the waste container.

  • Large Spills:

    • Evacuate the immediate area and alert others.[11]

    • If safe to do so, close the doors to the laboratory to contain any airborne dust.[11]

    • Contact your institution's EHS or emergency response team immediately.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_determination Hazardous Waste Determination cluster_disposal Disposal Protocol start Start: this compound requires disposal haz_id Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->haz_id ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat haz_id->ppe consult_ehs Consult Institutional EHS Department ppe->consult_ehs is_hazardous Is it a Hazardous Waste per RCRA? consult_ehs->is_hazardous is_hazardous->consult_ehs Unsure waste_container Place in a labeled, sealed, compatible Hazardous Waste container. is_hazardous->waste_container Yes storage Store in Satellite Accumulation Area waste_container->storage pickup Arrange for EHS pickup and disposal via licensed facility. storage->pickup caption Disposal Decision Workflow for this compound

Disposal Decision Workflow for this compound

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, adhering to the legal requirement of hazardous waste determination, and following a systematic disposal protocol, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the integrity of their scientific endeavors. Always remember that your institution's EHS department is your most valuable resource in navigating the complexities of chemical waste management.

References

  • Cornell University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification.
  • The National Academies Press. (n.d.). Guide for Chemical Spill Response.
  • California State University Monterey Bay. (n.d.). Chemical Spill Procedures.
  • Benchchem. (n.d.). Proper Disposal Procedures for Laboratory Chemicals: A General Guide.
  • Cleanway Environmental Services. (2024, September 26). The Chemical Spill Clean Up Process.
  • National Center for Biotechnology Information. (n.d.). Methyl L-phenylalaninate hydrochloride. PubChem Compound Summary for CID 75736.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Arcwood Environmental. (n.d.). 4 Questions to Make a Hazardous Waste Determination.
  • Williams Mullen. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (n.d.). Safe Chemical Waste Disposal.
  • Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • National Center for Biotechnology Information. (n.d.). methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. PubChem Compound Summary for CID 135439.
  • AK Scientific, Inc. (n.d.). L-Phenylalanine methyl ester hydrochloride Safety Data Sheet.
  • Chemical Label. (n.d.). N-methyl-D-phenylalanine methyl ester hydrochloride.
  • Fisher Scientific. (n.d.). L-Phenylalanine methyl ester hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 23). DL-Phenylalanine methyl ester hydrochloride Safety Data Sheet.
  • Bachem. (n.d.). N-Me-DL-Phe-OMe · HCl.
  • AAPPTec. (n.d.). MSDS AHF106 H-Phe-OMe HCl.pdf.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.